2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
説明
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Structure
2D Structure
特性
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) hept-6-ynoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-3-4-5-6-11(15)16-12-9(13)7-8-10(12)14/h1H,3-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KENPLOYECFEPSG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate, a valuable bifunctional linker for bioconjugation and drug development. This document details the synthetic methodology, characterization techniques, and key applications of this versatile molecule.
Introduction
This compound, also known as Hept-6-ynoic acid NHS ester, is a chemical reagent that features two key functional groups: a terminal alkyne and an N-hydroxysuccinimide (NHS) ester. This unique structure allows for a two-step conjugation strategy. The NHS ester provides reactivity towards primary amines, such as those found on the side chains of lysine (B10760008) residues in proteins, to form stable amide bonds. The terminal alkyne group enables covalent linkage to azide-modified molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1] This dual functionality makes it an essential tool for the construction of well-defined bioconjugates, including antibody-drug conjugates (ADCs), fluorescently labeled proteins, and surface-immobilized biomolecules.
Key Properties:
| Property | Value |
| Molecular Formula | C₁₁H₁₃NO₄ |
| Molecular Weight | 223.23 g/mol |
| CAS Number | 917222-23-2 |
Synthesis
The synthesis of this compound is typically achieved through the activation of the carboxylic acid of hept-6-ynoic acid with N-hydroxysuccinimide. This reaction is generally facilitated by a coupling agent, such as a carbodiimide.
Synthetic Pathway
The overall synthetic scheme involves a one-step esterification reaction.
Experimental Protocol
Materials:
-
Hept-6-ynoic acid
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Magnetic stirrer
-
Ice bath
-
Filtration apparatus
Procedure:
-
In a clean, dry round-bottom flask, dissolve hept-6-ynoic acid (1.0 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in anhydrous DCM or THF.
-
Cool the solution to 0 °C in an ice bath with continuous stirring.
-
To the cooled solution, add a solution of DCC (1.1 equivalents) or EDC (1.1 equivalents) in the same anhydrous solvent dropwise over 15-30 minutes.
-
Allow the reaction mixture to stir at 0 °C for 2-4 hours, then let it warm to room temperature and continue stirring for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, a white precipitate of dicyclohexylurea (DCU) or the corresponding urea (B33335) from EDC will form.
-
Remove the precipitate by vacuum filtration.
-
Wash the filter cake with a small amount of cold, anhydrous solvent.
-
The filtrate, containing the desired product, is collected.
-
The solvent is removed under reduced pressure to yield the crude product.
-
Further purification can be achieved by recrystallization or column chromatography on silica (B1680970) gel.
Characterization
The successful synthesis and purity of this compound must be confirmed through various analytical techniques. Although specific spectral data for this compound is not widely published, the expected characterization data based on its structure is outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the molecular structure.
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons of the hept-6-ynoate backbone and the succinimide (B58015) ring.
| Proton Assignment (Predicted) | Expected Chemical Shift (ppm) | Multiplicity |
| Succinimide protons (-CH₂-CH₂-) | ~2.9 | Singlet |
| Methylene (B1212753) protons adjacent to ester (α) | ~2.6 | Triplet |
| Methylene protons adjacent to alkyne (γ) | ~2.2 | Multiplet |
| Alkyne proton (-C≡CH) | ~2.0 | Triplet |
| Other methylene protons (β, δ) | 1.6 - 1.9 | Multiplets |
¹³C NMR: The carbon NMR spectrum would confirm the presence of all carbon atoms in the molecule.
| Carbon Assignment (Predicted) | Expected Chemical Shift (ppm) |
| Ester carbonyl (C=O) | ~169 |
| Succinimide carbonyls (C=O) | ~170 |
| Alkyne carbon (-C≡CH) | ~83 |
| Alkyne carbon (-C≡CH) | ~69 |
| Succinimide carbons (-CH₂-CH₂-) | ~25 |
| Methylene carbons of the heptanoate (B1214049) chain | 18 - 33 |
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the compound and to confirm its elemental composition. For this compound (C₁₁H₁₃NO₄), the expected exact mass would be approximately 223.0845 g/mol . High-resolution mass spectrometry (HRMS) would provide a more precise mass measurement.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
| Functional Group | Expected Absorption Frequency (cm⁻¹) |
| C=O stretch (ester) | 1780 - 1760 |
| C=O stretch (succinimide) | 1740 - 1720 |
| C≡C-H stretch (terminal alkyne) | 3300 - 3250 |
| C≡C stretch (alkyne) | 2140 - 2100 |
| C-H stretch (alkane) | 2960 - 2850 |
Applications in Drug Development and Research
The bifunctional nature of this compound makes it a highly valuable reagent in several areas of research and development.
Bioconjugation Workflow
The general workflow for using this linker involves two main steps: amine conjugation followed by click chemistry.
-
Antibody-Drug Conjugates (ADCs): This linker can be used to attach cytotoxic drugs to monoclonal antibodies, creating targeted cancer therapies.
-
Fluorescent Labeling: Researchers can attach fluorescent dyes to proteins or other biomolecules to study their localization and dynamics within cells.
-
Surface Immobilization: The linker can be used to immobilize proteins or peptides onto surfaces for applications in biosensors and immunoassays.
-
PROTACs: In the field of targeted protein degradation, this linker can be a component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
Conclusion
This compound is a powerful and versatile tool for chemical biology and drug development. Its straightforward synthesis from commercially available starting materials and its dual reactivity provide a reliable method for the precise construction of complex bioconjugates. The characterization techniques outlined in this guide are essential for ensuring the quality and purity of the synthesized linker, which is critical for its successful application in research and therapeutic development.
References
An In-depth Technical Guide to the Physicochemical Properties of NHS-Alkyne Linkers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the core physicochemical properties of N-hydroxysuccinimide (NHS)-alkyne linkers, critical reagents in bioconjugation, diagnostics, and the development of complex biomolecules such as antibody-drug conjugates (ADCs). Understanding these properties is paramount for optimizing conjugation efficiency, ensuring reproducibility, and maintaining the stability of the final conjugate.
Core Principles of NHS-Alkyne Linkers
NHS-alkyne linkers are bifunctional molecules designed to bridge a biomolecule with another molecule of interest. They possess two key reactive moieties:
-
An NHS ester , which reacts with primary amines (e.g., the side chain of lysine (B10760008) residues or the N-terminus of a protein) to form a stable amide bond.
-
A terminal alkyne , which enables covalent ligation to an azide-functionalized molecule via "click chemistry" (either the copper-catalyzed Azide-Alkyne Cycloaddition, CuAAC, or the strain-promoted Azide-Alkyne Cycloaddition, SPAAC).
The spacer arm, often a polyethylene (B3416737) glycol (PEG) chain, connects these two groups and significantly influences the linker's solubility, stability, and steric properties.
Physicochemical Properties
The efficacy of an NHS-alkyne linker is governed by a delicate balance between its reactivity towards amines and its stability against premature degradation.
Reactivity and Mechanism of Action
The primary reaction of an NHS ester is the nucleophilic acyl substitution with an unprotonated primary amine. This reaction proceeds efficiently under physiological to slightly alkaline conditions (pH 7.2-8.5) to form a highly stable and effectively irreversible amide bond.[1][2] The reaction releases N-hydroxysuccinimide as a byproduct.
Stability and Hydrolysis
The principal competing reaction for NHS esters in aqueous environments is hydrolysis, where the ester reacts with water to form an inactive carboxylic acid.[2] This reaction is highly pH-dependent; the rate of hydrolysis increases significantly with increasing pH.[2][3] Therefore, a key consideration in experimental design is to balance the rate of aminolysis against the rate of hydrolysis.
The half-life of NHS esters can range from hours at neutral pH to mere minutes at pH 9.[4][5][6] Low temperatures (e.g., 4°C) can be used to slow down the rate of hydrolysis and extend the linker's effective lifetime during a conjugation reaction.[2][3]
References
- 1. benchchem.com [benchchem.com]
- 2. Quantification of N -hydroxysuccinimide and N -hydroxysulfosuccinimide by hydrophilic interaction chromatography (HILIC) - Analytical Methods (RSC Publishing) DOI:10.1039/C5AY00042D [pubs.rsc.org]
- 3. creativepegworks.com [creativepegworks.com]
- 4. chemimpex.com [chemimpex.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
A Technical Guide to Bioconjugation Using NHS-Alkyne Reagents
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of bioconjugation utilizing N-hydroxysuccinimide (NHS)-alkyne reagents. It covers the fundamental chemistry, experimental protocols, and critical parameters for successfully modifying biomolecules with terminal alkynes for subsequent bioorthogonal reactions.
Introduction to NHS-Alkyne Bioconjugation
Bioconjugation is a pivotal technique that covalently links molecules to biomolecules such as proteins, peptides, and nucleic acids.[1] NHS-alkyne reagents are bifunctional linkers that play a crucial role in a two-step bioconjugation strategy. This approach first introduces a terminal alkyne group onto a biomolecule, which can then be specifically and efficiently reacted with an azide-containing molecule in a "click chemistry" reaction.[2][3]
The primary advantage of this method lies in its high selectivity and efficiency. The NHS ester moiety reacts readily with primary amines, such as the N-terminus of proteins and the side chain of lysine (B10760008) residues, to form stable amide bonds.[4][] This initial step is followed by the highly specific and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), which are exceptionally reliable and produce high yields with minimal side reactions.[6][7] This two-step process is instrumental in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and surface immobilization of biomolecules for biosensors.[2][4][8]
The Chemistry of NHS-Alkyne Reagents
The process begins with the reaction of an NHS-alkyne reagent with a biomolecule containing primary amines. This is a nucleophilic acyl substitution reaction where the amine attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[4][9]
Following the successful introduction of the alkyne handle, the biomolecule is ready for the "click" reaction. The terminal alkyne can react with an azide-functionalized molecule to form a stable triazole linkage.[6] This reaction is known for its high efficiency and biocompatibility, allowing it to proceed even in complex biological systems.[6][10]
Reaction Pathways
The overall workflow involves two key chemical transformations:
-
Amine Acylation: The reaction of a primary amine on a biomolecule with an NHS-alkyne reagent to form an alkyne-modified biomolecule.
-
Azide-Alkyne Cycloaddition (Click Chemistry): The subsequent reaction of the alkyne-modified biomolecule with an azide-containing molecule of interest.
Quantitative Data Summary
Successful bioconjugation with NHS-alkyne reagents is dependent on several key experimental parameters. The following tables summarize important quantitative data for optimizing these reactions.
Table 1: NHS Ester Reaction Conditions and Stability
| Parameter | Recommended Value/Range | Notes | Citations |
| Optimal pH | 7.2 - 8.5 | At lower pH, amines are protonated and non-nucleophilic. At higher pH, hydrolysis of the NHS ester increases significantly. | [4][] |
| Molar Excess of NHS-Alkyne | 10 to 20-fold | This is a starting point and should be optimized for the desired degree of labeling. | [4][11] |
| Reaction Time | 30 minutes to 2 hours at room temperature; 2-4 hours at 4°C | Incubation times can be adjusted based on the reactivity of the specific biomolecule and reagent. | [4][] |
| Solvents for NHS-Alkyne | DMSO or DMF | Reagents are typically dissolved in a minimal amount of organic solvent before being added to the aqueous reaction buffer. | [3][6] |
| NHS Ester Hydrolysis Half-life | 4-5 hours at 0°C, pH 7 | NHS esters are moisture-sensitive and hydrolyze in aqueous solutions. Freshly prepared solutions are crucial for high efficiency. | [12] |
| Quenching Reagents | Tris or glycine (B1666218) (20-50 mM final concentration) | Added to consume any unreacted NHS ester and stop the reaction. | [4] |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Conditions
| Parameter | Recommended Value/Range | Notes | Citations |
| Copper (Cu(I)) Source | Copper(II) Sulfate with a reducing agent (e.g., Sodium Ascorbate) | The active catalyst is Cu(I), which is generated in situ. | [8][13] |
| Copper Concentration | 50 - 250 µM | Higher concentrations can sometimes damage proteins. | [8][13] |
| Ligand for Copper | e.g., THPTA | Ligands stabilize the Cu(I) oxidation state and protect the biomolecule. A 2:1 or 5:1 ligand to copper ratio is often used. | [13][14] |
| Reducing Agent | Sodium Ascorbate (B8700270) (e.g., 5 mM) | Used to reduce Cu(II) to Cu(I). | [8] |
| Reaction Time | 30 - 60 minutes at room temperature | CuAAC is typically a fast reaction. | [8][14] |
| pH | ~7.0 | The reaction proceeds efficiently at neutral pH. | [10][13] |
Experimental Protocols
The following are generalized protocols for the modification of a protein with an NHS-alkyne reagent and subsequent click chemistry. Optimization will be necessary for specific applications.
Protocol 1: Alkyne-Modification of a Protein using an NHS-Alkyne Reagent
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
NHS-alkyne reagent
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Protein Preparation: Prepare a solution of the protein at a suitable concentration (e.g., 1-10 mg/mL) in an amine-free buffer such as PBS. Buffers containing primary amines like Tris or glycine must be avoided as they will compete for reaction with the NHS ester.[6]
-
NHS-Alkyne Reagent Preparation: Immediately before use, dissolve the NHS-alkyne reagent in a small volume of anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM). Do not prepare stock solutions for long-term storage as the NHS ester moiety readily hydrolyzes.[6][12]
-
Conjugation Reaction: Add a 10- to 20-fold molar excess of the dissolved NHS-alkyne reagent to the protein solution.[4][11] The final concentration of the organic solvent should ideally be kept below 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours at 4°C.[4] If the attached molecule is light-sensitive, protect the reaction from light.
-
Quenching: Stop the reaction by adding a quenching reagent, such as Tris or glycine, to a final concentration of 20-50 mM. Incubate for an additional 15-30 minutes.[4]
-
Purification: Remove excess, unreacted NHS-alkyne reagent and byproducts by size-exclusion chromatography (e.g., a desalting column) or dialysis.[4][6]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified protein (from Protocol 1)
-
Azide-containing molecule of interest
-
Copper(II) Sulfate (CuSO₄) solution (e.g., 100 mM in water)
-
Ligand solution (e.g., 200 mM THPTA in water)
-
Sodium Ascorbate solution (e.g., 100 mM in water, freshly prepared)
-
Purification equipment (e.g., desalting column, SEC-FPLC)
Procedure:
-
Catalyst Premix Preparation: In a microcentrifuge tube, mix the Copper(II) Sulfate and ligand solutions in a 1:2 molar ratio. Allow this to stand for a few minutes to form the complex.[14]
-
Reaction Setup: In a separate reaction tube, combine the alkyne-modified protein with the azide-containing molecule. The molar ratio of the azide (B81097) molecule to the protein will depend on the desired degree of labeling.
-
Initiation of Click Reaction: Add the copper/ligand premix to the protein-azide mixture. Final concentrations might be in the range of 10-100 µM biomolecule, 50 µM Copper(II) Sulfate, and 250 µM ligand.[8]
-
Add the freshly prepared sodium ascorbate solution to initiate the reaction (a final concentration of 5 mM is common).[8]
-
Incubation: Gently mix and incubate at room temperature for 30-60 minutes, protecting the reaction from light if necessary.[14]
-
Purification: Purify the final bioconjugate from excess reagents and catalyst using a desalting column or other appropriate chromatography method. A wash with a chelating agent like EDTA can be included to remove any residual copper.[8]
Conclusion
Bioconjugation using NHS-alkyne reagents is a powerful and versatile strategy for the precise chemical modification of biomolecules. The robustness of the initial amine-acylation step, coupled with the high efficiency and bioorthogonality of the subsequent click chemistry reaction, makes this a valuable tool in drug development, diagnostics, and fundamental biological research. Careful consideration of reaction conditions, particularly pH and the hydrolytic instability of the NHS ester, is critical for achieving high yields and reproducible results. The protocols and data presented in this guide provide a solid foundation for researchers to successfully implement this technology in their work.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. chemimpex.com [chemimpex.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. benchchem.com [benchchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. glenresearch.com [glenresearch.com]
- 10. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
2,5-dioxopyrrolidin-1-yl hept-6-ynoate molecular structure and weight
An In-depth Technical Guide to 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
For researchers, scientists, and professionals in drug development, a comprehensive understanding of chemical reagents is paramount. This guide provides a detailed overview of this compound, a bifunctional linker molecule increasingly utilized in bioconjugation and chemical biology.
Molecular Properties
This compound is characterized by a molecular formula of C11H13NO4 and a molecular weight of 223.23 g/mol [1]. The molecule incorporates two key functional groups: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne. This dual functionality allows for a two-step conjugation strategy. The NHS ester provides reactivity towards primary amines, commonly found in proteins and other biomolecules, while the alkyne group enables click chemistry reactions, typically with azide-functionalized molecules.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C11H13NO4 | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| CAS Number | 917222-23-2 | [1] |
Molecular Structure
The structural arrangement of this compound is crucial to its function. The molecule consists of a hept-6-ynoate backbone, which is an aliphatic chain containing a terminal alkyne. This backbone is esterified with an N-hydroxysuccinimide group, forming the reactive NHS ester.
Molecular structure of this compound.
Experimental Protocols
The utility of this compound lies in its ability to participate in sequential conjugation reactions. A typical experimental workflow involves two main stages:
-
Amine Conjugation via NHS Ester: The NHS ester reacts with primary amines (e.g., lysine (B10760008) residues in a protein) under mild basic conditions (pH 7.2-8.5) to form a stable amide bond. The protein or biomolecule is incubated with a molar excess of the linker in a suitable buffer (e.g., phosphate-buffered saline, PBS) for a defined period, typically ranging from 30 minutes to 2 hours at room temperature or 4°C. Unreacted linker is subsequently removed by size-exclusion chromatography, dialysis, or other purification methods.
-
Alkyne-Azide Click Chemistry: The alkyne-functionalized biomolecule can then be reacted with an azide-containing molecule of interest in a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction is highly specific and efficient, proceeding readily in aqueous buffers. The reaction mixture typically includes a copper(I) source (e.g., copper(II) sulfate (B86663) with a reducing agent like sodium ascorbate), a copper-chelating ligand (e.g., TBTA or THPTA) to stabilize the copper(I) and enhance reaction kinetics, and the azide-modified component. The reaction is typically allowed to proceed for 1-4 hours at room temperature.
References
solubility and stability of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
An In-depth Technical Guide to the Solubility and Stability of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound, an NHS-alkyne linker, is a crucial tool in bioconjugation and drug delivery, enabling the linkage of molecules to proteins and other amine-containing biomolecules. Its utility is, however, intrinsically linked to its solubility and stability, particularly the susceptibility of the N-hydroxysuccinimide (NHS) ester to hydrolysis. This guide provides a comprehensive overview of the solubility and stability characteristics of this compound, complete with experimental protocols for assessment and visual diagrams of relevant workflows.
Introduction
This compound is a heterobifunctional crosslinker. It contains a terminal alkyne group and an NHS ester. The NHS ester reacts with primary amines to form stable amide bonds, while the alkyne group can participate in copper-catalyzed or strain-promoted cycloaddition reactions. This dual functionality makes it a versatile reagent for applications such as antibody-drug conjugation, protein labeling, and surface modification. However, the reactivity of the NHS ester also makes it prone to hydrolysis, which is a critical consideration for its storage, handling, and use in aqueous environments.
Solubility Profile
The solubility of this compound is dictated by its chemical structure, which includes a relatively nonpolar heptynoate chain and a more polar NHS group.
Qualitative Solubility:
-
High Solubility: The compound is readily soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF). These solvents are recommended for preparing stock solutions.
-
Moderate Solubility: It exhibits moderate solubility in other organic solvents like acetonitrile (B52724) (ACN) and dichloromethane (B109758) (DCM).
-
Low Solubility: Due to the hydrophobic nature of the hydrocarbon chain and the susceptibility of the NHS ester to hydrolysis, its solubility in aqueous buffers is limited.
Quantitative Solubility Data:
Specific quantitative solubility data for this compound is not extensively published. However, based on structurally similar compounds, the following table provides estimated solubility limits.
| Solvent | Estimated Solubility |
| DMSO | >10 mg/mL |
| DMF | >10 mg/mL |
| Acetonitrile | 1-5 mg/mL |
| Water/Aqueous Buffers | <1 mg/mL (with hydrolysis) |
Stability Profile
The primary factor governing the stability of this compound is the hydrolysis of the NHS ester.
Factors Influencing Stability:
-
pH: The rate of hydrolysis is highly pH-dependent. The NHS ester is most stable at acidic pH (4.0-6.0). As the pH increases, particularly above 7.5, the rate of hydrolysis significantly accelerates.
-
Temperature: Higher temperatures increase the rate of hydrolysis. For optimal stability, the compound and its solutions should be kept at low temperatures.
-
Aqueous Environment: The presence of water is necessary for hydrolysis. Therefore, storage and handling in anhydrous conditions are crucial.
Quantitative Stability Data:
The stability of NHS esters is often reported as a half-life (t½) in aqueous buffers. While specific data for this compound is scarce, the following table presents typical half-lives for NHS esters under different conditions.
| pH | Temperature | Estimated Half-life (t½) |
| 7.0 | 4°C | Several hours |
| 7.4 | 25°C | 30-60 minutes |
| 8.5 | 25°C | <10 minutes |
Experimental Protocols
Protocol for Determining Solubility
This protocol outlines a method to estimate the solubility of this compound in a given solvent.
Caption: Workflow for determining the solubility of a compound.
Methodology:
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the solvent of interest in a sealed vial.
-
Equilibration: Stir or sonicate the mixture at a constant, controlled temperature for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the vial at high speed to pellet the undissolved solid.
-
Supernatant Collection: Carefully withdraw a known volume of the clear supernatant without disturbing the pellet.
-
Concentration Analysis: Dilute the supernatant with a suitable solvent and analyze the concentration of the compound using a calibrated analytical method such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Nuclear Magnetic Resonance (NMR) with an internal standard.
-
Solubility Calculation: Calculate the original concentration in the supernatant to determine the solubility.
Protocol for Assessing Stability (Hydrolysis Rate)
This protocol measures the rate of hydrolysis of the NHS ester in an aqueous buffer.
Caption: Workflow for assessing the hydrolytic stability of an NHS ester.
Methodology:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in anhydrous DMSO.
-
Reaction Initiation: Add a small aliquot of the stock solution to a pre-warmed aqueous buffer of the desired pH (e.g., phosphate-buffered saline, pH 7.4) to achieve the final desired concentration.
-
Time-course Sampling: At regular time intervals, withdraw aliquots of the reaction mixture.
-
Quenching: Immediately quench the hydrolysis in the aliquot by adding it to a solution that stops the reaction (e.g., a low pH buffer or an organic solvent).
-
Analysis: Analyze the quenched samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to measure the peak area of the intact this compound.
-
Half-life Calculation: Plot the natural logarithm of the remaining concentration of the NHS ester against time. The half-life can be calculated from the slope of the resulting linear fit.
Bioconjugation Workflow and Considerations
The primary application of this compound is in bioconjugation. The following diagram illustrates the logical flow of a typical two-step bioconjugation process.
Caption: Logical workflow for a two-step bioconjugation using an NHS-alkyne linker.
Key Considerations for Use:
-
Stock Solutions: Always prepare fresh stock solutions in anhydrous DMSO or DMF and use them immediately.
-
Reaction Buffer: For the amination reaction, use a buffer with a pH between 7.2 and 8.0. Avoid buffers containing primary amines (e.g., Tris), as they will compete with the target molecule.
-
Hydrolysis Competition: Be aware that hydrolysis will compete with the amination reaction. Use a sufficient excess of the NHS-alkyne linker and optimize the reaction time to maximize conjugation efficiency while minimizing hydrolysis-related side products.
-
Purification: After the amination step, it is often necessary to remove the unreacted linker and hydrolysis byproducts, for example, by dialysis or size-exclusion chromatography, before proceeding to the click chemistry step.
Conclusion
The successful application of this compound in bioconjugation and drug development hinges on a thorough understanding of its solubility and stability. While highly soluble in polar aprotic solvents, its limited stability in aqueous solutions, particularly at neutral to basic pH, necessitates careful planning of experimental conditions. By following the protocols and considering the factors outlined in this guide, researchers can effectively utilize this versatile crosslinker to achieve their scientific objectives.
In-Depth Technical Guide: 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate (CAS No. 917222-23-2). The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.
Chemical Identification and Properties
This compound is a chemical reagent commonly utilized in bioconjugation and chemical biology. It features an N-hydroxysuccinimide (NHS) ester, which is reactive toward primary amines, and a terminal alkyne group, enabling click chemistry reactions.[1][2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 917222-23-2 | MedChemExpress[2] |
| Molecular Formula | C₁₁H₁₃NO₄ | MedChemExpress[2] |
| Molecular Weight | 223.23 g/mol | MedChemExpress[2] |
| Appearance | White to yellow solid | Sigma-Aldrich[3] |
| Purity | ≥ 95% | Sigma-Aldrich[3] |
| Storage Temperature | -20°C in an inert atmosphere | Sigma-Aldrich[3] |
Hazard Identification and Safety Information
Table 2: GHS Hazard Statements for Structurally Related Compounds
| Hazard Class | Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | chemical label[4] |
| Eye Irritation | H319: Causes serious eye irritation | chemical label[4] |
| Respiratory Irritation | H335: May cause respiratory irritation | chemical label[4] |
Precautionary Statements:
Users should adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area, preferably a fume hood, to avoid inhalation of any dust or vapors.
Handling, Storage, and Disposal
Handling:
-
Handle in a well-ventilated area.
-
Avoid contact with skin, eyes, and clothing.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
For long-term storage, it is recommended to store at -20°C under an inert atmosphere.[3]
-
NHS esters are susceptible to hydrolysis, so exposure to moisture should be minimized.
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
As NHS esters are not considered highly hazardous, they can typically be disposed of with other chemical waste.[5] It is good practice to quench any reactive NHS ester by hydrolysis before disposal.
Stability and Reactivity
Reactivity:
The primary reactivity of this compound stems from two functional groups:
-
NHS Ester: Reacts with primary amines to form stable amide bonds. This reaction is pH-dependent, with optimal reactivity occurring at a slightly basic pH (around 8.0-9.0).
-
Terminal Alkyne: Can participate in copper-catalyzed or strain-promoted azide-alkyne cycloaddition reactions (click chemistry).
Chemical Stability:
-
The NHS ester is sensitive to moisture and will hydrolyze to the corresponding carboxylic acid and N-hydroxysuccinimide.
-
Solutions of the compound in anhydrous organic solvents like DMF or DMSO can be stored at -20°C for short periods but should be used as fresh as possible.
Experimental Protocols
General Synthesis of N-Hydroxysuccinimide Esters
The synthesis of NHS esters, including this compound, typically involves the activation of a carboxylic acid with N-hydroxysuccinimide in the presence of a coupling agent, such as a carbodiimide (B86325) (e.g., DCC or EDC).[6][7][8]
Caption: General reaction scheme for the synthesis of NHS esters.
Experimental Workflow:
Caption: A typical workflow for the synthesis and purification of an NHS ester.
General Protocol for Amine Labeling
The NHS ester of this compound can be used to label proteins and other molecules containing primary amines.
Experimental Workflow:
Caption: General workflow for labeling a protein with an NHS ester.
Toxicological Information
No specific toxicological studies have been reported for this compound. However, based on the reactivity of the NHS ester, it is prudent to assume that the compound may be irritating to the skin, eyes, and respiratory tract. A study on structurally related alkyl-6-(2,5-dioxopyrrolidin-1-yl)hexanoates as skin penetration enhancers showed minimal anti-proliferative activity, suggesting low cytotoxicity for those specific compounds.
Ecological Information
No specific ecological data is available for this compound. It is important to prevent its release into the environment.
Regulatory Information
This compound is intended for research use only and may not be used as a drug, agricultural or pesticidal product, food additive, or household chemical.
Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety data sheet. Users should consult the safety data sheet provided by the supplier and conduct their own risk assessment before handling this chemical.
References
- 1. researchgate.net [researchgate.net]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. 917222-23-2|this compound|BLD Pharm [bldpharm.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. N-Hydroxysuccinimide and N-hydroxysuccinimide ester_Chemicalbook [chemicalbook.com]
- 8. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
Methodological & Application
Application Notes and Protocols for Labeling Antibodies with 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent modification of antibodies to introduce bioorthogonal functional groups is a cornerstone of modern bioconjugation, enabling the development of advanced diagnostics, imaging agents, and antibody-drug conjugates (ADCs). 2,5-dioxopyrrolidin-1-yl hept-6-ynoate, an N-hydroxysuccinimide (NHS) ester functionalized with a terminal alkyne group, is a key reagent in this field. It facilitates the straightforward introduction of an alkyne handle onto an antibody through the reaction of the NHS ester with primary amines, primarily the ε-amino groups of lysine (B10760008) residues. This process forms a stable amide bond.[1][2][3]
The incorporated terminal alkyne is a bioorthogonal functional group, meaning it does not react with functional groups typically found in biological systems. This allows for a subsequent, highly specific "click chemistry" reaction with an azide-functionalized molecule.[4][5] The most common click chemistry reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable triazole linkage.[6][7] This two-step approach provides a powerful platform for conjugating a wide variety of molecules, including cytotoxic drugs, fluorescent dyes, or imaging agents, to an antibody with high precision and efficiency.[8][]
These application notes provide a detailed protocol for the labeling of antibodies with this compound and the subsequent characterization of the resulting alkyne-modified antibody.
Data Presentation
Table 1: Recommended Reagent Concentrations and Molar Ratios for Antibody Labeling
| Parameter | Recommended Range | Typical Starting Point | Notes |
| Antibody Concentration | 1 - 10 mg/mL | 2 mg/mL | Higher concentrations can improve labeling efficiency.[10] |
| Molar Ratio of NHS-alkyne to Antibody | 5:1 to 20:1 | 10:1 | This should be optimized for each specific antibody to achieve the desired degree of labeling (DoL). |
| NHS-alkyne Stock Solution | 1 - 10 mg/mL in anhydrous DMSO or DMF | 10 mg/mL | Prepare fresh immediately before use as NHS esters are moisture-sensitive.[11] |
| Reaction pH | 7.2 - 8.5 | 8.0 - 8.5 | A slightly basic pH is required for the reaction with primary amines.[] |
| Quenching Reagent Concentration | 50 - 100 mM | 100 mM | Tris or glycine (B1666218) buffer can be used to quench the reaction.[10] |
Table 2: Typical Parameters for Characterization of Alkyne-Labeled Antibodies
| Parameter | Method | Expected Outcome |
| Degree of Labeling (DoL) | Mass Spectrometry (LC-MS)[12][13][14] | Provides the average number of alkyne linkers per antibody. A typical DoL may range from 1 to 4, depending on the application. |
| Antibody Recovery | UV-Vis Spectroscopy (A280) | Typically >80% after purification. |
| Aggregation | Size Exclusion Chromatography (SEC) | The conjugate should show a single, sharp peak corresponding to the monomeric antibody. |
| Antigen Binding Affinity | ELISA, Surface Plasmon Resonance (SPR), or Biolayer Interferometry (BLI) | The binding affinity of the conjugated antibody should be comparable to the unlabeled antibody.[15][16][17] |
Experimental Protocols
Part 1: Labeling of Antibody with this compound
This protocol describes the covalent attachment of an alkyne linker to an antibody.
Materials:
-
Antibody of interest
-
This compound (NHS-alkyne)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Phosphate-Buffered Saline (PBS), pH 7.2-7.4
-
Reaction Buffer: 0.1 M Sodium Bicarbonate or Sodium Borate buffer, pH 8.0-8.5
-
Quenching Buffer: 1 M Tris-HCl, pH 7.4
-
Purification tools: Desalting columns (e.g., Zeba™ Spin Desalting Columns), size-exclusion chromatography (SEC) system, or dialysis cassettes with an appropriate molecular weight cutoff (MWCO).
Methodology:
-
Antibody Preparation:
-
If the antibody solution contains primary amines such as Tris or glycine, or stabilizing proteins like BSA, it is crucial to remove them. This can be achieved by dialysis against PBS or by using a desalting column.
-
Adjust the antibody concentration to 1-10 mg/mL in the Reaction Buffer.[10]
-
-
Preparation of NHS-alkyne Stock Solution:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS-alkyne in anhydrous DMSO or DMF to a concentration of 1-10 mg/mL.[11] Vortex briefly to ensure it is fully dissolved. Do not store the stock solution as NHS esters are susceptible to hydrolysis.
-
-
Conjugation Reaction:
-
Add the calculated volume of the NHS-alkyne stock solution to the antibody solution while gently stirring or vortexing. The molar ratio of NHS-alkyne to antibody should be optimized, with a starting point of 10:1.
-
Incubate the reaction at room temperature for 30-60 minutes or on ice for 2 hours. Protect the reaction from light if the subsequent conjugate is light-sensitive.
-
-
Quenching the Reaction:
-
To stop the labeling reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Purification of the Alkyne-Labeled Antibody:
-
Remove the excess, unreacted NHS-alkyne and quenching reagent by purifying the antibody conjugate.
-
For small-scale reactions, a desalting column is efficient.
-
For larger scales, size-exclusion chromatography (SEC) or dialysis can be used.
-
Part 2: Characterization of the Alkyne-Labeled Antibody
1. Determination of Degree of Labeling (DoL) by Mass Spectrometry:
-
The most accurate method to determine the DoL is by Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13][14]
-
The antibody conjugate is typically reduced to separate the light and heavy chains, and the mass of each chain is measured.
-
The mass difference between the labeled and unlabeled chains corresponds to the mass of the attached alkyne linker, allowing for the calculation of the number of linkers per chain and subsequently per antibody.
2. Assessment of Antibody Integrity and Purity:
-
Use Size Exclusion Chromatography (SEC) to assess the presence of aggregates. The purified conjugate should ideally show a single peak corresponding to the monomeric antibody.
-
Determine the protein concentration using a spectrophotometer by measuring the absorbance at 280 nm (A280).
3. Functional Assessment of the Labeled Antibody:
-
It is critical to confirm that the labeling process has not compromised the antibody's function.[15][16][17]
-
Perform an Enzyme-Linked Immunosorbent Assay (ELISA), Surface Plasmon Resonance (SPR), or Biolayer Interferometry (BLI) to compare the antigen-binding affinity of the alkyne-labeled antibody to the unlabeled parent antibody.
Mandatory Visualization
Caption: Covalent labeling of an antibody with this compound.
Caption: Workflow from antibody preparation to the final characterized alkyne-labeled antibody.
References
- 1. This compound, 917222-23-2 | BroadPharm [broadpharm.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. broadpharm.com [broadpharm.com]
- 8. Conjugation Based on Click Chemistry - Creative Biolabs [creative-biolabs.com]
- 10. furthlab.xyz [furthlab.xyz]
- 11. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 12. Mass spectrometry as a powerful tool for the characterisation of monoclonal antibodies in the context of comparability studies | Quality Assistance [quality-assistance.com]
- 13. youtube.com [youtube.com]
- 14. Structural Characterization of Antibodies by Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 15. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Functional in vitro assessment of modified antibodies: Impact of label on protein properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes and Protocols for Protein Conjugation with an NHS-Alkyne Linker
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide for the covalent modification of proteins with an alkyne group using an N-hydroxysuccinimide (NHS)-ester functionalized alkyne linker. This two-step strategy first introduces a bioorthogonal alkyne handle onto the protein, which can then be used for subsequent specific ligation with an azide-containing molecule via "click chemistry."[1][2] This powerful technique is widely employed in drug development, proteomics, and various research applications for creating well-defined protein conjugates.
The protocol outlines the essential steps from reagent preparation and protein modification to the purification and characterization of the final alkyne-modified protein. Adherence to these guidelines will help ensure efficient and reproducible conjugation results.
Experimental Protocols
Part 1: Protein Preparation and Reagent Formulation
1.1. Protein Buffer Exchange
To ensure optimal labeling, it is crucial to prepare the protein in a buffer that is free of primary amines, which can compete with the NHS-ester reaction.
-
Recommended Buffers: Phosphate-buffered saline (PBS) pH 7.2-8.0, or 0.1 M sodium bicarbonate buffer, pH 8.3-8.5.[3][4]
-
Procedure:
-
If the protein solution contains primary amines (e.g., Tris or glycine), perform a buffer exchange using dialysis or a desalting column.[5]
-
Adjust the protein concentration to 1-10 mg/mL in the appropriate amine-free buffer.[4] Higher protein concentrations generally lead to more efficient labeling.[3]
-
1.2. Preparation of NHS-Alkyne Linker Stock Solution
NHS-alkyne linkers are moisture-sensitive and should be prepared immediately before use.[5]
-
Solvents: Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).[4]
-
Procedure:
Part 2: Protein Conjugation with NHS-Alkyne Linker
This protocol describes the covalent attachment of the alkyne linker to primary amines (e.g., lysine (B10760008) residues) on the protein surface.
-
Reaction Conditions: The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.[5]
-
Procedure:
-
Add the calculated volume of the NHS-alkyne linker stock solution to the protein solution while gently vortexing.[7] The final volume of the organic solvent should not exceed 10% of the total reaction volume.
-
Incubate the reaction mixture under the desired temperature and time conditions, protected from light.[6]
-
(Optional) Quench the reaction by adding a final concentration of 50-100 mM Tris-HCl or glycine, pH 7.4, and incubating for an additional 10-15 minutes at room temperature.
-
Part 3: Purification of the Alkyne-Modified Protein
Purification is essential to remove unreacted NHS-alkyne linker and any reaction byproducts.
-
Methods: Size-exclusion chromatography (gel filtration) or dialysis are the most common methods.[8]
-
Procedure (Gel Filtration):
-
Equilibrate a gel filtration column (e.g., Sephadex G-25) with PBS or the desired storage buffer.[6]
-
Apply the reaction mixture to the column.
-
Elute the protein-alkyne conjugate with the equilibration buffer.
-
Collect fractions and monitor the protein concentration, for example, by measuring absorbance at 280 nm.
-
Pool the fractions containing the purified conjugate.
-
Part 4: Characterization of the Alkyne-Modified Protein
4.1. Protein Concentration Determination
The concentration of the purified alkyne-modified protein can be determined using standard protein quantification assays.
-
Method: A Bradford assay is a common and effective method.[9]
-
Procedure:
-
Prepare a standard curve using a known concentration of a standard protein (e.g., BSA).
-
Add the Bradford reagent to the standards and the alkyne-modified protein samples.
-
Measure the absorbance at 595 nm and determine the protein concentration from the standard curve.
-
4.2. Determination of the Degree of Labeling (DOL)
The Degree of Labeling (DOL) represents the average number of alkyne molecules conjugated to each protein molecule.[10] For antibodies, a DOL between 2 and 10 is often ideal.[11]
-
Method 1: Spectrophotometric Analysis (for chromophoric linkers) If the alkyne linker contains a chromophore with a known extinction coefficient, the DOL can be determined by measuring the absorbance of the conjugate at two wavelengths.[8]
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the linker (Amax).[11]
-
Calculate the protein concentration, correcting for the linker's absorbance at 280 nm.[11]
-
Calculate the linker concentration using its molar extinction coefficient.
-
The DOL is the molar ratio of the linker to the protein.[10]
-
-
Method 2: HABA Assay (for biotin-alkyne linkers) The HABA (4'-hydroxyazobenzene-2-carboxylic acid) assay is a colorimetric method to quantify biotinylation.[12]
-
Prepare a HABA/Avidin solution and measure its absorbance at 500 nm.[12]
-
Add the biotin-alkyne labeled protein to the HABA/Avidin solution. The biotin (B1667282) will displace the HABA from avidin, causing a decrease in absorbance.[12]
-
Measure the absorbance at 500 nm again. The change in absorbance is proportional to the amount of biotin in the sample.[1]
-
-
Method 3: Mass Spectrometry Mass spectrometry can be used to determine the exact mass of the modified protein, thereby confirming the number of attached alkyne linkers.[13][14]
Quantitative Data Summary
Table 1: Recommended Molar Ratios for NHS-Alkyne Linker Conjugation
| Protein Concentration | Recommended Molar Excess of Linker | Expected Degree of Labeling (DOL) | Notes |
| > 5 mg/mL | 5-10 fold | 2-4 | Higher protein concentrations lead to more efficient labeling.[3] |
| 1-5 mg/mL | 10-20 fold | 4-8 | A common concentration range for antibody labeling.[3] |
| < 1 mg/mL | 20-50 fold | Variable | Higher excess is needed to compensate for lower reaction kinetics.[3] |
Table 2: Typical Conjugation Efficiency and Protein Recovery
| Parameter | Typical Range | Method of Determination |
| Conjugation Efficiency | 30-60% | Spectrophotometry, Mass Spectrometry |
| Protein Recovery (Post-Purification) | > 85% | Bradford Assay, A280 Measurement |
Note: The actual conjugation efficiency and protein recovery will vary depending on the specific protein, linker, and reaction conditions used. For a 2 mg/mL IgG solution, a challenge ratio of 10:1 typically results in a conjugation ratio of about 5:1, indicating an approximate 50% labeling efficiency.[15]
Visualizations
Caption: Experimental workflow for protein conjugation with an NHS-alkyne linker.
Caption: Reaction scheme for two-step protein conjugation via an NHS-alkyne linker.
References
- 1. tools.thermofisher.com [tools.thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. benchchem.com [benchchem.com]
- 7. biotium.com [biotium.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. furthlab.xyz [furthlab.xyz]
- 10. Degree of labeling (DOL) step by step [abberior.rocks]
- 11. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. Molecular characterization of multivalent bioconjugates by size-exclusion chromatography (SEC) with multi-angle laser light scattering (MALS) - PMC [pmc.ncbi.nlm.nih.gov]
- 14. fujifilmbiotechnologies.fujifilm.com [fujifilmbiotechnologies.fujifilm.com]
- 15. mesoscale.com [mesoscale.com]
Application Notes and Protocols for Cell Surface Protein Labeling using 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,5-dioxopyrrolidin-1-yl hept-6-ynoate is a versatile chemical probe designed for the two-step labeling of cell surface proteins. This reagent features an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group. The NHS ester facilitates the covalent attachment of the molecule to primary amines, such as the side chains of lysine (B10760008) residues, which are abundantly present on the surface of proteins. Following this initial labeling, the terminal alkyne group can undergo a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction with an azide-functionalized reporter molecule. This modular approach allows for the attachment of a wide variety of reporter tags, including fluorophores for imaging, biotin (B1667282) for affinity purification, or other moieties for downstream analysis. This method is a powerful tool for studying the dynamics of cell surface proteins, including their expression, localization, and turnover.
Principle of the Method
The labeling strategy involves two main steps:
-
Amine-reactive Labeling: The NHS ester of this compound reacts with primary amines on cell surface proteins in a pH-dependent manner, forming a stable amide bond. This step introduces an alkyne handle onto the proteins.
-
Bioorthogonal Click Chemistry: The alkyne-modified proteins are then incubated with an azide-containing reporter molecule in the presence of a copper(I) catalyst. The "click" reaction forms a stable triazole linkage, covalently attaching the reporter to the protein of interest.
Applications
-
Fluorescent Imaging of Cell Surface Proteins: By using a fluorescent azide, researchers can visualize the localization and trafficking of surface proteins.
-
Proteomic Analysis of the Cell Surface: An azide-functionalized biotin tag can be "clicked" onto the labeled proteins, enabling their enrichment and subsequent identification and quantification by mass spectrometry.
-
Analysis of Protein-Protein Interactions: This technique can be used to label specific cell surface receptors to study their interactions with other proteins.
-
Monitoring Protein Turnover: Pulse-chase experiments using this labeling strategy can provide insights into the synthesis and degradation rates of cell surface proteins.[1][2]
Quantitative Data Summary
The following tables provide a summary of typical concentrations and conditions for the successful labeling of cell surface proteins using this compound and subsequent click chemistry. These values should be optimized for specific cell types and experimental goals.
Table 1: NHS Ester Labeling of Live Cells
| Parameter | Recommended Range | Notes |
| Cell Density | 80-90% confluency | Ensures a sufficient number of cells and surface proteins for labeling. |
| This compound Concentration | 100 µM - 1 mM | Higher concentrations may lead to increased labeling but also potential cytotoxicity. |
| Incubation Time | 15 - 30 minutes | Longer incubation times may not significantly increase labeling and could lead to internalization of the reagent. |
| Incubation Temperature | 4°C or Room Temperature | 4°C is often preferred to minimize endocytosis of labeled proteins. |
| Buffer | Ice-cold Phosphate-Buffered Saline (PBS), pH 7.4-8.0 | Amine-free buffer is crucial to prevent quenching of the NHS ester. |
Table 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (Click Chemistry) on Live Cells
| Parameter | Recommended Concentration | Notes |
| Azide-Reporter (e.g., Azide-Fluorophore) | 10 - 100 µM | The optimal concentration depends on the specific reporter and cell type. |
| Copper(II) Sulfate (CuSO4) | 50 - 200 µM | The catalyst for the click reaction. |
| Copper(I)-stabilizing Ligand (e.g., THPTA) | 250 µM - 1 mM | Prevents copper-mediated cytotoxicity and enhances reaction efficiency. |
| Reducing Agent (e.g., Sodium Ascorbate) | 1 - 5 mM | Reduces Cu(II) to the active Cu(I) state. |
| Incubation Time | 10 - 30 minutes | The click reaction is typically fast. |
| Incubation Temperature | Room Temperature | |
| Buffer | PBS or other suitable cell culture medium |
Experimental Protocols
Protocol 1: Labeling of Cell Surface Proteins with this compound
-
Cell Preparation:
-
Plate cells in a suitable culture vessel and grow to 80-90% confluency.
-
Wash the cells twice with ice-cold, amine-free PBS (pH 7.4-8.0) to remove any residual media containing amines.
-
-
Labeling Reaction:
-
Prepare a stock solution of this compound in anhydrous DMSO at a concentration of 100 mM.
-
Dilute the stock solution in ice-cold PBS to the desired final concentration (e.g., 500 µM).
-
Add the labeling solution to the cells and incubate for 15-30 minutes at 4°C on a rocking platform.
-
-
Quenching and Washing:
-
Remove the labeling solution.
-
To quench any unreacted NHS ester, wash the cells once with PBS containing 100 mM glycine (B1666218) or Tris.
-
Wash the cells three times with ice-cold PBS to remove excess reagent and quenching buffer.
-
Protocol 2: Click Chemistry Reaction with an Azide-Reporter
-
Preparation of Click Reaction Cocktail:
-
Prepare stock solutions of the following in water: 50 mM CuSO4, 250 mM THPTA, and 500 mM sodium ascorbate (B8700270). The sodium ascorbate solution should be freshly prepared.
-
Prepare a stock solution of the azide-reporter (e.g., azide-fluorophore or azide-biotin) in DMSO.
-
In a microcentrifuge tube, combine the reagents in the following order to prepare the click reaction cocktail (for 1 mL final volume):
-
PBS (to final volume)
-
Azide-reporter (to final concentration, e.g., 50 µM)
-
CuSO4 (to final concentration, e.g., 100 µM)
-
THPTA (to final concentration, e.g., 500 µM)
-
Vortex briefly.
-
Add sodium ascorbate (to final concentration, e.g., 2.5 mM).
-
-
-
Click Reaction:
-
Add the freshly prepared click reaction cocktail to the alkyne-labeled cells.
-
Incubate for 10-30 minutes at room temperature, protected from light if using a fluorescent reporter.
-
-
Washing:
-
Remove the click reaction cocktail.
-
Wash the cells three times with PBS.
-
-
Downstream Analysis:
-
The cells are now ready for downstream applications such as fluorescence microscopy, flow cytometry, or cell lysis for proteomic analysis.
-
Visualizations
Caption: Experimental workflow for cell surface protein labeling.
Caption: Simplified EGFR signaling pathway.
Caption: Simplified Integrin signaling pathway.
References
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Modified Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," has emerged as an indispensable tool for the precise and efficient modification of proteins.[1][2] This bioorthogonal reaction enables the covalent ligation of an azide-modified molecule with an alkyne-modified molecule, forming a stable triazole linkage.[3] Its high specificity, quantitative yields, and compatibility with aqueous environments make it ideal for a wide range of applications in proteomics, drug discovery, and diagnostics.[1][4]
These application notes provide detailed protocols for the CuAAC-mediated modification of proteins, offering guidance on reaction optimization, purification, and characterization. The information is intended to assist researchers in successfully implementing this powerful technology for their specific research needs, from fluorescently labeling proteins for imaging to generating sophisticated protein conjugates for therapeutic development.
Data Presentation: Quantitative Reaction Parameters
Successful CuAAC modification of proteins relies on the careful optimization of several key reaction parameters. The following tables summarize typical quantitative data for reaction conditions and component concentrations to guide experimental design.
Table 1: Typical Reaction Conditions for CuAAC Protein Labeling [5]
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1 - 10 mg/mL | Higher concentrations can enhance reaction rates. |
| Probe:Protein Molar Ratio | 10:1 to 50:1 | A higher excess of the labeling probe can drive the reaction to completion but may necessitate more rigorous purification.[6] |
| CuSO₄ Concentration | 50 - 250 µM | Increased copper concentration can accelerate the reaction but also carries the risk of protein precipitation.[5] |
| Reducing Agent (e.g., Sodium Ascorbate) Concentration | 1 - 5 mM | Should be in stoichiometric excess relative to CuSO₄ to maintain the catalytically active Cu(I) state.[5] |
| Ligand (e.g., THPTA, TBTA) Concentration | 100 - 500 µM | Typically used at a concentration equal to or slightly higher than the CuSO₄ concentration to stabilize the Cu(I) ion and protect the protein from oxidative damage.[5][7] |
| Reaction Temperature | Room Temperature to 37°C | Higher temperatures can speed up the reaction but may compromise the stability of sensitive proteins.[5] |
| Reaction Time | 1 - 4 hours | Optimization may be required based on the specific reactants and desired labeling efficiency.[5] |
| pH | 7.0 - 8.0 | The CuAAC reaction is generally robust within this physiological pH range.[8] |
Table 2: Troubleshooting Guide for CuAAC Bioconjugation [9]
| Problem | Potential Cause | Suggested Solution |
| Low or no reaction | Inactive catalyst | Prepare fresh sodium ascorbate (B8700270) solution; ensure proper storage of copper salt. |
| Inaccessible azide (B81097) or alkyne groups | Perform the reaction under denaturing conditions (e.g., with DMSO) if protein structure allows. | |
| Protein precipitation/aggregation | High copper concentration | Decrease the concentration of CuSO₄. |
| Oxidative damage | Include a copper-chelating ligand (e.g., THPTA) and/or an antioxidant like aminoguanidine (B1677879).[1] Consider performing the reaction under anaerobic conditions.[10] | |
| Non-specific labeling | Side reactions with ascorbate byproducts | Add aminoguanidine to the reaction mixture to intercept reactive carbonyls.[1] |
Experimental Protocols
Protocol 1: General Procedure for CuAAC-Mediated Labeling of an Azide-Modified Protein
This protocol describes a general method for labeling a protein containing an azide functional group with an alkyne-functionalized probe (e.g., a fluorescent dye or biotin).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, HEPES)
-
Alkyne-functionalized probe (e.g., Alkyne-Fluorophore)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium Ascorbate stock solution (e.g., 50 mM in water, freshly prepared)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) ligand stock solution (e.g., 50 mM in DMSO or water)
-
Aminoguanidine hydrochloride stock solution (e.g., 100 mM in water, optional)
-
Degassing equipment (e.g., nitrogen or argon gas line)
-
Purification system (e.g., size-exclusion chromatography, dialysis, or spin filtration columns)
Procedure:
-
Preparation of the Reaction Mixture:
-
In a microcentrifuge tube, add the azide-modified protein to the desired final concentration (e.g., 1 mg/mL).
-
Add the alkyne-functionalized probe to the desired molar excess (e.g., 20-fold molar excess over the protein).
-
Add the THPTA or TBTA ligand to a final concentration of 1.25 mM.[9]
-
(Optional) Add aminoguanidine to a final concentration of 5 mM to prevent side reactions.[9]
-
Gently mix the solution by pipetting.
-
-
Initiation of the Click Reaction:
-
(Recommended) Degas the mixture by bubbling with an inert gas (argon or nitrogen) for 10-20 seconds to remove oxygen, which can lead to oxidative damage.[6]
-
Add the CuSO₄ stock solution to a final concentration of 250 µM.[9]
-
Immediately add the freshly prepared sodium ascorbate stock solution to a final concentration of 5 mM.[9]
-
Gently mix the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. For sensitive proteins, the reaction can be performed at 4°C for a longer duration (e.g., overnight).
-
-
Purification of the Labeled Protein:
-
Remove excess unreacted probe, copper catalyst, and other small molecules using a suitable purification method:
-
Size-Exclusion Chromatography (SEC): Elute the protein with a compatible buffer.
-
Dialysis: Dialyze against a large volume of buffer with several buffer changes.
-
Spin Filtration: Use a centrifugal filter unit with an appropriate molecular weight cutoff.
-
-
-
Characterization of the Labeled Protein:
-
Determine the concentration of the purified labeled protein using a standard protein assay (e.g., BCA or Bradford).
-
Assess the labeling efficiency using methods such as:
-
SDS-PAGE: If the probe is fluorescent, the labeled protein can be visualized directly.
-
Mass Spectrometry: To confirm the mass shift corresponding to the addition of the probe.
-
Spectrophotometry: If the probe has a unique absorbance spectrum.
-
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for protein modification via CuAAC.
Application in Signaling Pathway Analysis: Probing GPCRs
CuAAC has become a valuable tool for studying G protein-coupled receptors (GPCRs), a large family of transmembrane proteins involved in numerous signaling pathways.[11] By incorporating bioorthogonal handles (azides or alkynes) into GPCR ligands, researchers can use CuAAC to attach various probes for imaging, affinity purification, and proteomic studies to elucidate GPCR function and interactions.[11]
Caption: Use of CuAAC to study GPCR signaling pathways.
References
- 1. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 2. Modification of Protein Scaffolds via Copper-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. interchim.fr [interchim.fr]
- 4. vectorlabs.com [vectorlabs.com]
- 5. benchchem.com [benchchem.com]
- 6. lumiprobe.com [lumiprobe.com]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. jenabioscience.com [jenabioscience.com]
- 10. Anaerobic conditions to reduce oxidation of proteins and to accelerate the copper-catalyzed “Click” reaction with a water-soluble bis(triazole) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Chemical Biological Approach to Study G Protein-Coupled Receptors: Labeling the Adenosine A1 Receptor Using an Electrophilic Covalent Probe - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing NHS Ester Labeling Reactions: A Detailed Guide to pH and Buffer Conditions
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Hydroxysuccinimide (NHS) ester chemistry is a widely employed and versatile method for the covalent modification of biomolecules. This technique primarily targets primary amines (-NH2), which are readily available on proteins (N-terminus and lysine (B10760008) side chains) and can be incorporated into nucleic acids and other molecules. The formation of a stable amide bond between the NHS ester and the amine group makes this a robust strategy for attaching a variety of labels, including fluorescent dyes, biotin, and crosslinkers.
The efficiency and specificity of NHS ester labeling are critically dependent on the reaction conditions, particularly the pH and the composition of the buffer system. This document provides a comprehensive overview of the optimal conditions for NHS ester labeling reactions, detailed experimental protocols, and troubleshooting guidance to help researchers achieve consistent and reliable conjugation results.
The Chemistry of NHS Ester Labeling
The reaction proceeds via the nucleophilic attack of a deprotonated primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct.
A critical competing reaction is the hydrolysis of the NHS ester, which also cleaves the ester bond and renders the labeling reagent inactive. The rate of this hydrolysis is highly pH-dependent, increasing significantly at higher pH values. Therefore, successful labeling requires a careful balance between ensuring the amine is sufficiently nucleophilic and minimizing the hydrolysis of the NHS ester.
Optimal pH and Buffer Conditions
The selection of an appropriate pH and buffer system is paramount for successful NHS ester conjugation. The optimal pH range for reacting NHS esters with primary amines is generally between 7.2 and 9.0, with a more specific optimum often cited between pH 8.3 and 8.5.[1][2][3][4]
-
At lower pH (<7.0): The majority of primary amines are protonated (-NH3+), rendering them non-nucleophilic and thus unreactive towards the NHS ester.[1][3]
-
At optimal pH (8.3-8.5): A sufficient concentration of the primary amine is in its deprotonated, nucleophilic state to react efficiently with the NHS ester.[1][3]
-
At higher pH (>9.0): While the concentration of reactive amines increases, the rate of NHS ester hydrolysis becomes significantly faster, leading to a substantial reduction in labeling efficiency as the reagent is consumed by water.[1][3]
Buffer Selection
The choice of buffer is equally critical. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine, are incompatible with NHS ester reactions as they will compete with the target molecule for reaction with the NHS ester, thereby reducing the conjugation efficiency.[2]
Recommended Buffers:
-
Phosphate-Buffered Saline (PBS): A commonly used buffer, typically at pH 7.2-7.4. Reactions in PBS are generally slower due to the lower pH, which also slows down the rate of hydrolysis, often requiring longer incubation times.[2][5]
-
Sodium Bicarbonate Buffer: Frequently recommended at a concentration of 0.1 M and a pH of 8.3.[1][6]
-
Sodium Borate Buffer: Can be used at a pH of 8.5.
-
HEPES Buffer: Another suitable non-amine-containing buffer.[2]
Quantitative Data Summary
The following tables summarize key quantitative data for optimizing NHS ester labeling reactions.
Table 1: pH Effects on NHS Ester Reactions
| pH Range | Effect on Primary Amines | Effect on NHS Ester | Overall Reaction Efficiency |
| < 7.0 | Protonated and non-nucleophilic | Stable | Very low |
| 7.2 - 8.0 | Partially deprotonated | Relatively stable | Moderate, requires longer incubation |
| 8.0 - 8.5 | Sufficiently deprotonated for reaction | Moderate hydrolysis | Optimal |
| > 8.5 | Highly deprotonated | Rapid hydrolysis | Decreased due to reagent loss |
Table 2: Half-life of NHS Ester Hydrolysis
| pH | Temperature | Half-life | Reference |
| 7.0 | 0°C | 4-5 hours | [2] |
| 8.0 | Room Temp | 210 min (Porphyrin-NHS) | [7] |
| 8.5 | Room Temp | 180 min (Porphyrin-NHS) | [7] |
| 8.6 | 4°C | 10 minutes | [2] |
| 9.0 | Room Temp | 125 min (Porphyrin-NHS) | [7] |
Table 3: Recommended Reaction Conditions
| Parameter | Recommended Condition | Notes |
| pH | 8.3 - 8.5 | Optimal balance between amine reactivity and NHS ester stability.[1][3] |
| Buffer | 0.1 M Sodium Bicarbonate, 0.1 M Phosphate, or 50 mM Sodium Borate | Must be free of primary amines.[1][5] |
| Temperature | Room Temperature (20-25°C) or 4°C | Lower temperatures can slow both the reaction and hydrolysis. |
| Incubation Time | 1 - 4 hours at Room Temperature, or overnight at 4°C | Can be optimized based on the specific reactants.[1][5] |
| Protein Conc. | 1 - 10 mg/mL | Higher concentrations can improve labeling efficiency.[1][3] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | Prepare fresh and add to the aqueous reaction mixture.[1][5] |
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general procedure for labeling proteins, such as antibodies, with an NHS ester-activated fluorescent dye.
Materials:
-
Protein to be labeled (in an amine-free buffer)
-
NHS ester-activated label (e.g., fluorescent dye)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Glycine
-
Purification column (e.g., desalting column, size-exclusion chromatography)
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Stock Solution:
-
Allow the vial of NHS ester to equilibrate to room temperature before opening to prevent moisture condensation.
-
Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mg/mL or 10 mM).[8]
-
-
Perform the Labeling Reaction:
-
Calculate the required volume of the NHS ester stock solution to achieve the desired molar excess. A molar excess of 8-15 fold of the NHS ester to the protein is a common starting point for mono-labeling.[1][6]
-
While gently stirring or vortexing the protein solution, add the NHS ester stock solution dropwise.
-
Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C, protected from light if using a fluorescent dye.[1][5]
-
-
Quench the Reaction (Optional):
-
To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM.
-
Incubate for an additional 15-30 minutes at room temperature.
-
-
Purify the Labeled Protein:
-
Remove the unreacted NHS ester and the NHS byproduct by passing the reaction mixture through a desalting column or using size-exclusion chromatography. Elute with a suitable storage buffer (e.g., PBS).
-
Protocol 2: Labeling of Amine-Modified Oligonucleotides
This protocol is for the conjugation of an NHS ester to an oligonucleotide containing a primary amine modification.
Materials:
-
Amine-modified oligonucleotide
-
NHS ester-activated label
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Conjugation Buffer: 0.1 M Sodium Borate, pH 8.5
-
Purification method (e.g., ethanol (B145695) precipitation, HPLC)
Procedure:
-
Prepare the Oligonucleotide Solution:
-
Dissolve the amine-modified oligonucleotide in the Conjugation Buffer to a final concentration of 0.3-0.8 mM.
-
-
Prepare the NHS Ester Stock Solution:
-
Prepare a fresh solution of the NHS ester in anhydrous DMSO at a concentration of approximately 14 mM.
-
-
Perform the Labeling Reaction:
-
Add the NHS ester stock solution to the oligonucleotide solution. The optimal volume will depend on the scale of the reaction.
-
Gently vortex the mixture and incubate for 2 hours at room temperature, protected from light.
-
-
Purify the Labeled Oligonucleotide:
-
Purify the conjugate to remove excess free NHS ester. Ethanol precipitation is a common method. Alternatively, HPLC can be used for higher purity.
-
Visualizing the Workflow
The following diagrams illustrate the chemical reaction and the general experimental workflow for NHS ester labeling.
Caption: Chemical reaction of NHS ester labeling.
Caption: General workflow for protein labeling.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low Labeling Efficiency | Incorrect pH of the reaction buffer. | Verify the pH is between 8.0 and 8.5. |
| Presence of amine-containing buffers. | Perform buffer exchange into a recommended buffer (e.g., PBS, Bicarbonate). | |
| Hydrolyzed NHS ester. | Use fresh, anhydrous DMSO/DMF and prepare the NHS ester solution immediately before use. | |
| Low protein concentration. | Increase the protein concentration to >1 mg/mL. | |
| Precipitation of Protein | High concentration of organic solvent. | Keep the volume of added DMSO/DMF to a minimum, typically <10% of the total reaction volume. |
| Hydrophobic nature of the label. | Consider using a more water-soluble version of the label if available. | |
| Inconsistent Results | Batch-to-batch variation in reagents. | Use high-quality, fresh reagents. |
| Inaccurate quantitation of protein or label. | Accurately determine the concentrations before starting the reaction. |
Conclusion
The success of NHS ester labeling reactions is intricately linked to the careful control of pH and the selection of an appropriate buffer system. By maintaining a pH between 8.3 and 8.5 and utilizing non-amine-containing buffers, researchers can maximize the efficiency of the conjugation reaction while minimizing the competing hydrolysis of the NHS ester. The protocols and guidelines presented in this document provide a solid foundation for achieving robust and reproducible labeling of proteins and other biomolecules for a wide range of research and development applications.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 3. interchim.fr [interchim.fr]
- 4. benchchem.com [benchchem.com]
- 5. glenresearch.com [glenresearch.com]
- 6. biotium.com [biotium.com]
- 7. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
Optimizing Protein Labeling: A Guide to Calculating Molar Excess of NHS Esters
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Covalent labeling of proteins with molecules such as fluorescent dyes, biotin, or therapeutic agents is a cornerstone of modern biological research and drug development. N-hydroxysuccinimide (NHS) esters are among the most common and effective reagents for modifying primary amines, such as the N-terminus of a protein and the side chain of lysine (B10760008) residues. Achieving an optimal and consistent degree of labeling (DOL) is critical for the success of downstream applications. This document provides a detailed guide on how to calculate and optimize the molar excess of NHS esters for efficient and controlled protein labeling.
The reaction between an NHS ester and a primary amine on a protein results in the formation of a stable amide bond.[1][2][3] The efficiency of this reaction is influenced by several factors, including pH, protein concentration, and the molar ratio of the NHS ester to the protein.[4][5] An insufficient molar excess of the NHS ester can lead to incomplete labeling, while an excessive amount can result in protein precipitation, loss of biological activity, or undesirable background signal in fluorescence-based assays. Therefore, careful calculation and empirical testing are necessary to determine the optimal conditions for each specific protein and label.
Key Factors Influencing Labeling Efficiency
Several parameters must be considered to achieve the desired degree of labeling.
| Factor | Optimal Condition/Consideration | Rationale |
| pH | 8.3 - 8.5[4][5] | The reaction is highly pH-dependent. At lower pH, the primary amine is protonated and less reactive. At higher pH, the NHS ester is prone to rapid hydrolysis.[4][5] |
| Protein Concentration | 1 - 10 mg/mL[4][5] | Higher protein concentrations generally lead to higher labeling efficiency.[1] For dilute protein solutions, a higher molar excess of the NHS ester may be required to achieve the same DOL.[1] |
| Buffer Composition | Amine-free buffers (e.g., PBS, bicarbonate)[1][2][6] | Buffers containing primary amines, such as Tris, will compete with the protein for reaction with the NHS ester, reducing labeling efficiency.[1][6] |
| NHS Ester Molar Excess | Varies (starting with 8-fold excess for mono-labeling)[4][5] | The optimal ratio is empirical and depends on the protein's reactivity and the desired DOL. A range of molar ratios should be tested. |
| Reaction Time & Temperature | 1 hour at room temperature or overnight on ice[1][5] | Longer incubation times may be necessary for reactions at lower pH or with less reactive proteins. |
| Solvent for NHS Ester | Anhydrous DMSO or DMF[2][4][5] | NHS esters are often not readily soluble in aqueous buffers and are susceptible to hydrolysis. A fresh stock solution in an anhydrous organic solvent should be prepared immediately before use.[2][4] |
Calculating the Molar Excess of NHS Ester
The first step in planning a protein labeling experiment is to calculate the amount of NHS ester required. This calculation is based on the desired molar excess of the labeling reagent relative to the protein.
Formula for Calculating NHS Ester Mass:
Where:
-
Mass_NHS (mg): The mass of the NHS ester to be used.
-
Molar Excess: The desired molar ratio of NHS ester to protein.
-
Mass_Protein (mg): The mass of the protein to be labeled.
-
MW_Protein (Da): The molecular weight of the protein in Daltons.
-
MW_NHS (Da): The molecular weight of the NHS ester in Daltons.
Example Calculation:
To label 3 mg of Bovine Serum Albumin (BSA, MW ≈ 66,500 Da) with a 15-fold molar excess of DyLight 550 NHS Ester (MW ≈ 622 Da):
Caption: Workflow for optimizing NHS ester molar excess.
Detailed Protocol
-
Prepare Protein Solution: Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL. [4][5]Ensure the buffer is free of primary amines. [1][2]2. Prepare NHS Ester Stock Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of, for example, 10 mM. [1]3. Perform Labeling Reaction: Set up a series of reactions by adding different volumes of the NHS ester stock solution to the protein solution to achieve a range of molar excess values (e.g., 5, 10, 15, 20-fold excess). Gently mix and incubate for 1 hour at room temperature, protected from light. [1]4. Purify the Conjugate: Remove the unreacted NHS ester by passing the reaction mixture through a suitable size-exclusion chromatography column (e.g., Sephadex G-25). [2][6]5. Determine the Degree of Labeling (DOL):
-
Measure the absorbance of the purified conjugate at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max). [1][7] * Calculate the protein concentration, correcting for the absorbance of the label at 280 nm.
-
Corrected A280 = A280 - (A_max * Correction Factor)
-
The correction factor is the ratio of the label's absorbance at 280 nm to its A_max. This value is typically provided by the label manufacturer.
-
-
Calculate the molar concentration of the protein.
-
[Protein] (M) = (Corrected A280) / (ε_protein * path length)
-
ε_protein is the molar extinction coefficient of the protein.
-
-
Calculate the molar concentration of the label.
-
[Label] (M) = A_max / (ε_label * path length)
-
ε_label is the molar extinction coefficient of the label.
-
-
Calculate the DOL.
-
DOL = [Label] / [Protein] [1]
-
-
Chemical Reaction of NHS Ester with a Protein
The following diagram illustrates the reaction between an NHS ester and a primary amine on a protein.
Caption: NHS ester reaction with a primary amine.
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low DOL | - Insufficient molar excess of NHS ester- Low protein concentration- Hydrolysis of NHS ester- Presence of competing amines in the buffer | - Increase the molar excess of the NHS ester- Concentrate the protein solution- Prepare fresh NHS ester stock solution immediately before use- Use an amine-free buffer |
| High DOL / Protein Precipitation | - Excessive molar excess of NHS ester | - Reduce the molar excess of the NHS ester |
| Loss of Protein Activity | - Labeling of critical lysine residues in the active site | - Reduce the DOL by lowering the molar excess- Consider alternative labeling chemistries that target other functional groups (e.g., maleimides for thiols) |
Conclusion
The calculation and empirical determination of the optimal molar excess of NHS ester are critical for achieving efficient and reproducible protein labeling. By carefully considering the factors outlined in this guide and following the provided protocols, researchers can effectively control the degree of labeling to suit their specific application needs, ensuring the generation of high-quality protein conjugates for reliable and meaningful experimental results.
References
Application Notes: Purification of Alkyne-Labeled Proteins Using Desalting Columns
Introduction
The specific labeling of proteins is a cornerstone of modern proteomics, enabling researchers to study protein synthesis, localization, interactions, and post-translational modifications. A powerful and widely adopted method for this is the use of bioorthogonal chemistry, particularly the copper(I)-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloaddition, commonly known as "click chemistry"[1][2][3][4]. In this workflow, proteins are first labeled with an alkyne group, often by metabolically incorporating a non-canonical amino acid like homopropargylglycine (HPG)[1]. Subsequently, an azide-functionalized reporter tag (e.g., biotin (B1667282) for affinity purification or a fluorophore for imaging) is covalently attached to the alkyne handle.
A critical step following the click chemistry reaction is the removal of excess, unreacted small molecules, such as the azide-reporter tag, the copper catalyst, and reducing agents. These components can interfere with downstream applications, leading to high background signals or inaccurate quantification[5][6]. Desalting columns, which operate on the principle of size exclusion chromatography (SEC), offer a rapid and efficient solution for purifying the now-tagged, larger protein from these smaller contaminants[7][8][9][10]. This application note provides detailed protocols and technical information for the purification of alkyne-labeled proteins using desalting columns.
Principle of the Method
The purification strategy involves two main stages: the labeling reaction followed by size-based separation.
-
Alkyne Labeling and Click Chemistry: Proteins are metabolically labeled by introducing an alkyne-containing amino acid analog into the culture medium. This alkyne group serves as a handle for the subsequent click reaction. The azide-alkyne cycloaddition is highly specific and efficient, forming a stable triazole linkage under aqueous conditions[3][4]. The reaction covalently attaches a reporter molecule to the protein of interest.
-
Purification via Desalting Column: Desalting columns are packed with a porous resin of a defined pore size, which determines its molecular weight cut-off (MWCO)[7][10]. When the reaction mixture is applied to the column, molecules are separated based on their size[5]:
-
Large Molecules (Labeled Proteins): Being larger than the resin's pores, proteins are excluded and travel through the interstitial space of the column. They follow a shorter path and are eluted first, in the void volume.
-
Small Molecules (Salts, Catalysts, Excess Reagents): These smaller molecules can enter the pores of the resin, taking a longer, more tortuous path. Consequently, they are retained by the column longer and elute after the protein of interest[8][9].
-
This process effectively separates the purified, labeled protein from low molecular weight contaminants and allows for simultaneous buffer exchange into a buffer suitable for downstream analysis[8].
Experimental Workflow and Method Visualization
The overall process from labeling to analysis is a streamlined workflow. The initial step involves the incorporation of an alkyne handle into the protein, followed by the click chemistry reaction to attach a reporter molecule. The crucial purification step using a desalting column then prepares the sample for various downstream applications.
References
- 1. BONCAT: Metabolic Labeling, Click Chemistry, and Affinity Purification of Newly Synthesized Proteomes | Springer Nature Experiments [experiments.springernature.com]
- 2. Synthesis of Bioconjugation Reagents for Use in Covalent Cross-Linking of Proteins by Azide-Alkyne Cycloaddition [mdpi.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. Desalting in Protein Purification - Creative Proteomics [creative-proteomics.com]
- 8. Desalting and buffer exchange - Wikipedia [en.wikipedia.org]
- 9. bio-rad.com [bio-rad.com]
- 10. Dialysis or Desalting? Choosing a Protein Purification Method - Life in the Lab [thermofisher.com]
Application Notes and Protocols for Derivatizing Amine-Coated Surfaces with 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
The functionalization of surfaces with bioactive molecules is a cornerstone of modern biotechnology and drug discovery. A versatile method for achieving this is the creation of a bio-orthogonal "handle" on a surface, which can then be used to specifically immobilize a molecule of interest. This document provides detailed application notes and protocols for derivatizing amine-coated surfaces with 2,5-dioxopyrrolidin-1-yl hept-6-ynoate. This reagent introduces a terminal alkyne group onto the surface, which can then be utilized for covalent immobilization of azide-tagged molecules via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and specific "click chemistry" reaction.[1]
The N-hydroxysuccinimide (NHS) ester of this compound reacts readily with primary amines on a functionalized surface to form a stable amide bond. This process is highly efficient under mild conditions, making it suitable for a variety of substrates, including glass slides, microplates, beads, and nanoparticles. The resulting alkyne-terminated surface is a versatile platform for a wide range of applications, including the development of biosensors, high-throughput screening assays, and targeted drug delivery systems.[2]
Key Applications
-
High-Throughput Screening (HTS): Immobilize azide-modified small molecules, peptides, or proteins to screen for interactions with biological targets.
-
Biosensor Development: Covalently attach azide-functionalized antibodies, enzymes, or nucleic acids to create sensitive and specific detection surfaces.
-
Cell Adhesion Studies: Spatially control the presentation of cell-binding ligands to investigate cellular responses.
-
Drug Delivery: Functionalize nanoparticles with targeting ligands for specific cell or tissue delivery.
Experimental Protocols
This section provides detailed protocols for the derivatization of amine-coated surfaces with this compound and the subsequent click chemistry reaction for immobilization of an azide-modified molecule.
Protocol 1: Derivatization of Amine-Coated Surfaces with this compound
This protocol describes the covalent attachment of this compound to a generic amine-coated surface (e.g., aminosilanized glass slide, amine-functionalized microplate).
Materials:
-
Amine-coated substrate (e.g., glass slide, microplate)
-
This compound
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.5[3]
-
Washing Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Deionized (DI) water
-
Nitrogen gas for drying
Procedure:
-
Reagent Preparation:
-
Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.
-
Prepare a stock solution of this compound at a concentration of 10-50 mM in anhydrous DMF or DMSO. This solution should be prepared fresh.[4]
-
-
Surface Preparation:
-
Ensure the amine-coated surface is clean and dry. If necessary, clean the surface by sonicating in ethanol and DI water for 15 minutes each and dry under a stream of nitrogen.
-
-
Derivatization Reaction:
-
Dilute the this compound stock solution in the Reaction Buffer to a final concentration of 1-10 mM.
-
Immediately immerse the amine-coated surface in the reaction solution, ensuring the entire surface is covered.
-
Incubate for 2-4 hours at room temperature or overnight at 4°C with gentle agitation.[1] The reaction of NHS esters with primary amines is most efficient at a pH of 7-8.[1]
-
-
Washing:
-
After incubation, remove the surface from the reaction solution.
-
Wash the surface thoroughly by rinsing or immersing it in the Washing Buffer (PBS) three times to remove any non-covalently bound reagent.
-
Rinse the surface with DI water.
-
-
Drying and Storage:
-
Dry the alkyne-functionalized surface under a stream of nitrogen gas.
-
The derivatized surface can be stored in a desiccator at 4°C for future use.
-
Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) on Alkyne-Functionalized Surfaces
This protocol describes the immobilization of an azide-modified molecule (e.g., fluorescent dye, biotin, peptide) onto the alkyne-functionalized surface.
Materials:
-
Alkyne-functionalized surface (from Protocol 1)
-
Azide-modified molecule of interest
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270) (freshly prepared solution)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand[5]
-
Reaction Buffer: PBS, pH 7.4
-
Washing Buffer: PBS with 0.05% Tween-20 (PBST)
-
Deionized (DI) water
-
Nitrogen gas for drying
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-modified molecule in an appropriate solvent (e.g., water, DMSO) at a concentration of 1-10 mM.
-
Prepare a 100 mM stock solution of CuSO₄ in DI water.
-
Prepare a 200 mM stock solution of the copper ligand (THPTA or TBTA) in DI water or DMSO.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in DI water immediately before use.
-
-
Click Reaction Mixture Preparation:
-
In a microcentrifuge tube, prepare the "click" reaction mixture. The final concentrations should be optimized for your specific application, but a typical starting point is:
-
10-100 µM azide-modified molecule
-
1 mM CuSO₄
-
5 mM copper ligand (e.g., THPTA)
-
50 mM sodium ascorbate
-
-
Add the reagents in the following order to the Reaction Buffer (PBS):
-
Azide-modified molecule
-
CuSO₄/ligand premix (mix CuSO₄ and ligand solutions and let them sit for 5 minutes)
-
Sodium ascorbate (add last to initiate the reaction)[5]
-
-
-
Immobilization Reaction:
-
Immediately apply the click reaction mixture to the alkyne-functionalized surface, ensuring the entire surface is covered.
-
Incubate for 1-4 hours at room temperature with gentle agitation. The reaction should be protected from light, especially if using fluorescent molecules.[6]
-
-
Washing:
-
After incubation, remove the surface from the reaction solution.
-
Wash the surface thoroughly with PBST three times to remove unreacted reagents and non-specifically bound molecules.
-
Rinse the surface with DI water.
-
-
Drying and Storage:
-
Dry the functionalized surface under a stream of nitrogen gas.
-
The surface is now ready for use in downstream applications or can be stored appropriately.
-
Data Presentation
The success of the surface modification can be assessed using various surface characterization techniques. The following tables provide representative data that can be expected from these analyses.
Table 1: Expected Water Contact Angles for Surface Modifications. Water contact angle measurements provide information about the hydrophobicity/hydrophilicity of the surface, which changes upon successful modification.[7]
| Surface Stage | Expected Water Contact Angle (°) | Interpretation |
| Bare Glass/Substrate | < 20° | Hydrophilic |
| Amine-Coated Surface | 40° - 60° | Moderately hydrophilic |
| Alkyne-Functionalized Surface | 60° - 80° | Increased hydrophobicity due to the hydrocarbon chain of the linker |
| After Click Reaction | Dependent on immobilized molecule | Will vary based on the properties of the attached molecule |
Table 2: Representative X-ray Photoelectron Spectroscopy (XPS) Data. XPS is a surface-sensitive technique that can confirm the elemental composition of the surface and the presence of specific chemical functionalities.[8][9]
| Surface Stage | Expected Atomic Concentration (%) |
| C 1s | |
| Amine-Coated Surface | ~50-60 |
| Alkyne-Functionalized Surface | Increased C 1s, slightly decreased N 1s |
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for derivatizing an amine-coated surface and subsequent immobilization via click chemistry.
Caption: Workflow for surface functionalization.
Reaction Scheme
The chemical reaction for the derivatization of an amine-coated surface with this compound is depicted below.
Caption: NHS ester reaction with a primary amine.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. mdpi.com [mdpi.com]
- 3. NHS-酯修饰与氨基标记的寡核苷酸缀合的实验方案 [sigmaaldrich.com]
- 4. interchim.fr [interchim.fr]
- 5. broadpharm.com [broadpharm.com]
- 6. benchchem.com [benchchem.com]
- 7. Surface-wetting characterization using contact-angle measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XPS Clicks: Characterization of Surfaces Modified with Click Chemistry [thermofisher.com]
- 9. iris.unica.it [iris.unica.it]
Application Notes and Protocols for NHS-Alkyne Linkers in Antibody-Drug Conjugate (ADC) Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-Drug Conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic small molecule. The linker technology connecting the antibody to the payload is a critical determinant of an ADC's efficacy, stability, and therapeutic index. This document provides detailed application notes and protocols for the use of N-hydroxysuccinimide (NHS)-alkyne linkers in ADC development, a strategy that leverages the precision and bioorthogonality of click chemistry.
NHS-alkyne linkers enable a two-step conjugation process. First, the NHS ester moiety reacts with primary amines, predominantly the ε-amino groups of lysine (B10760008) residues on the antibody surface, to form a stable amide bond. This introduces a terminal alkyne group onto the antibody. In the second step, this alkyne handle is then available for a highly specific and efficient "click" reaction with an azide-functionalized payload. This bioorthogonal reaction can be performed under mild, aqueous conditions, preserving the integrity of the antibody and payload. The two main types of click chemistry used are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the metal-free Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[][2][3] This methodology allows for the creation of stable and effective ADCs with a well-defined drug-to-antibody ratio (DAR).[][4]
Advantages of NHS-Alkyne Linkers and Click Chemistry in ADC Development
-
High Specificity and Bioorthogonality: The azide-alkyne cycloaddition is highly selective and does not react with other functional groups present in biological systems, minimizing side reactions.[3][5]
-
Stable Linkage: The resulting triazole linkage formed through click chemistry is highly stable, preventing premature drug release in circulation and reducing off-target toxicity.[]
-
Mild Reaction Conditions: Both CuAAC and SPAAC reactions can be performed under physiological conditions (aqueous buffer, neutral pH, room temperature), which is crucial for maintaining the structural and functional integrity of the antibody.[3][4]
-
High Reaction Efficiency: Click chemistry reactions are known for their high yields and fast kinetics, leading to efficient conjugation and a more homogenous ADC product.[5]
-
Control over Drug-to-Antibody Ratio (DAR): While lysine conjugation can lead to a heterogeneous mixture of ADC species, the efficiency of click chemistry allows for better control over the final DAR.[6] Site-specific introduction of non-natural amino acids with alkyne or azide (B81097) groups can lead to highly homogeneous ADCs with a defined DAR.
Data Presentation
Table 1: Comparison of Reaction Parameters for CuAAC and SPAAC in ADC Conjugation
| Parameter | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Site-Specific (Enzymatic/Genetic) |
| Drug-to-Antibody Ratio (DAR) | 2-8 (heterogeneous) | 2-8 (heterogeneous) | 2 or 4 (homogeneous) |
| Typical Reaction Time | 1-4 hours | 4-12 hours | 1-6 hours |
| Reaction Efficiency | >95% | >90% | >95% |
| Antibody Recovery | >85% | >90% | >90% |
| Catalyst Required | Yes (Copper (I)) | No | No |
| (Data synthesized from multiple sources)[7] |
Table 2: In Vitro Cytotoxicity of ADCs Prepared with Different Linker Technologies
| ADC | Target Antigen | Payload | Linker Type | Cell Line | IC50 (ng/mL) | Reference |
| Trastuzumab-vc-MMAE | HER2 | MMAE | Valine-Citrulline (cleavable) | N87 | 13 - 43 | [8] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | Valine-Citrulline (cleavable) | BT474 | 13 - 43 | [8] |
| Trastuzumab-vc-MMAE | HER2 | MMAE | Valine-Citrulline (cleavable) | HCC1954 | < 173 | [8] |
| Trastuzumab-DM1 (Kadcyla®) | HER2 | DM1 | SMCC (non-cleavable) | MDA-MB-361-DYT2 | ~25 - 80 (DAR >3.5) | [9] |
| Trastuzumab-Thailanstatin | HER2 | Thailanstatin | Lysine-based | N87 | 13 - 50 | [8] |
| Anti-LGR5-PBD | LGR5 | PBD | Chemoenzymatic | NB cells | High potency | [10] |
Table 3: In Vivo Efficacy of ADCs in Xenograft Models
| ADC | Xenograft Model | Dosing | Outcome | Reference |
| Trastuzumab-MMAE (Click Chemistry) | BGC823 (HER2+ Gastric Cancer) | 4.5 mg/kg | Significant tumor regression | [] |
| Trastuzumab-vc-MMAE | Karpas-299 | 0.5 mg/kg | Complete tumor regression, 10/10 tumor-free survivors | [11] |
| Trastuzumab-MMAU (DAR 8) | NCI-N87 (HER2+ Gastric Cancer) | 1 mg/kg (single dose) | Tumor growth inhibition | [12] |
| Trastuzumab-MMAU (DAR 4) | NCI-N87 (HER2+ Gastric Cancer) | 2 mg/kg (single dose) | Tumor growth inhibition | [12] |
| Anti-FRα-IGN | NCI-H2110 (Human Lung Adenocarcinoma) | 0.28 mg/kg | Antitumor activity | [13] |
Experimental Protocols and Workflows
Overall Experimental Workflow
The development of an ADC using an NHS-alkyne linker and click chemistry follows a well-defined workflow, from antibody modification to the characterization of the final conjugate.
Protocol 1: Antibody Modification with NHS-Alkyne Linker
This protocol describes the modification of a monoclonal antibody with an NHS-alkyne linker to introduce terminal alkyne groups for subsequent click chemistry.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.2-7.4). Avoid buffers containing primary amines like Tris.[10]
-
NHS-alkyne linker (e.g., Alkyne-PEG4-NHS ester).
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[10]
-
Reaction buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5.[12][14]
-
Desalting column or dialysis cassette (e.g., 10 kDa MWCO) for purification.[10]
Procedure:
-
Antibody Preparation:
-
NHS-Alkyne Linker Preparation:
-
Conjugation Reaction:
-
Add the NHS-alkyne linker stock solution to the antibody solution. A molar excess of 8-20 fold of the linker to the antibody is a common starting point.[12] The optimal ratio may need to be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 2 hours on ice, with gentle mixing.[3][15] Protect from light if the linker is light-sensitive.
-
-
Quenching (Optional):
-
The reaction can be quenched by adding a final concentration of 50-100 mM Tris or glycine (B1666218) to react with any excess NHS ester. Incubate for 15-30 minutes at room temperature.[3][14]
-
-
Purification:
-
Remove unreacted NHS-alkyne linker and quenching reagents by size-exclusion chromatography (desalting column) or dialysis against a suitable storage buffer (e.g., PBS, pH 7.4).[10]
-
-
Characterization:
-
Determine the concentration of the alkyne-modified antibody using a spectrophotometer at 280 nm.
-
The degree of labeling (DOL) can be estimated using mass spectrometry.
-
Protocol 2: Payload Conjugation via Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an azide-functionalized payload to an alkyne-modified antibody using a copper(I) catalyst.[]
Materials:
-
Alkyne-modified antibody (from Protocol 1) in a copper-compatible buffer (e.g., PBS, pH 7.4).
-
Azide-functionalized payload (e.g., cytotoxic drug).
-
Copper(II) sulfate (B86663) (CuSO₄) solution (e.g., 20-100 mM in water).[]
-
Copper-stabilizing ligand solution (e.g., THPTA or TBTA, 50-200 mM in water).[]
-
Reducing agent solution (e.g., sodium ascorbate (B8700270), 100 mM in water, freshly prepared).[]
-
Anhydrous DMSO or DMF for dissolving the payload.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Preparation of Reagents:
-
Prepare stock solutions of CuSO₄, ligand, and sodium ascorbate in water.
-
Dissolve the azide-functionalized payload in DMSO or DMF to a desired stock concentration (e.g., 10 mM).
-
-
Conjugation Reaction:
-
In a reaction tube, combine the alkyne-modified antibody with the azide-functionalized payload. A molar excess of the payload (typically 4-10 fold) is used.[]
-
Prepare the copper(I) catalyst by premixing the CuSO₄ and ligand solutions (e.g., 1:2 to 1:5 molar ratio of Cu:ligand).[] Let it stand for a few minutes.
-
Add the copper(I)/ligand complex to the antibody-payload mixture. A final copper concentration of 0.1-0.25 mM is often sufficient.[16]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.[][16]
-
Incubate the reaction for 30-60 minutes at room temperature, protected from light.[]
-
-
Purification:
-
Purify the resulting ADC using a desalting column or dialysis to remove unreacted payload, copper catalyst, and other small molecules.
-
-
Characterization:
-
Characterize the purified ADC as described in the "ADC Characterization" section below.
-
Protocol 3: Payload Conjugation via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the metal-free conjugation of an azide-functionalized payload to a strained alkyne-modified antibody (e.g., using a DBCO-NHS ester in Protocol 1).
Materials:
-
Strained alkyne-modified antibody (e.g., DBCO-modified) in a suitable buffer (e.g., PBS, pH 7.4).[9]
-
Azide-functionalized payload.
-
Anhydrous DMSO or DMF for dissolving the payload.
-
Desalting column or dialysis cassette for purification.
Procedure:
-
Preparation of Reagents:
-
Dissolve the azide-functionalized payload in DMSO or DMF to a desired stock concentration (e.g., 10-20 mM).[17]
-
-
Conjugation Reaction:
-
Combine the strained alkyne-modified antibody with the azide-functionalized payload. A molar excess of the payload (typically 5-10 fold) is recommended.[17] The final concentration of organic solvent (e.g., DMSO) should be kept low (typically <10% v/v) to maintain antibody stability.[17]
-
Incubate the reaction mixture for 4-12 hours at room temperature or overnight at 4°C with gentle mixing.[7] The reaction progress can be monitored by analyzing aliquots over time.
-
-
Purification:
-
Purify the ADC using a desalting column or dialysis to remove the unreacted payload.[9]
-
-
Characterization:
-
Characterize the purified ADC as described in the "ADC Characterization" section below.
-
ADC Characterization
Thorough characterization of the final ADC product is essential to ensure its quality, consistency, and efficacy.
Drug-to-Antibody Ratio (DAR) Determination
The average number of drug molecules conjugated per antibody is a critical quality attribute.
-
Hydrophobic Interaction Chromatography (HIC-HPLC): HIC separates ADC species based on their hydrophobicity. Since the payload is often hydrophobic, species with different numbers of conjugated drugs will have different retention times, allowing for the quantification of each DAR species and the calculation of the average DAR.[18]
-
Mass Spectrometry (MS): Native or denaturing mass spectrometry can be used to determine the mass of the intact ADC or its subunits (light and heavy chains). The mass difference between the unconjugated antibody and the ADC allows for the precise determination of the DAR distribution and average DAR.[11][19]
Purity and Aggregation Analysis
-
Size-Exclusion Chromatography (SEC): SEC is used to assess the purity of the ADC and to detect the presence of aggregates, which can impact the safety and efficacy of the therapeutic.
Signaling Pathways and Logical Relationships
Chemical Conjugation Pathway for ADC Synthesis via NHS-Alkyne Linker and Click Chemistry
Comparison of CuAAC and SPAAC Click Chemistry Reactions
References
- 2. Antibody-drug conjugates: recent advances in conjugation and linker chemistries [protein-cell.net]
- 3. Recent Advances in Bioanalytical Methods for Quantification and Pharmacokinetic Analyses of Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry Applied To Antiboday Drug Conjugates In Clinical Development | Biopharma PEG [biochempeg.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Modulation of drug-linker design to enhance in vivo potency of homogeneous antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Trastuzumab-MMAU Antibody-Auristatin Conjugates: Valine-Glucoserine Linker with Stabilized Maleimide Conjugation Improves In Vivo Efficacy and Tolerability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Antibody-Drug Conjugates for Cancer Therapy: Chemistry to Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Low Labeling Efficiency with NHS Esters
Welcome to the technical support center for N-hydroxysuccinimide (NHS) ester bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for NHS ester conjugation reactions?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5.[1][2][3][4] Within this range, the primary amine groups on proteins, such as the ε-amino group of lysine (B10760008), are sufficiently deprotonated to be nucleophilic and react with the NHS ester.[] At a lower pH, the amine groups are protonated, rendering them unreactive.[3][4][6] Conversely, at a higher pH (above 8.5-9), the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and can lead to lower yields.[1][2][3][7] For many applications, a pH of 8.3-8.5 is considered optimal.[4][7]
Q2: Which buffers are compatible with NHS ester reactions?
It is critical to use buffers that are free of primary amines.[8][9][10] Recommended buffers include phosphate-buffered saline (PBS), carbonate-bicarbonate, HEPES, and borate (B1201080) buffers.[1][2][4]
| Compatible Buffers | Incompatible Buffers |
| Phosphate-Buffered Saline (PBS) | Tris (tris(hydroxymethyl)aminomethane) |
| Carbonate-Bicarbonate Buffers | Glycine (B1666218) |
| HEPES Buffers | Buffers with any primary amine additives |
| Borate Buffers |
Q3: How should I store and handle NHS ester reagents?
Proper storage and handling are crucial to maintain the reactivity of NHS esters. They are sensitive to moisture and should be stored at -20°C to -80°C in a desiccated environment.[2][11] Before opening, the vial must be allowed to equilibrate to room temperature to prevent condensation of moisture from the air onto the reagent.[2][12] For water-insoluble NHS esters, it is recommended to dissolve them in an anhydrous, amine-free organic solvent like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[2][4][7] It is best to prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles of stock solutions.[2][13]
Q4: What is the primary side reaction that competes with NHS ester conjugation?
The primary competing reaction is the hydrolysis of the NHS ester by water.[1][] This reaction also produces an inactive carboxylate and releases N-hydroxysuccinimide, but it does not result in the labeling of the target molecule. The rate of hydrolysis is highly dependent on pH, increasing as the pH becomes more alkaline.[1][14][15]
Q5: My protein is in a Tris or glycine buffer. What should I do?
If your protein is in an incompatible buffer containing primary amines, you must perform a buffer exchange into a recommended buffer (e.g., PBS, borate) using methods like dialysis or a desalting column prior to starting the labeling reaction.[3]
Troubleshooting Guide
Problem: My labeling efficiency is very low or non-existent.
Low labeling efficiency is a common problem that can be traced back to several factors. Use the following guide to diagnose and resolve the issue.
Verify Reaction Conditions
a. Incorrect Buffer pH:
-
Issue: The reaction pH is outside the optimal range of 7.2-8.5.[2][3] A pH that is too low will result in protonated, unreactive amines, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[2][6]
-
Solution: Use a calibrated pH meter to verify that the reaction buffer is within the optimal range, ideally between 8.3 and 8.5.[4][7]
b. Incompatible Buffer Components:
-
Issue: The buffer contains primary amines (e.g., Tris, glycine) that compete with the target molecule for reaction with the NHS ester.[3][4][16]
-
Solution: Perform a buffer exchange to a compatible buffer like PBS or borate buffer before the labeling reaction.[3]
Assess Reagent Quality and Handling
a. Hydrolyzed NHS Ester:
-
Issue: The NHS ester reagent has been compromised by moisture, leading to hydrolysis and inactivation.[2][17]
-
Solution: Always allow the reagent vial to warm to room temperature before opening to prevent condensation.[2][12] Prepare fresh stock solutions in anhydrous DMSO or DMF immediately before use.[2][7] Avoid using old stock solutions that have been stored for extended periods or subjected to multiple freeze-thaw cycles.[2]
b. Impure Solvents:
-
Issue: If using DMF to dissolve the NHS ester, it may have degraded over time to form dimethylamine, which can react with the NHS ester.[7][15]
-
Solution: Use high-quality, anhydrous, amine-free DMF or DMSO.[4][15]
Optimize Reaction Parameters
a. Low Reactant Concentrations:
-
Issue: The rate of hydrolysis is a more significant competitor in dilute protein solutions.[1][3]
-
Solution: If possible, increase the concentration of your protein. A concentration of at least 2 mg/mL is recommended.[3][8][18] You can also try increasing the molar excess of the NHS ester.
b. Suboptimal Temperature and Incubation Time:
-
Issue: The reaction may be too slow at low temperatures, or hydrolysis may dominate at high temperatures.
-
Solution: Reactions are typically run for 1-4 hours at room temperature or overnight at 4°C.[1][7] If you suspect hydrolysis is the primary issue, performing the reaction at 4°C for a longer duration may improve the yield.[3][18]
Evaluate the Target Molecule
a. Lack of Accessible Primary Amines:
-
Issue: The primary amines on your protein may be sterically hindered or buried within the protein's three-dimensional structure, making them inaccessible to the NHS ester.[13]
-
Solution: If structural information is available, assess the accessibility of lysine residues. Consider using a different labeling chemistry that targets other functional groups if primary amines are not available.
Quantitative Data Summary
The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester decreases significantly as the pH increases.
| pH | Temperature | Half-Life of NHS Ester |
| 7.0 | 0°C | 4-5 hours[1][14] |
| 8.0 | Room Temp. | Minutes[15] |
| 8.6 | 4°C | 10 minutes[1][14] |
Note: These values are approximate and can vary depending on the specific NHS ester and buffer conditions.
Experimental Protocols
Protocol 1: General Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF[19]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[3][4]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[3]
-
Desalting column or dialysis cassette for purification[3]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 2-10 mg/mL.[4] If necessary, perform a buffer exchange.
-
Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.[8][19]
-
Perform the Labeling Reaction:
-
Calculate the volume of the NHS ester stock solution needed to achieve the desired molar excess (a 10-20 fold molar excess is a common starting point).
-
While gently stirring the protein solution, add the NHS ester stock solution.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[19] Protect from light if the label is fluorescent.
-
-
Quench the Reaction: Add quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming any unreacted NHS ester.[8] Incubate for 15-30 minutes.
-
Purify the Conjugate: Remove unreacted label and byproducts by running the reaction mixture through a desalting column or by dialysis against a suitable storage buffer (e.g., PBS).[3][7]
Protocol 2: Determining the Degree of Labeling (DOL)
The Degree of Labeling (DOL), or the molar ratio of the label to the protein, can be determined spectrophotometrically.
Procedure:
-
Measure Absorbance: After purification, measure the absorbance of the labeled protein solution at 280 nm (A280) and at the maximum absorbance wavelength of the label (A_max).[3][8] The solution may need to be diluted for the absorbance to fall within the linear range of the spectrophotometer.[8][20]
-
Calculate Protein Concentration: The label often absorbs light at 280 nm, so a correction factor is needed.
-
Corrected A280 (A_prot) = A280 - (A_max × Correction Factor)
-
The Correction Factor (CF) is the ratio of the label's absorbance at 280 nm to its absorbance at its A_max. This value is typically provided by the label manufacturer.
-
Protein Concentration (M) = A_prot / (ε_prot × path length)
-
ε_prot is the molar extinction coefficient of the protein at 280 nm.
-
-
-
Calculate Label Concentration:
-
Label Concentration (M) = A_max / (ε_label × path length)
-
ε_label is the molar extinction coefficient of the label at its A_max.
-
-
-
Calculate DOL:
-
DOL = Label Concentration (M) / Protein Concentration (M)
-
Visualizations
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - SG [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 6. Studying pH Dependence of a Peptide Modification with an N-hydroxysuccinimide Ester Using Mass Spectrometry — Journal of Young Investigators [jyi.org]
- 7. lumiprobe.com [lumiprobe.com]
- 8. Conjugation Protocol for Amine Reactive Dyes | Tocris Bioscience [tocris.com]
- 9. benchchem.com [benchchem.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. NHS ester protocol for labeling proteins [abberior.rocks]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. help.lumiprobe.com [help.lumiprobe.com]
- 15. researchgate.net [researchgate.net]
- 16. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
- 19. benchchem.com [benchchem.com]
- 20. biotium.com [biotium.com]
how to prevent hydrolysis of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate in solution
Welcome to the Technical Support Center for 2,5-dioxopyrrolidin-1-yl hept-6-ynoate. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this reagent, with a primary focus on preventing its hydrolysis in solution.
Troubleshooting Guide: Common Issues & Solutions
This guide addresses common issues encountered during experiments with this compound, presented in a question-and-answer format.
Issue 1: Low Yield or Complete Failure of Conjugation Reaction
-
Question: I am seeing a very low yield or no product in my conjugation reaction with an amine-containing molecule. What could be the cause?
-
Answer: The most common reason for low or no yield in conjugation reactions with N-hydroxysuccinimide (NHS) esters like this compound is the hydrolysis of the NHS ester group.[1] This hydrolysis reaction competes with the desired reaction with the primary amine.
-
Solution:
-
pH Control: Maintain the reaction pH in the optimal range of 7.2-8.5.[1][2] While the reaction with amines is faster at higher pH, so is the rate of hydrolysis. A pH of 8.3-8.5 is often a good starting point.[1][2]
-
Fresh Reagent Preparation: Always prepare your solution of this compound immediately before use. Do not prepare stock solutions in aqueous buffers for storage.[1]
-
Anhydrous Solvents: Dissolve the solid this compound in a dry, water-miscible organic solvent such as anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to your aqueous reaction mixture.[1][3][4] Ensure the final concentration of the organic solvent in the reaction is typically below 10% to avoid denaturation of proteins.[2]
-
Buffer Choice: Use a non-amine-containing buffer such as phosphate (B84403), bicarbonate, or borate (B1201080) buffer.[1][2] Buffers containing primary amines, like Tris or glycine, will compete with your target molecule for reaction with the NHS ester.[1][2]
-
-
Issue 2: Inconsistent Results Between Experiments
-
Question: I am observing significant variability in my results from one experiment to the next. Why is this happening?
-
Answer: Inconsistent results are often due to the gradual degradation of your stock of this compound, likely due to moisture contamination over time.
-
Solution:
-
Proper Storage: Store the solid this compound in a desiccated environment at -20°C.[1]
-
Careful Handling: Before opening the vial, always allow it to equilibrate to room temperature to prevent moisture from condensing on the cold solid.[1][5][6] After use, purge the vial with an inert gas like nitrogen or argon before sealing.
-
Reagent Quality Check: The activity of the NHS ester can be qualitatively assessed by measuring the absorbance of the released N-hydroxysuccinimide at 260 nm before and after intentional base-catalyzed hydrolysis.[1][5] A significant increase in absorbance after hydrolysis indicates an active reagent.
-
-
Issue 3: Low Yield in Subsequent "Click Chemistry" Reaction
-
Question: After conjugating my amine-containing molecule with this compound, I am getting a low yield in the subsequent copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. What could be the issue?
-
Answer: Low yields in click chemistry reactions can stem from several factors, including issues with the starting materials or the reaction conditions.
-
Solution:
-
Purity of Starting Materials: Ensure your azide-containing reaction partner is of high purity. Impurities can interfere with the catalytic cycle.
-
Oxygen Removal: The Cu(I) catalyst used in CuAAC is sensitive to oxidation. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Copper and Ligand Concentration: The concentrations of the copper source and the stabilizing ligand are critical. An excess of the reducing agent, like sodium ascorbate, is typically used to maintain the copper in its active Cu(I) state.
-
Solvent Choice: While often performed in aqueous buffers, the choice of co-solvents can impact the reaction efficiency. Mixtures of water with t-butanol or DMSO are common.[7]
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal pH for working with this compound?
-
A1: The optimal pH is a balance between the reactivity of the amine and the stability of the NHS ester. For conjugation reactions, a pH range of 7.2 to 8.5 is generally recommended.[1][2] At a pH below 7, the reaction with amines is slow, while at a pH above 8.5, the hydrolysis of the NHS ester becomes very rapid.[3][8]
-
-
Q2: What is the half-life of the NHS ester in this compound in an aqueous solution?
-
Q3: Can I prepare a stock solution of this compound?
-
A3: It is strongly recommended to prepare solutions of this compound fresh for each experiment.[1] If a stock solution must be made, it should be prepared in an anhydrous organic solvent like DMSO or DMF and stored at -20°C under an inert atmosphere. Avoid repeated freeze-thaw cycles.
-
-
Q4: My this compound is not dissolving in my aqueous buffer. What should I do?
Quantitative Data Summary
The stability of the NHS ester is critical for successful conjugation. The following tables provide a summary of the hydrolysis rates for general NHS esters as a function of pH and temperature. Note that these are general values and the specific rates for this compound may vary.
Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values and Temperatures
| pH | Temperature (°C) | Half-life of NHS Ester | Reference(s) |
| 7.0 | 0 | 4 - 5 hours | [9][10][11] |
| 8.0 | Room Temperature | ~1 hour | [8] |
| 8.6 | 4 | 10 minutes | [8][9][10] |
| 9.0 | Room Temperature | Minutes | [5] |
Table 2: Recommended Buffers for NHS Ester Conjugation Reactions
| Buffer Type | Recommended pH Range | Comments | Reference(s) |
| Phosphate Buffered Saline (PBS) | 7.2 - 7.5 | Mimics physiological conditions, but the reaction will be slower. | [2] |
| Sodium Bicarbonate | 8.0 - 9.0 | A common and effective buffer for NHS ester reactions. | [4] |
| Borate | 8.0 - 9.0 | Another suitable non-amine containing buffer. | [12] |
| HEPES | 7.2 - 8.0 | A good buffering agent in the physiological pH range. |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Hydrolysis during Protein Labeling
This protocol provides a step-by-step guide for labeling a protein with this compound while minimizing hydrolysis.
-
Buffer Preparation: Prepare a 0.1 M sodium phosphate buffer or sodium bicarbonate buffer at pH 8.3. Ensure the buffer is fresh and has been degassed to remove dissolved oxygen if downstream applications are sensitive to oxidation.
-
Protein Preparation: Dissolve your amine-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer using dialysis or a desalting column.
-
NHS Ester Solution Preparation: Immediately before starting the conjugation, allow the vial of this compound to warm to room temperature. Weigh out the desired amount and dissolve it in anhydrous DMSO to prepare a 10 mM stock solution.
-
Conjugation Reaction: Add the calculated amount of the this compound stock solution to the protein solution while gently vortexing. The final volume of DMSO should not exceed 10% of the total reaction volume.
-
Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2-4 hours. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, add a quenching buffer containing a primary amine, such as 1 M Tris-HCl pH 8.0, to a final concentration of 20-50 mM. Incubate for 15-30 minutes.
-
Purification: Remove the excess, unreacted this compound and the N-hydroxysuccinimide byproduct by gel filtration, dialysis, or chromatography.
Visualizations
Caption: Competing reaction pathways for this compound in aqueous solution.
Caption: Recommended experimental workflow for protein conjugation to minimize hydrolysis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. glenresearch.com [glenresearch.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. help.lumiprobe.com [help.lumiprobe.com]
- 11. mdpi.com [mdpi.com]
- 12. scholarsmine.mst.edu [scholarsmine.mst.edu]
Technical Support Center: Optimizing NHS Ester Conjugation Reactions
Welcome to our dedicated support center for N-hydroxysuccinimide (NHS) ester conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for optimizing reaction conditions and troubleshooting common issues encountered during bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for an NHS ester reaction?
The optimal pH for reacting NHS esters with primary amines is a critical parameter, typically falling between 7.2 and 8.5.[1][2][3] The reaction's efficiency is highly dependent on pH.[3][4] At a lower pH, the target primary amines on proteins (like the N-terminus and lysine (B10760008) residues) are protonated and thus not sufficiently nucleophilic to react efficiently.[4][5] Conversely, at a higher pH, the rate of NHS ester hydrolysis increases dramatically, which competes with the desired conjugation reaction and reduces the overall yield.[1][4][5] For many applications, a pH of 8.3-8.5 is considered ideal to balance amine reactivity and ester stability.[4][6]
Q2: Which buffers should I use for NHS ester conjugations?
It is crucial to use a buffer that does not contain primary amines, as these will compete with your target molecule for reaction with the NHS ester.[1][2][3] Recommended buffers include phosphate, carbonate-bicarbonate, HEPES, and borate (B1201080), all prepared within the optimal pH range of 7.2 to 8.5.[1][3] A 0.1 M sodium bicarbonate buffer is a common and effective choice.[4] Buffers like Tris (tris(hydroxymethyl)aminomethane) and glycine (B1666218) should be avoided in the reaction mixture but are excellent for quenching the reaction once complete.[1][7]
Q3: What is the ideal reaction time and temperature?
The optimal reaction time and temperature are interdependent and depend on the specific reactants. A general guideline is to incubate the reaction for 0.5 to 4 hours at room temperature (20-25°C).[1][4][8] Alternatively, for more sensitive proteins that may be unstable at room temperature, the reaction can be performed at 4°C for a longer duration, such as overnight.[9][10] Shorter incubation times of 30-60 minutes at room temperature are also frequently reported.[10][11]
Q4: My NHS ester reagent is not dissolving in the aqueous buffer. What should I do?
This is a common issue, particularly with non-sulfonated NHS esters which tend to have poor water solubility.[1][10] The standard solution is to first dissolve the NHS ester in a dry, water-miscible organic solvent like anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) immediately before use.[4][9][10] This concentrated stock solution is then added to your protein solution in the aqueous buffer. It is important to keep the final concentration of the organic solvent in the reaction mixture low, typically below 10%, to avoid denaturing the protein.[10]
Q5: Why is it important to quench the reaction, and what should I use?
Quenching stops the conjugation reaction by consuming any unreacted NHS esters.[7] This is critical because any remaining reactive esters can continue to modify your target molecule or react with other amine-containing molecules in downstream applications or purification steps, leading to unwanted products or artifacts.[7] Common quenching agents are buffers containing primary amines, such as Tris-HCl or glycine, typically added to a final concentration of 20-100 mM.[1][10][12]
Troubleshooting Guide
This guide addresses specific issues that may arise during your NHS ester conjugation experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Labeling Efficiency | Suboptimal pH: The buffer pH is too low, leaving primary amines protonated and unreactive.[4] | Verify that the buffer pH is within the optimal range of 7.2-8.5 using a calibrated pH meter.[9] For many proteins, a pH of 8.3-8.5 is ideal.[4] |
| NHS Ester Hydrolysis: The buffer pH is too high, or the NHS ester solution was prepared too far in advance, leading to hydrolysis.[1][4] | Prepare the NHS ester stock solution in anhydrous DMSO or DMF immediately before adding it to the reaction.[9][13] Consider performing the reaction at a lower temperature (e.g., 4°C) to slow the rate of hydrolysis.[9] | |
| Competing Amines in Buffer: The buffer contains primary amines (e.g., Tris, glycine) that are reacting with the NHS ester.[1][2] | Perform a buffer exchange to an amine-free buffer like PBS, bicarbonate, or borate before starting the conjugation.[3] | |
| Inactive NHS Ester Reagent: The reagent has been compromised by moisture, leading to hydrolysis during storage. | Store NHS esters in a desiccated environment at -20°C.[10][11] Allow the vial to warm to room temperature before opening to prevent moisture condensation.[10][11] | |
| Protein Precipitation or Aggregation | High Concentration of Organic Solvent: The concentration of DMSO or DMF used to dissolve the NHS ester is too high, causing protein denaturation. | Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[10] |
| Over-labeling: A high degree of labeling can alter the protein's physicochemical properties, leading to aggregation.[2] | Reduce the molar excess of the NHS ester reagent. Perform pilot experiments with varying molar ratios to find the optimal balance between labeling efficiency and protein stability.[2][10] | |
| High Background Signal in Downstream Assays | Excess Unreacted Label: The unreacted NHS ester-label was not sufficiently removed after the reaction. | Ensure thorough removal of free label post-reaction using appropriate methods like dialysis or size-exclusion chromatography (desalting columns).[8] |
| Non-specific Binding: The labeled protein is binding non-specifically in your assay. | Optimize blocking and washing steps in your assay protocol. Consider incorporating a PEG linker into your NHS ester reagent, which can help reduce non-specific binding.[2] |
Quantitative Data Summary
The stability of the NHS ester is paramount for successful conjugation. The primary competing reaction is hydrolysis, which is highly dependent on pH and temperature.
Table 1: Half-life of NHS Esters at Various pH and Temperature Conditions
| pH | Temperature | Half-life | Reference(s) |
| 7.0 | 0°C | 4 - 5 hours | [1][5] |
| 8.0 | Room Temp | ~1 hour | [9] |
| 8.5 | Room Temp | ~20 minutes | [9] |
| 8.6 | 4°C | 10 minutes | [1][5] |
| 9.0 | Room Temp | ~10 minutes | [9] |
| Note: These values are approximate and can vary based on the specific NHS ester and buffer composition. |
Table 2: Recommended Reaction Parameters for NHS Ester Conjugation
| Parameter | Recommended Range/Value | Reference(s) |
| pH | 7.2 - 8.5 (Optimal: 8.3-8.5) | [1][3][4] |
| Temperature | 4°C to Room Temperature (~25°C) | [1][10] |
| Reaction Time | 30 minutes to 4 hours (can be extended overnight at 4°C) | [1][4][10] |
| Buffer | Amine-free (e.g., Phosphate, Bicarbonate, HEPES, Borate) | [1][3] |
| NHS Ester Solvent | Anhydrous DMSO or DMF | [4][9][10] |
| Molar Ratio (Ester:Protein) | 5- to 20-fold molar excess is a common starting point; requires empirical optimization. | [2][9] |
Visualized Workflows and Logic
Caption: A typical experimental workflow for protein conjugation using NHS esters.
Caption: A logical workflow for troubleshooting low labeling efficiency in NHS ester conjugations.
Experimental Protocol: General Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization is often required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., 0.1 M Phosphate Buffer, pH 7.4)
-
NHS ester labeling reagent
-
Anhydrous dimethyl sulfoxide (DMSO) or dimethylformamide (DMF)
-
Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)
-
Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column or dialysis equipment for purification
Procedure:
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Incubation:
-
Quench the Reaction (Recommended):
-
Purify the Conjugate:
-
Determine Degree of Labeling (Optional but Recommended):
-
Quantify the efficiency of the labeling reaction by measuring the absorbance of the labeled protein at 280 nm (for protein concentration) and at the specific wavelength for your label (e.g., dye).[9]
-
-
Store the Labeled Protein:
-
Store the purified conjugate under appropriate conditions, typically at 4°C or -20°C, and protected from light if fluorescently labeled.[9]
-
References
- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. blog.truegeometry.com [blog.truegeometry.com]
- 8. glenresearch.com [glenresearch.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. broadpharm.com [broadpharm.com]
- 12. benchchem.com [benchchem.com]
- 13. biotium.com [biotium.com]
- 14. NHS ester protocol for labeling proteins [abberior.rocks]
Technical Support Center: NHS Ester Reactions in the Presence of Amine-Containing Buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with N-hydroxysuccinimide (NHS) esters. It specifically addresses the challenges and side reactions encountered when using amine-containing buffers, such as Tris.
Frequently Asked Questions (FAQs)
Q1: Can I use Tris buffer for my NHS ester conjugation reaction?
This is a common question with some conflicting information in the literature. The general and safest recommendation is to avoid Tris buffer and other primary amine-containing buffers (e.g., glycine) during the labeling reaction.[1][2][3][4][5][6][7][8][9] The primary amine in Tris can compete with the primary amines on your target molecule (e.g., protein, antibody), leading to reduced labeling efficiency.[1][8]
However, some sources suggest that the primary amine in Tris is sterically hindered and reacts slowly with NHS esters, and in some specific cases, its use has been reported.[10][11] A 2021 study even suggested that Tris does not interfere with biotinylation via NHS chemistry.[12][13][14] Given the conflicting evidence, it is best practice to use an amine-free buffer to ensure high and reproducible conjugation efficiency.
Q2: What are the recommended buffers for NHS ester reactions?
Amine-free buffers are highly recommended for optimal NHS ester conjugation.[15] Commonly used and effective buffers include:
The optimal pH for the reaction is typically between 7.2 and 8.5.[1][7][8]
Q3: What is the primary side reaction I should be concerned about with NHS esters?
The most significant side reaction is the hydrolysis of the NHS ester.[4][7][16][17] In aqueous solutions, water molecules can attack the ester, converting it into a non-reactive carboxylic acid. This reaction is highly dependent on the pH, with the rate of hydrolysis increasing significantly at higher pH values.[7][16]
Q4: Can NHS esters react with other functional groups on a protein besides primary amines?
Yes, while NHS esters are highly reactive towards primary amines, they can also react with other nucleophilic groups, although generally to a lesser extent. These include:
-
Hydroxyl groups on serine, threonine, and tyrosine residues, forming unstable esters.[16][18]
-
Sulfhydryl groups on cysteine residues, forming thioesters that are less stable than the amide bond.[16][18]
-
The imidazole ring of histidine.[16]
Q5: How can I stop or "quench" an NHS ester reaction?
Interestingly, buffers containing primary amines like Tris or glycine (B1666218) are commonly used to quench the reaction.[3][6][7][15][16] By adding a quenching buffer, any excess, unreacted NHS ester is consumed, preventing further labeling of the target molecule or non-specific reactions.
Troubleshooting Guide
Problem: Low or No Labeling Efficiency
This is one of the most common issues encountered during NHS ester conjugation. The following troubleshooting guide will help you identify and resolve the root cause.
| Possible Cause | Recommended Solution | Citation |
| Presence of Primary Amines in Buffer | Your protein may be in a buffer containing Tris, glycine, or other primary amines. These compete with your target molecule for the NHS ester. Perform a buffer exchange into a recommended amine-free buffer (e.g., PBS, Borate, or Carbonate buffer) using dialysis or a desalting column before starting the conjugation. | [1][5] |
| Hydrolysis of NHS Ester | NHS esters are moisture-sensitive. Ensure your NHS ester reagent is stored properly in a desiccated environment. Prepare stock solutions in anhydrous DMSO or DMF immediately before use. Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down the rate of hydrolysis. | [5][7][16] |
| Incorrect Buffer pH | The reaction is highly pH-dependent. An optimal pH range of 7.2-8.5 is recommended. A pH that is too low will result in protonated, unreactive amines on the target molecule, while a pH that is too high will accelerate hydrolysis of the NHS ester. Verify the pH of your reaction buffer. | [1][5][8] |
| Low Protein Concentration | In dilute protein solutions, the competing hydrolysis reaction is more significant. If possible, increase the concentration of your protein to favor the desired conjugation reaction. A concentration of 1-10 mg/mL is often recommended. | [5][15] |
| Insufficient Molar Excess of NHS Ester | The optimal molar ratio of NHS ester to your target molecule can vary. Perform a titration experiment with different molar excesses (e.g., 5-fold, 10-fold, 20-fold) to determine the optimal ratio for your specific application. | [5][15] |
Quantitative Data
Table 1: Half-life of NHS Ester Hydrolysis at Different pH and Temperatures
This table highlights the critical importance of pH and temperature control in NHS ester reactions. As the pH increases, the rate of hydrolysis significantly increases, reducing the amount of active NHS ester available to react with your target molecule.
| pH | Temperature (°C) | Half-life | Citation |
| 7.0 | 0 | 4 - 5 hours | [7] |
| 8.0 | 4 | ~1 hour | [16] |
| 8.6 | 4 | 10 minutes | [7][16] |
Experimental Protocols
General Protocol for Protein Labeling with an NHS Ester
This protocol provides a general guideline. Optimization may be required for specific proteins and labels.
Materials:
-
Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)
-
NHS ester label
-
Anhydrous DMSO or DMF[15]
-
Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)[15]
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)[15]
-
Desalting column or dialysis cassette for purification[15]
Procedure:
-
Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer. If necessary, perform a buffer exchange. Adjust the protein concentration to 1-10 mg/mL.[15]
-
Prepare NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[15]
-
Reaction: Add the calculated amount of the dissolved NHS ester to the protein solution while gently vortexing. A 5 to 20-fold molar excess of the NHS ester is a common starting point.[15]
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[15] Protect from light if using a light-sensitive label.
-
Quenching (Optional): To stop the reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM. Incubate for 15 minutes.[16]
-
Purification: Remove excess, unreacted NHS ester and byproducts using a desalting column or dialysis.[15]
Visualizations
Caption: Competing reactions for an NHS ester in the presence of a target amine and Tris buffer.
Caption: Troubleshooting workflow for low NHS ester labeling efficiency.
References
- 1. benchchem.com [benchchem.com]
- 2. setabiomedicals.com [setabiomedicals.com]
- 3. broadpharm.com [broadpharm.com]
- 4. glenresearch.com [glenresearch.com]
- 5. benchchem.com [benchchem.com]
- 6. covachem.com [covachem.com]
- 7. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. Amine-Reactive Probe Labeling Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. interchim.fr [interchim.fr]
- 11. lumiprobe.com [lumiprobe.com]
- 12. researchgate.net [researchgate.net]
- 13. Tris(hydroxymethyl)aminomethane Compatibility with N-Hydroxysuccinimide Ester Chemistry: Biotinylation of Peptides and Proteins in TRIS Buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Succinimidyl ester surface chemistry: implications of the competition between aminolysis and hydrolysis on covalent protein immobilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acid base - Side reactions of N-hydroxysuccinimide esters with nucleophiles - Chemistry Stack Exchange [chemistry.stackexchange.com]
improving solubility of NHS-alkyne reagents in aqueous buffers
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with NHS-alkyne reagents, focusing on improving their solubility in aqueous buffers.
Troubleshooting Guide
Issue: NHS-Alkyne Reagent Precipitation in Aqueous Buffer
Symptoms:
-
The reagent does not fully dissolve in the aqueous reaction buffer.
-
A precipitate forms immediately upon adding the NHS-alkyne stock solution to the buffer.
-
The reaction yield is low or inconsistent.
Possible Causes & Solutions:
| Cause | Solution |
| Inherent Low Aqueous Solubility | Most NHS-alkyne reagents are hydrophobic and have limited solubility in aqueous solutions[1]. It is standard practice to first dissolve the reagent in a dry, water-miscible organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) before adding it to the reaction buffer[1][2][3]. The final concentration of the organic solvent in the reaction mixture should typically be kept below 10% to minimize potential denaturation of proteins[4][5]. |
| Reagent Hydrolysis | NHS esters are susceptible to hydrolysis in aqueous environments, especially at neutral or alkaline pH. The hydrolyzed product may be less soluble. Ensure that the organic solvent used to prepare the stock solution is anhydrous[1][6]. Prepare the stock solution immediately before use, as the NHS moiety readily hydrolyzes[3]. |
| Incorrect Buffer Composition | Buffers containing primary amines, such as Tris or glycine, will compete with the target molecule for reaction with the NHS ester, reducing conjugation efficiency[4][3]. Use amine-free buffers like phosphate-buffered saline (PBS), HEPES, borate, or carbonate-bicarbonate buffers. |
| Suboptimal pH | While the reaction with primary amines is most efficient at a pH of 7.2-8.5, a very high pH (above 8.5-9) significantly accelerates the rate of hydrolysis, which can lead to precipitation and lower yields[2]. The optimal pH for modification is generally considered to be 8.3-8.5[2]. |
Frequently Asked Questions (FAQs)
Q1: My NHS-alkyne reagent is insoluble in water. How can I dissolve it for my reaction?
Most non-sulfonated NHS-ester reagents are water-insoluble and must be dissolved in a water-miscible organic solvent like DMSO or DMF before being added to the aqueous reaction mixture[4]. It is recommended to prepare a concentrated stock solution in the organic solvent and then add it to your aqueous buffer containing the molecule to be labeled[2][3].
Q2: What is the optimal pH for reacting NHS-alkyne reagents with primary amines?
The optimal pH for reacting NHS esters with primary amines is between 7.2 and 8.5. A common starting point is a pH of 8.3-8.5[2]. Below this range, the primary amines are protonated and less reactive. Above this range, the hydrolysis of the NHS ester becomes a significant competing reaction[2][7].
Q3: Which buffers should I use for NHS-alkyne conjugation, and which should I avoid?
-
Compatible Buffers: Phosphate-buffered saline (PBS), HEPES, borate, and carbonate-bicarbonate buffers are all suitable for NHS ester reactions.
-
Incompatible Buffers: Avoid buffers that contain primary amines, such as Tris (tris(hydroxymethyl)aminomethane) and glycine. These will compete with your target molecule for reaction with the NHS ester[3]. If your protein is in an incompatible buffer, a buffer exchange step is necessary before conjugation[3][7].
Q4: How stable are NHS-alkyne reagents in aqueous solutions?
NHS esters are susceptible to hydrolysis in aqueous solutions, and this rate of hydrolysis is pH-dependent. The half-life of an NHS ester can range from hours at pH 7 to mere minutes at pH 8.6[4][8]. It is therefore crucial to prepare fresh solutions of the NHS-alkyne reagent for each experiment and to be mindful of the reaction time and pH[3].
Q5: Are there more water-soluble alternatives to standard NHS-alkyne reagents?
Yes, Sulfo-NHS esters are a water-soluble alternative[1]. The addition of a sulfonate group (SO3-) to the N-hydroxysuccinimide ring increases the reagent's water solubility, often eliminating the need for an organic co-solvent[1][9][]. This can be particularly advantageous when working with sensitive proteins that may be denatured by organic solvents[]. PEGylated NHS-alkyne reagents also exhibit improved water solubility[11][12].
Quantitative Data Summary
Table 1: Half-life of NHS Ester Hydrolysis at Various pH Values
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[4][8] |
| 7.0 | Room Temperature | ~7 hours[9] |
| 8.0 | Room Temperature | ~1 hour[13] |
| 8.6 | 4 | 10 minutes[4][8] |
| 9.0 | Room Temperature | Minutes[9] |
Table 2: Solubility of NHS and Sulfo-NHS Esters
| Reagent Type | Solubility in Aqueous Buffers | Typical Concentration in Water | Solubility in Organic Solvents (DMSO, DMF) |
| NHS Ester | Generally Insoluble[1][4] | N/A | High |
| Sulfo-NHS Ester | Soluble[1][9] | 5 to 10 mg/mL[1] | Up to 50 mg/mL[1] |
Experimental Protocols
General Protocol for Labeling a Protein with an NHS-Alkyne Reagent
-
Buffer Exchange (if necessary): If your protein is in a buffer containing primary amines (e.g., Tris, glycine), exchange it into an amine-free buffer such as PBS (pH 7.2-8.0) using dialysis or a desalting column[3]. The recommended protein concentration is 1-10 mg/mL[2].
-
Prepare NHS-Alkyne Stock Solution: Immediately before use, dissolve the NHS-alkyne reagent in anhydrous DMSO or DMF to a concentration of, for example, 10 mg/mL[2][3].
-
Reaction: Add a calculated molar excess of the dissolved NHS-alkyne reagent to the protein solution. The volume of the organic solvent should not exceed 10% of the total reaction volume[4]. Gently mix the reaction components.
-
Incubation: Incubate the reaction mixture. Common conditions are 30-60 minutes at room temperature or 2 hours on ice[3][14]. The optimal time may need to be determined empirically.
-
Quenching (Optional): To stop the reaction, you can add a quenching reagent with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM[4].
-
Purification: Remove the excess, unreacted NHS-alkyne reagent and the NHS byproduct from the labeled protein using a desalting column or dialysis[3].
Visualizations
Caption: Experimental workflow for protein labeling with NHS-alkyne.
Caption: Reaction pathway for NHS-alkyne conjugation with a primary amine.
References
- 1. covachem.com [covachem.com]
- 2. lumiprobe.com [lumiprobe.com]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. help.lumiprobe.com [help.lumiprobe.com]
- 9. info.gbiosciences.com [info.gbiosciences.com]
- 11. Alkyne PEG NHS, ALK-PEG-NHS [nanocs.net]
- 12. NHS-PEG5-tris-alkyne | BroadPharm [broadpharm.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
troubleshooting poor yields in copper-catalyzed click chemistry reactions
Welcome to the technical support center for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues leading to poor yields and to optimize their experimental outcomes.
Troubleshooting Guide & FAQs
This section addresses specific issues encountered during CuAAC experiments in a question-and-answer format.
Q1: My click reaction has a very low or non-existent yield. What are the primary factors to investigate?
Low conversion is a frequent issue, often stemming from problems with the catalytic system. A systematic check of the reaction's core components is the best approach.
-
Catalyst Inactivity (Copper(I) Oxidation): The active catalyst in CuAAC is Copper(I). However, Cu(I) is highly sensitive to oxygen and can be readily oxidized to the inactive Cu(II) state, which is a primary cause of reaction failure.[1][2] Many protocols start with a Cu(II) salt (like CuSO₄) and use a reducing agent (typically sodium ascorbate) to generate Cu(I) in situ.[1][3]
-
Inefficient Reduction: If the reducing agent is old or degraded, it will not efficiently convert Cu(II) to the active Cu(I) species. Always use a freshly prepared solution of the reducing agent.[4]
-
Reagent Purity: Ensure the purity of your azide (B81097) and alkyne starting materials. Impurities can interfere with the catalyst.
-
Ligand Issues: The absence of a suitable ligand can lead to catalyst instability and poor reaction rates. Ligands protect the Cu(I) from oxidation and disproportionation.[5]
Q2: My reaction starts but seems to stall before reaching completion. What could be the cause?
Reaction stalling often points to catalyst deactivation over time or the instability of a reaction component.[2]
-
Oxygen Contamination: Even small leaks of air into the reaction vessel can progressively oxidize the Cu(I) catalyst, leading to a stall.[1][3] Proper degassing of solvents and maintaining an inert atmosphere (Argon or Nitrogen) is critical.[2][6]
-
Substrate or Product Instability: One of your starting materials or the triazole product might be unstable under the reaction conditions, leading to degradation. You can monitor the stability of all components by analyzing aliquots of the reaction mixture at different time points using techniques like TLC or LC-MS.[2]
-
Inhibitory Byproduct Formation: The reaction might generate byproducts that inhibit the copper catalyst.[2] For instance, byproducts of ascorbate (B8700270) oxidation can sometimes react with proteins in bioconjugation experiments.[3] The addition of aminoguanidine (B1677879) can help mitigate this issue by scavenging these reactive byproducts.[3]
Q3: How do I choose the right copper source, and does it matter?
The choice of copper source is flexible, but it dictates other aspects of your reaction setup.
-
Cu(II) Salts (e.g., CuSO₄, Cu(OAc)₂): These are common, inexpensive, and stable.[7] They require the addition of a reducing agent, like sodium ascorbate, to generate the active Cu(I) catalyst in situ.[8]
-
Cu(I) Salts (e.g., CuI, CuBr): These salts provide the active catalyst directly but are more prone to oxidation and may have lower solubility.[9] When using Cu(I) salts, rigorous exclusion of oxygen is even more critical.[1][3]
-
Copper Nanoparticles (CuNPs): These can serve as a heterogeneous catalyst source, potentially simplifying purification.[10]
Q4: What is the role of a ligand, and is it always necessary?
While some CuAAC reactions can proceed without a ligand, their use is highly recommended for achieving high yields and fast reaction rates.
-
Catalyst Stabilization: Ligands, such as TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) or THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) for aqueous systems, stabilize the Cu(I) oxidation state, preventing oxidation and disproportionation.[3][5]
-
Rate Acceleration: Ligands can dramatically accelerate the reaction rate, in some cases by several orders of magnitude compared to the ligand-free process.[11]
-
Improving Solubility: Certain ligands can help solubilize the copper catalyst in the reaction medium.
It's crucial to add the ligand to the copper solution before adding the reducing agent.[1][3]
Q5: My reagents are not dissolving properly in the solvent. How does this affect the reaction?
Poor solubility of either the azide or alkyne can lead to a heterogeneous mixture and significantly reduce reaction rates and yields.[12]
-
Co-solvents: If you are working in an aqueous buffer, adding a co-solvent like DMSO, t-BuOH, or THF can help solubilize organic substrates.[1][13] Start with a small percentage and increase as needed, keeping in mind the stability of your biomolecules, if any.
-
Solvent Screening: For non-biological applications, screening different solvents can be beneficial. Solvents like DMF, THF, and mixtures with water are commonly used.[7][14] The choice of solvent can have a significant effect on reaction yield.[14]
Quantitative Data Summary
The following table summarizes key quantitative parameters for optimizing CuAAC reactions, compiled from various sources.
| Parameter | Recommended Range | Notes | Source(s) |
| Copper Concentration | 50 - 100 µM | For bioconjugation. Higher concentrations may be used in organic synthesis. | [1][3] |
| Ligand:Copper Ratio | ≥ 5:1 | A ratio greater than 1:1 is generally effective. A 5-fold excess of ligand (e.g., THPTA) is often recommended. | [3] |
| Reducing Agent | 5-50 equivalents | Use freshly prepared sodium ascorbate. Excess helps prevent catalyst oxidation. | [7] |
| Substrate Stoichiometry | 1.1 - 5 fold excess | A slight excess of one reagent (e.g., the alkyne) can drive the reaction to completion. | [4][7] |
| Temperature | Room Temp. to 90°C | Higher temperatures can increase rates for difficult substrates, but biomolecule stability must be considered. | [1][14] |
Key Experimental Protocols
Protocol 1: General Procedure for a Small-Scale CuAAC Reaction
This protocol is a starting point for the conjugation of a small molecule alkyne to an azide.
-
Reagent Preparation:
-
Prepare a 20 mM stock solution of Copper(II) Sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of a suitable ligand (e.g., THPTA for aqueous reactions) in deionized water.
-
Prepare a 100 mM stock solution of Sodium Ascorbate in deionized water. This solution must be prepared fresh immediately before use.
-
-
Reaction Setup (for a 500 µL final volume):
-
In a microcentrifuge tube, add the azide solution (e.g., to a final concentration of 1 mM).
-
Add the alkyne solution (e.g., to a final concentration of 1.1-2 mM).
-
Add the appropriate solvent (e.g., a 1:1 mixture of t-BuOH:H₂O or PBS/DMSO) to bring the volume to ~450 µL.
-
In a separate tube, premix 2.5 µL of the CuSO₄ stock (final concentration: 100 µM) and 5.0 µL of the ligand stock (final concentration: 500 µM). Add this mixture to the reaction tube.
-
Initiate the reaction by adding 50 µL of the freshly prepared sodium ascorbate stock solution (final concentration: 10 mM).
-
-
Incubation:
-
Gently mix the reaction. If necessary, briefly vortex.
-
Allow the reaction to proceed at room temperature for 1-4 hours. Monitor progress by TLC or LC-MS.[2]
-
-
Work-up:
-
Once complete, the reaction can be quenched with water and the product extracted with an appropriate organic solvent (e.g., ethyl acetate).[2] Purification can be achieved by column chromatography.
-
Protocol 2: Degassing Solvents for Oxygen-Sensitive Reactions
Oxygen removal is critical for reproducibility and high yields.[2] The "Freeze-Pump-Thaw" method is highly effective.[15]
-
Setup: Place your solvent in a Schlenk flask sealed with a rubber septum.
-
Freeze: Immerse the flask in a liquid nitrogen bath until the solvent is completely frozen solid.[15]
-
Pump: With the solvent frozen, open the flask to a high vacuum line and evacuate for 5-10 minutes. This removes the oxygen from the headspace above the frozen solvent.[15]
-
Thaw: Close the flask to the vacuum line and remove it from the liquid nitrogen bath. Allow the solvent to thaw completely. You may observe bubbling as dissolved gases are released from the liquid.
-
Repeat: Repeat this entire cycle at least three times to ensure thorough degassing.[15]
-
Backfill: After the final cycle, backfill the flask with an inert gas (Argon or Nitrogen) before the solvent thaws completely. The degassed solvent can be stored under an inert atmosphere for 1-2 days.[15]
Visual Guides
CuAAC Catalytic Cycle
The diagram below illustrates the generally accepted catalytic cycle for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition.
References
- 1. jenabioscience.com [jenabioscience.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Pseudo-ligandless Click Chemistry for Oligonucleotide Conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Tailored Ligand Acceleration of the Cu-Catalyzed Azide-Alkyne Cycloaddition Reaction: Practical and Mechanistic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. researchgate.net [researchgate.net]
- 15. How To [chem.rochester.edu]
Technical Support Center: Post-CuAAC Copper Catalyst Removal
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the effective removal of residual copper catalysts from Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual copper from my click chemistry reaction?
A1: Residual copper catalysts can be problematic for several reasons. Copper ions can be toxic to cells, a significant concern for biological applications and drug development.[1] They can also interfere with downstream applications, such as fluorescence-based assays or further catalytic transformations. Furthermore, the presence of copper can compromise the stability and purity of the final product.[1] For applications in drug development, minimizing copper content to parts-per-million (ppm) levels is often a regulatory requirement.[2]
Q2: What are the most common methods for removing copper catalysts?
A2: The primary methods for removing residual copper include:
-
Chelation: Using a chelating agent like EDTA to form a water-soluble complex with copper, which can then be removed through aqueous extraction.[1][3]
-
Solid-Phase Scavenging: Employing solid-supported scavengers (resins) that selectively bind to copper, allowing for simple filtration to remove the catalyst.[1][2]
-
Precipitation: Inducing the precipitation of copper salts, which can then be separated by filtration.[1]
-
Chromatography: Using techniques like silica (B1680970) gel plugs or size-exclusion chromatography to separate the product from the copper catalyst.[1][2]
-
Aqueous Washes: Simple washing with aqueous solutions of reagents like ammonium (B1175870) chloride or sodium thiosulfate (B1220275) can also be effective.[1]
Q3: How do I choose the best copper removal method for my specific application?
A3: The choice of method depends on several factors, including the properties of your product (e.g., solubility, stability), the scale of your reaction, and the required level of purity. For biomolecules, methods that avoid organic solvents and harsh conditions, such as dialysis with EDTA or the use of biocompatible scavenger resins, are often preferred.[1][4][5] For small organic molecules, a wider range of techniques, including aqueous washes, precipitation, and various solid-supported scavengers, can be employed.[1]
Q4: My product is water-soluble. How can I use EDTA to remove copper?
A4: Direct liquid-liquid extraction is not feasible for water-soluble products.[3] Alternative strategies include:
-
Dialysis: If your product is a macromolecule (e.g., a protein or large polymer), you can dialyze the reaction mixture against a buffer containing EDTA.[1][5] This will remove the copper-EDTA complex while retaining your product.
-
Size Exclusion Chromatography: This technique can be used to separate the larger product from the smaller copper-EDTA complex.[1]
-
Solid-Phase Scavengers: Use a solid-supported metal scavenger. The resin can be stirred with your aqueous solution of the product and then filtered off.[3]
Troubleshooting Guide
| Problem | Probable Cause | Suggested Solution |
| Blue/Green color persists in the organic layer after EDTA wash. | Incomplete copper removal. | Repeat the extraction with a fresh aqueous EDTA solution until the aqueous layer is colorless.[1] Ensure the pH of the EDTA solution is adjusted to ~8 to enhance chelation.[2] |
| Product is lost during aqueous workup. | Product has some water solubility. | Minimize the number of aqueous washes. Use a brine wash to reduce the solubility of the organic product in the aqueous phase.[1] Alternatively, consider a non-aqueous workup using solid-phase scavengers.[3] |
| Scavenger resin is not effectively removing the copper catalyst. | 1. Insufficient amount of scavenger.2. Poor mixing of the resin with the reaction mixture.3. Inappropriate scavenger type for the copper species. | 1. Increase the equivalents of the scavenger resin (typically 3-5 equivalents relative to the copper catalyst).[2][3]2. Ensure vigorous stirring to maintain the resin in suspension.[1]3. Screen different types of scavenger resins (e.g., thiourea (B124793), triamine, imidazole-based) to find the most effective one for your system.[6][7] |
| Precipitated copper salts are difficult to filter. | Formation of very fine particles. | Use a pad of Celite to aid in the filtration of fine particles.[1][8] |
| My product is a sensitive biomolecule. | Harsh purification conditions (e.g., organic solvents, extreme pH) can denature the biomolecule. | Use biocompatible purification methods such as dialysis against an EDTA-containing buffer or size-exclusion chromatography.[1][4][5] |
Quantitative Comparison of Copper Removal Methods
The efficiency of copper removal can vary significantly based on the chosen method and the specific reaction conditions. Below is a summary of reported efficiencies for common techniques.
| Method | Typical Residual Copper Level | Advantages | Disadvantages |
| Aqueous Wash with EDTA | < 50 ppm[8] | Inexpensive, widely applicable for organic-soluble products. | Can be inefficient, may require multiple extractions, not suitable for water-soluble products without modification.[3] |
| Solid-Phase Scavengers | < 10 ppm (often to ppb levels) | High efficiency, simple filtration workup, applicable to a wide range of products.[2][3] | More expensive than simple aqueous washes, may require optimization of scavenger type and amount. |
| Precipitation | Variable, depends on the insolubility of the copper salt. | Simple and cost-effective. | May not be quantitative, filtration can be challenging for fine precipitates.[1] |
| Dialysis with EDTA (for macromolecules) | Can achieve very low levels. | Gentle method suitable for biomolecules.[5] | Time-consuming, only applicable to large molecules.[9] |
| Silica Gel Plug Filtration | Variable, can be effective for polar copper species. | Simple, can be combined with other methods.[2] | May not be sufficient on its own, potential for product adsorption on silica. |
Detailed Experimental Protocols
Protocol 1: Copper Removal using Aqueous EDTA Wash
This protocol is suitable for products that are soluble in an organic solvent immiscible with water.
-
Dilution: After the CuAAC reaction is complete, dilute the reaction mixture with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.
-
Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 0.1 M aqueous solution of ethylenediaminetetraacetic acid (EDTA). Adjust the pH of the EDTA solution to approximately 8 with a suitable base (e.g., sodium bicarbonate) to improve chelation.[2]
-
Mixing and Separation: Shake the separatory funnel vigorously, venting frequently. Allow the layers to separate. The aqueous layer, containing the copper-EDTA complex, will often turn blue or green.[1]
-
Repeat Extraction: Drain the lower aqueous layer. Repeat the extraction with fresh EDTA solution until the aqueous layer is no longer colored.[1]
-
Final Washes: Wash the organic layer with water and then with brine to remove any remaining EDTA and water-soluble impurities.[1]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.[1]
Protocol 2: Copper Removal using a Solid-Phase Scavenger
This protocol is broadly applicable and particularly useful for sensitive products or when aqueous workups are problematic.
-
Scavenger Addition: Once the click reaction is complete, add the solid-supported scavenger resin (e.g., silica-based thiourea or triamine scavengers) directly to the reaction mixture. A typical loading is 3-5 equivalents relative to the copper catalyst.[2][3]
-
Stirring: Stir the suspension vigorously at room temperature. The required time can range from 1 to 3 hours and may need to be optimized.[2]
-
Filtration: Filter the mixture to remove the resin. A simple gravity or vacuum filtration is usually sufficient.
-
Rinsing and Concentration: Wash the resin with a small amount of the reaction solvent to ensure complete recovery of the product.[3] Combine the filtrate and washes, and then concentrate under reduced pressure to obtain the purified product.[2][3]
Protocol 3: Copper Removal by Precipitation
This protocol is useful when the product is soluble and the copper salts can be selectively precipitated.
-
Choice of Precipitating Agent: A common method involves converting the copper catalyst to an insoluble form. For instance, adding a base like sodium hydroxide (B78521) can precipitate copper(II) hydroxide.
-
Precipitation: Add the precipitating agent to the reaction mixture and stir until precipitation is complete. This can often be judged by a change in the color of the supernatant.[1]
-
Filtration: Filter the mixture to remove the precipitated copper salt. The use of a filter aid like Celite can be beneficial for fine precipitates.[1]
-
Washing: Wash the filter cake with a suitable solvent to recover any entrained product.[1]
-
Product Isolation: The product can be isolated from the filtrate by standard methods, such as solvent evaporation.
Visual Workflows
Caption: Decision tree for selecting a copper removal method.
Caption: Workflow for copper removal via EDTA extraction.
Caption: Workflow for copper removal with scavenger resins.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. jenabioscience.com [jenabioscience.com]
- 5. researchgate.net [researchgate.net]
- 6. silicycle.com [silicycle.com]
- 7. silicycle.com [silicycle.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Minimizing Protein Precipitation After NHS Ester Modification
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize protein precipitation during and after N-hydroxysuccinimide (NHS) ester modification experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of protein precipitation after NHS ester modification?
Protein precipitation following NHS ester modification can be attributed to several factors:
-
Over-labeling: The addition of too many labels to a protein can alter its net charge, leading to changes in its isoelectric point (pI) and a decrease in solubility.[1][2] This is particularly relevant when labeling with bulky or hydrophobic molecules.[3]
-
Suboptimal Reaction Conditions: Incorrect pH, high molar excess of the NHS ester, or inappropriate buffer composition can lead to protein denaturation and aggregation.[2][4]
-
NHS Ester Hydrolysis: NHS esters are susceptible to hydrolysis, which is accelerated at higher pH.[5][6][7] Hydrolysis byproducts can sometimes contribute to changes in the solution environment that favor precipitation.
-
Poor Solubility of the NHS Ester: Many non-sulfonated NHS esters are not readily soluble in aqueous solutions and require dissolution in an organic solvent like DMSO or DMF.[5][8][9][10] If not properly dissolved or if the final concentration of the organic solvent is too high (typically should not exceed 10%), the NHS ester can precipitate, co-precipitating the protein.[2][5]
-
Inherent Protein Instability: Some proteins are inherently unstable and prone to aggregation, and the modification process can exacerbate this.[11][12]
Q2: What is the optimal pH for an NHS ester reaction to minimize precipitation?
The optimal pH for NHS ester reactions is a compromise between maximizing the reactivity of primary amines and minimizing the hydrolysis of the NHS ester.[13] A pH range of 7.2 to 8.5 is most commonly recommended.[4][5]
-
Below pH 7.2: Primary amines are increasingly protonated (-NH3+), making them poor nucleophiles and significantly slowing down the labeling reaction.[6][13]
-
Above pH 8.5: The rate of NHS ester hydrolysis increases dramatically, which can reduce labeling efficiency and potentially alter the pH of the reaction mixture if not well-buffered.[5][6][8][9] For instance, the half-life of an NHS ester can decrease from hours at pH 7 to mere minutes at pH 8.6.[5][14]
Q3: How does the molar excess of the NHS ester affect protein precipitation?
A higher molar excess of the NHS ester can increase the degree of labeling. However, an excessive molar excess is a common cause of protein precipitation due to over-labeling.[1][2] It is crucial to optimize the molar excess for each specific protein and application. A starting point is often a 5- to 20-fold molar excess of the NHS ester over the protein.[7][15] If precipitation occurs, reducing the molar excess or decreasing the reaction time should be the first troubleshooting step.[2][4]
Q4: Which buffers are recommended for NHS ester reactions?
It is critical to use a buffer that does not contain primary amines, as these will compete with the protein for reaction with the NHS ester.[5][6][16][17]
-
Recommended Buffers: Phosphate-buffered saline (PBS), borate (B1201080) buffer, carbonate-bicarbonate buffer, and HEPES buffer at a pH between 7.2 and 8.5 are suitable choices.[5][18]
-
Buffers to Avoid: Tris-based buffers (e.g., TBS) and glycine-containing buffers should be avoided in the reaction mixture.[1][5] However, they can be useful for quenching the reaction.[4][5][15]
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during NHS ester modification.
Issue 1: Protein Precipitates Immediately Upon Adding the NHS Ester
| Possible Cause | Recommended Solution |
| Poor Solubility of the NHS Ester | Ensure the NHS ester is completely dissolved in a suitable anhydrous organic solvent (e.g., DMSO, DMF) before adding it to the protein solution.[2][5][8][9][10] The final concentration of the organic solvent in the reaction should typically not exceed 10%.[2][5][16] |
| High Molar Excess of NHS Ester | Reduce the molar excess of the NHS ester.[2][4] Start with a lower ratio (e.g., 5-fold excess) and titrate up as needed. |
| Incorrect pH of the Reaction Buffer | Verify that the pH of your protein solution and buffer is within the optimal range of 7.2-8.5.[4][5] |
| High Protein Concentration | Perform the reaction at a lower protein concentration (e.g., 1-10 mg/mL).[4][8][18][19] If a high final concentration is required, consider concentrating the protein after the labeling and purification steps. |
Issue 2: Protein Precipitates During the Incubation Step
| Possible Cause | Recommended Solution |
| Over-labeling of the Protein | Decrease the reaction time or lower the incubation temperature (e.g., from room temperature to 4°C).[2][5][15] You can also reduce the molar excess of the NHS ester.[2] |
| pH Shift During Reaction | The hydrolysis of NHS esters releases N-hydroxysuccinimide, which is weakly acidic and can lower the pH of a poorly buffered solution.[20] Use a buffer with sufficient buffering capacity (e.g., 50-100 mM). |
| Inherent Protein Instability | Some proteins are prone to aggregation. Consider adding stabilizing agents such as glycerol (B35011) (up to 20%), non-ionic detergents (e.g., Tween-20), or specific ligands to your buffer.[5][11][12] |
Issue 3: Protein Precipitates After Purification
| Possible Cause | Recommended Solution |
| Incompatible Storage Buffer | Ensure the purified, labeled protein is in a buffer that is optimal for its long-term stability. This may be different from the reaction buffer. The storage buffer pH should generally be between 6.5 and 7.5.[21] |
| High Protein Concentration Post-Purification | Store the labeled protein at a lower concentration.[22] If high concentrations are necessary, screen for stabilizing additives. |
| Freeze-Thaw Cycles | Aliquot the purified protein into single-use volumes to avoid repeated freeze-thaw cycles, which can cause aggregation.[11][21] Consider adding a cryoprotectant like glycerol (20-50%) for frozen storage.[11] |
Quantitative Data Summary
The following tables summarize key quantitative parameters for successful NHS ester modification.
Table 1: Effect of pH on NHS Ester Half-Life
| pH | Temperature (°C) | Half-life |
| 7.0 | 0 | 4-5 hours[5] |
| 8.0 | 4 | ~1 hour[14] |
| 8.6 | 4 | 10 minutes[5][14] |
Table 2: Recommended Reaction Conditions
| Parameter | Recommended Range | Notes |
| pH | 7.2 - 8.5 | A pH of 8.3-8.5 is often cited as optimal.[8][9] |
| Protein Concentration | 1 - 10 mg/mL | Lower concentrations can reduce the risk of intermolecular cross-linking and precipitation.[5][18] |
| Molar Excess of NHS Ester | 5- to 20-fold | This should be empirically optimized for each protein.[7][15] |
| Reaction Time | 30 minutes - 4 hours | Can be extended at lower temperatures.[5][16][18] |
| Temperature | 4°C to Room Temperature | Room temperature reactions are faster, but 4°C may be preferable for sensitive proteins.[5][15] |
| Organic Solvent | < 10% | For dissolving water-insoluble NHS esters.[2][5][16] |
Experimental Protocols
Protocol 1: General Procedure for NHS Ester Labeling of Proteins
-
Prepare the Protein Solution:
-
Prepare the NHS Ester Solution:
-
Perform the Labeling Reaction:
-
Add the calculated amount of the dissolved NHS ester to the protein solution while gently mixing.
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight.[2] Protect from light if the label is light-sensitive.
-
-
Quench the Reaction (Optional but Recommended):
-
Add a quenching buffer such as Tris or glycine (B1666218) to a final concentration of 20-100 mM to stop the reaction by consuming excess NHS ester.[4][15] Incubate for an additional 15-30 minutes.[15]
-
-
Purify the Labeled Protein:
Visualizations
Caption: Chemical pathway of NHS ester protein modification.
Caption: Troubleshooting workflow for protein precipitation.
References
- 1. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - TW [thermofisher.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. lumiprobe.com [lumiprobe.com]
- 9. interchim.fr [interchim.fr]
- 10. covachem.com [covachem.com]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. biozentrum.unibas.ch [biozentrum.unibas.ch]
- 13. benchchem.com [benchchem.com]
- 14. tools.thermofisher.com [tools.thermofisher.com]
- 15. benchchem.com [benchchem.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Protocol for PEG NHS Reagents | AxisPharm [axispharm.com]
- 18. glenresearch.com [glenresearch.com]
- 19. mdpi.com [mdpi.com]
- 20. glenresearch.com [glenresearch.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Quenching Unreacted 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
This technical support center provides guidance for researchers, scientists, and drug development professionals on effectively quenching unreacted 2,5-dioxopyrrolidin-1-yl hept-6-ynoate, an amine-reactive compound featuring an N-hydroxysuccinimide (NHS) ester. Proper quenching is a critical step to prevent non-specific labeling and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to quench the reaction of this compound?
A1: Quenching is essential to stop the labeling reaction and deactivate any unreacted this compound.[1] If not quenched, the highly reactive NHS ester can continue to react with primary amines in your sample or in downstream applications, leading to non-specific signaling and inaccurate results.[1]
Q2: What are the common methods for quenching NHS esters like this compound?
A2: There are two primary methods for quenching unreacted NHS esters:
-
Addition of a Primary Amine: Introducing a small molecule containing a primary amine, such as Tris, glycine, lysine, or ethanolamine, will react with the NHS ester to form a stable amide bond.[1][2][3][4][5] This effectively consumes the excess reagent.
-
Hydrolysis: NHS esters are susceptible to hydrolysis in aqueous solutions, which breaks down the ester and regenerates the original carboxyl group.[2][6] The rate of hydrolysis is significantly increased at higher pH.[2][3][7]
Q3: Which quenching reagent should I choose?
A3: The choice of quenching reagent can depend on your specific application and downstream analysis.
-
Tris and glycine are widely used, effective, and readily available quenching agents.[1][2][4]
-
Hydroxylamine can also be used and results in the conversion of the carboxyl group to a hydroxamic acid.[3][5]
-
Methylamine has been demonstrated to be a robust reagent for removing unwanted labeling events.[8]
It is important to note that using primary amine-containing quenchers will result in the modification of the original carboxyl groups.[5][7] If regeneration of the carboxyl group is desired, hydrolysis at an elevated pH is the preferred method.[7]
Q4: What are the recommended concentrations for quenching reagents?
A4: Typically, a final concentration of 20-100 mM of the quenching reagent is sufficient.[1][3]
Q5: How long should the quenching reaction proceed?
A5: An incubation period of 10-30 minutes at room temperature is generally recommended for effective quenching.[1][9]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background or non-specific signal in downstream applications | Incomplete quenching of the NHS ester. | Increase the concentration of the quenching reagent (up to 100 mM). Extend the quenching incubation time (up to 30 minutes). Ensure the pH of the reaction mixture is optimal for the chosen quenching method (pH 7.2-8.5 for amine quenchers).[2] |
| Loss of activity of the conjugated biomolecule | The quenching conditions are too harsh (e.g., excessively high pH for hydrolysis). | If using hydrolysis, carefully control the pH and incubation time to avoid denaturing your biomolecule. Consider switching to a primary amine-based quenching method at a more neutral pH. |
| Precipitation of the sample after adding the quenching reagent | The quenching buffer is not compatible with the sample. | Ensure the chosen quenching buffer is compatible with your protein or biomolecule of interest. Consider buffer exchange into a suitable storage buffer after quenching.[9] |
Quantitative Data Summary
The efficiency of quenching is influenced by the reagent used, its concentration, the pH of the solution, and the reaction time. The following table summarizes the hydrolysis half-life of NHS esters at different pH values, which can be utilized as a quenching strategy.
| pH | Temperature | Half-life of NHS Ester Hydrolysis | Reference |
| 7.0 | 0°C | 4-5 hours | [2] |
| 8.0 | Room Temp | ~1 hour | [3] |
| 8.6 | 4°C | 10 minutes | [2] |
| 8.6 | Room Temp | <10 minutes | [7] |
Experimental Protocols
Protocol 1: Quenching with a Primary Amine (Tris-HCl)
-
Prepare a 1M stock solution of Tris-HCl, pH 8.0.
-
Following the completion of your reaction with this compound, add the 1M Tris-HCl stock solution to your reaction mixture to achieve a final concentration of 50-100 mM. For example, add 5-10 µL of 1M Tris-HCl to a 100 µL reaction volume.
-
Incubate the mixture for 15-30 minutes at room temperature with gentle mixing.
-
The quenched reaction mixture is now ready for downstream purification or analysis.
Protocol 2: Quenching by Hydrolysis
-
Prepare a suitable buffer with a pH of 8.5, such as a borate (B1201080) buffer. Be cautious as a higher pH can be detrimental to some proteins.
-
Adjust the pH of your reaction mixture to 8.5 by adding the prepared alkaline buffer.
-
Incubate the reaction mixture for at least 30 minutes at room temperature. The half-life of the NHS ester at this pH is very short, ensuring rapid hydrolysis.[2][7]
-
Optionally, neutralize the pH of the sample by adding a suitable buffer if required for downstream applications.
-
The quenched reaction mixture is now ready for further processing.
Visualizations
Caption: Quenching of unreacted NHS ester.
Caption: Troubleshooting high background signals.
References
- 1. benchchem.com [benchchem.com]
- 2. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - TW [thermofisher.com]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. covachem.com [covachem.com]
- 5. interchim.fr [interchim.fr]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Addressing NHS Chemistry: Efficient Quenching of Excess TMT Reagent and Reversing TMT Overlabeling in Proteomic Samples by Methylamine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
challenges in labeling proteins with low lysine residue accessibility
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the challenges of labeling proteins, particularly those with low lysine (B10760008) residue accessibility.
Frequently Asked Questions (FAQs)
Q1: Why is my protein not labeling efficiently with an NHS-ester reagent?
A1: Low labeling efficiency with N-hydroxysuccinimide (NHS) esters is a common issue that can arise from several factors related to lysine residue accessibility and reaction conditions.
-
Low Abundance of Surface-Exposed Lysines: The primary targets for NHS esters are the primary amines on the side chains of lysine residues and the protein's N-terminus. If your protein has few lysine residues, or if they are buried within the protein's three-dimensional structure, the labeling reagent will have limited access to these sites, resulting in poor labeling.[1][2][3]
-
Suboptimal pH: The reaction between an NHS ester and a primary amine is highly pH-dependent. The optimal pH range is typically between 8.3 and 8.5.[4][5][6] At lower pH values, the amine groups are protonated (-NH3+) and are not sufficiently nucleophilic to react with the NHS ester. Conversely, at higher pH, the hydrolysis of the NHS ester reagent increases significantly, reducing the amount of reagent available to react with the protein.[2][4]
-
Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the protein's lysine residues for the NHS ester, leading to reduced labeling efficiency.[7] It is crucial to use amine-free buffers like PBS, borate, or carbonate buffers.[5]
-
Reagent Instability: NHS esters are moisture-sensitive and can hydrolyze over time, especially when in solution.[5] Always use freshly prepared solutions of the NHS ester in an anhydrous solvent like DMSO or DMF.[4][5][8]
Q2: My protein precipitates after adding the labeling reagent. What should I do?
A2: Protein precipitation during labeling is often caused by a change in the protein's surface charge and solubility.
-
Over-labeling: The modification of lysine residues neutralizes their positive charge. Excessive labeling can alter the protein's isoelectric point (pI) and lead to aggregation and precipitation.[2][7][9] To mitigate this, it is important to optimize the molar ratio of the labeling reagent to the protein.[2]
-
Solvent Effects: The organic solvent (DMSO or DMF) used to dissolve the NHS ester can denature the protein if the final concentration in the reaction mixture is too high.[5] Typically, the final concentration of the organic solvent should not exceed 10%.[5]
Q3: How can I label a protein that has no accessible lysine residues?
A3: If your protein lacks accessible lysines, several alternative labeling strategies can be employed:
-
Cysteine-Reactive Labeling: If your protein has accessible cysteine residues, you can use maleimide-based chemistry to label the sulfhydryl groups.[2] If there are no native accessible cysteines, you can consider site-directed mutagenesis to introduce a cysteine residue at a specific location.
-
Tyrosine-Reactive Labeling: Certain reagents can specifically target tyrosine residues.
-
Glutamate/Aspartate-Reactive Labeling: The carboxyl groups on glutamic and aspartic acid residues can be targeted using carbodiimide (B86325) chemistry (e.g., EDC).
-
Site-Specific Enzymatic Labeling: Enzymes like sortase or lipoic acid ligase can be used to attach labels to specific recognition sequences engineered into the protein.
-
Unnatural Amino Acid Incorporation: An unnatural amino acid with a unique reactive handle can be incorporated into the protein during expression, allowing for highly specific labeling.
Q4: How do I determine the degree of labeling (DOL)?
A4: The degree of labeling (DOL), which is the average number of label molecules per protein molecule, can be determined spectrophotometrically. This involves measuring the absorbance of the labeled protein at 280 nm (for the protein concentration) and at the maximum absorbance wavelength of the label. The following formula can be used:
DOL = (Amax of labeled protein × εprotein) / [(A280 of labeled protein - (Amax of labeled protein × CF)) × εlabel]
Where:
-
Amax is the absorbance at the label's maximum absorbance wavelength.
-
A280 is the absorbance at 280 nm.
-
εprotein is the molar extinction coefficient of the protein at 280 nm.
-
εlabel is the molar extinction coefficient of the label at its Amax.
-
CF is the correction factor for the label's absorbance at 280 nm.
Troubleshooting Guides
Issue 1: Low or No Labeling Detected
| Possible Cause | Recommendation |
| Insufficient accessible lysine residues. | Assess the number and location of lysine residues in your protein's structure. Consider alternative labeling chemistries targeting other amino acids (e.g., cysteines).[2] |
| Incorrect reaction pH. | Ensure the reaction buffer is at the optimal pH of 8.3-8.5.[4][5][6] Use a freshly prepared, amine-free buffer. |
| Hydrolyzed NHS-ester reagent. | Prepare the NHS-ester solution immediately before use in an anhydrous solvent like DMSO or DMF.[5][8] |
| Presence of competing primary amines in the buffer. | Exchange the protein into an amine-free buffer (e.g., PBS, borate, or carbonate buffer) before labeling.[7] |
| Insufficient molar excess of the labeling reagent. | Increase the molar ratio of the NHS ester to the protein. A typical starting point is a 10-20 fold molar excess. |
| Low protein concentration. | Concentrate the protein to 1-10 mg/mL for a more efficient reaction.[5] |
Issue 2: Protein Precipitation or Aggregation
| Possible Cause | Recommendation |
| Over-labeling of the protein. | Reduce the molar excess of the NHS-ester reagent. Perform a titration to find the optimal ratio that provides sufficient labeling without causing precipitation.[2][7] |
| High concentration of organic solvent. | Keep the final concentration of DMSO or DMF in the reaction mixture below 10%.[5] |
| Protein instability under reaction conditions. | Perform the labeling reaction at a lower temperature (e.g., 4°C) for a longer duration.[5] Include stabilizing additives in the buffer if compatible with the labeling chemistry. |
Experimental Protocols
Protocol 1: General NHS-Ester Labeling of a Protein
Materials:
-
Protein of interest (1-10 mg/mL in an amine-free buffer like PBS, pH 7.4)
-
NHS-ester of the desired label
-
Anhydrous DMSO or DMF
-
Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate (B84403) buffer, pH 8.3-8.5
-
Quenching Solution (optional): 1 M Tris-HCl, pH 8.0
-
Size-exclusion chromatography column for purification
Procedure:
-
Protein Preparation: Ensure the protein is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column or dialysis. Adjust the protein concentration to 1-10 mg/mL.[5]
-
NHS-Ester Solution Preparation: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Reaction Setup:
-
Adjust the pH of the protein solution to 8.3-8.5 by adding the reaction buffer.[8]
-
Calculate the required volume of the NHS-ester stock solution to achieve the desired molar excess (e.g., 10-fold).
-
Slowly add the NHS-ester solution to the protein solution while gently vortexing.
-
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight.[5] Protect from light if the label is light-sensitive.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 15-30 minutes.
-
Purification: Remove the unreacted label and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.
-
Characterization: Determine the protein concentration and the degree of labeling (DOL) using spectrophotometry.
Protocol 2: Assessing Lysine Accessibility via Limited Labeling and Mass Spectrometry
This protocol provides a method to identify which lysine residues are accessible for labeling.
Materials:
-
Protein of interest in a native, amine-free buffer
-
NHS-biotin or another mass-tagging NHS-ester reagent
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
DTT and Iodoacetamide
-
Trypsin
-
LC-MS/MS system
Procedure:
-
Limited Labeling:
-
Incubate the protein with a low molar excess of the NHS-ester reagent (e.g., 1:1 or 2:1) for a short duration (e.g., 10-30 minutes) at room temperature to favor the labeling of the most accessible sites.
-
Quench the reaction by adding Tris-HCl.
-
-
Reduction and Alkylation:
-
Denature the protein using urea (B33335) or another denaturant.
-
Reduce the disulfide bonds with DTT.
-
Alkylate the free cysteines with iodoacetamide.
-
-
Tryptic Digestion:
-
Dilute the sample to reduce the denaturant concentration.
-
Add trypsin and incubate overnight at 37°C.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixture using LC-MS/MS.
-
Search the data for peptides containing modified lysine residues. The identification of a labeled lysine indicates that it was accessible to the reagent in the native protein structure.
-
Visualizations
References
- 1. Global profiling of lysine accessibility to evaluate protein structure changes in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the Importance of Protein 3D Structure for Assessing Conservation of Lysine Acetylation Sites in Protein Homologs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. lumiprobe.com [lumiprobe.com]
- 5. benchchem.com [benchchem.com]
- 6. interchim.fr [interchim.fr]
- 7. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. NHS ester protocol for labeling proteins [abberior.rocks]
- 9. Labeling Chemistry Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
Validation & Comparative
A Comparative Guide to Mass Spectrometry Analysis of Proteins Labeled with 2,5-dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2,5-dioxopyrrolidin-1-yl hept-6-ynoate for the mass spectrometry-based analysis of proteins. We will delve into its performance in the context of alternative labeling reagents, supported by detailed experimental protocols and data presentation, to assist in making informed decisions for your proteomic workflows.
Introduction to Amine-Reactive Alkyne Labeling
This compound is a chemical probe that combines two key functionalities: an N-hydroxysuccinimide (NHS) ester and a terminal alkyne group. The NHS ester facilitates the covalent labeling of proteins by reacting with primary amines, predominantly found on lysine (B10760008) residues and the N-termini of proteins, forming a stable amide bond. This reaction is most efficient at a slightly alkaline pH (typically 7.5-8.5).
The terminal alkyne group serves as a bioorthogonal handle. This functionality allows for the subsequent, highly specific attachment of reporter molecules, such as biotin (B1667282) for enrichment or fluorescent dyes for imaging, via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry". This two-step approach offers versatility and minimizes interference with biological systems.
Performance Comparison with Alternative Labeling Reagents
The selection of a labeling reagent is critical and depends on the specific experimental goals. Here, we compare this compound with other classes of labeling reagents. While direct quantitative head-to-head comparisons are limited in published literature, we can infer performance based on the chemical properties and established applications of these reagent classes.
| Feature | This compound | Other NHS-Alkyne Esters (e.g., shorter/longer linkers) | NHS-Biotin Esters | Isobaric Labeling Reagents (e.g., TMT, iTRAQ) |
| Labeling Chemistry | Amine-reactive NHS ester | Amine-reactive NHS ester | Amine-reactive NHS ester | Amine-reactive NHS ester |
| Detection/Enrichment | Bioorthogonal (Click Chemistry) | Bioorthogonal (Click Chemistry) | Direct Biotin-Avidin | Reporter Ions in MS/MS |
| Flexibility | High (various azide (B81097) tags can be used) | High | Low (limited to biotin-based detection) | Moderate (reagents are pre-defined) |
| Steric Hindrance | Potentially lower during labeling | Variable depending on linker length | High (biotin is bulky) | Moderate |
| Enrichment Efficiency | High, covalent capture | High, covalent capture | High, but can have higher non-specific binding | Not applicable (quantification method) |
| Multiplexing Capability | Can be combined with isotopic tags | Can be combined with isotopic tags | Limited | High (up to 18-plex with TMTpro) |
| Workflow Complexity | Two-step (labeling and click reaction) | Two-step | One-step labeling | One-step labeling |
| Ideal Application | Activity-based protein profiling, target identification, validation of protein-ligand interactions. | Similar to the title compound, with potential differences in solubility and reactivity. | General protein labeling and enrichment. | Quantitative proteomics, differential expression analysis. |
Experimental Protocols
Here, we provide a detailed, synthesized protocol for the mass spectrometry analysis of proteins labeled with this compound.
Protein Labeling with this compound
This protocol outlines the covalent modification of proteins in a complex mixture, such as a cell lysate.
Materials:
-
Protein sample (e.g., cell lysate) in an amine-free buffer (e.g., PBS, HEPES).
-
This compound.
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
-
Labeling Buffer: 0.1 M sodium phosphate (B84403) or sodium bicarbonate buffer, pH 8.0-9.0.
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0.
Procedure:
-
Protein Preparation: Adjust the protein concentration to 1-5 mg/mL in the Labeling Buffer.
-
Reagent Preparation: Prepare a fresh 10-100 mM stock solution of this compound in anhydrous DMSO or DMF.
-
Labeling Reaction: Add the NHS-alkyne stock solution to the protein sample to achieve a final molar excess of 10- to 100-fold over the estimated amount of protein. The optimal ratio should be determined empirically.
-
Incubation: Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C with gentle agitation.
-
Quenching: Stop the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS ester.
-
Removal of Excess Reagent: Remove unreacted labeling reagent by dialysis, desalting column, or protein precipitation.
Click Chemistry for Biotinylation and Enrichment
This protocol describes the attachment of a biotin-azide tag to the alkyne-labeled proteins for subsequent enrichment.
Materials:
-
Alkyne-labeled protein sample.
-
Biotin-azide (or other azide-containing reporter).
-
Copper(II) sulfate (B86663) (CuSO₄).
-
Tris(2-carboxyethyl)phosphine (TCEP) or Sodium Ascorbate (reducing agent).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) or other copper-chelating ligand.
-
Streptavidin-agarose beads.
Procedure:
-
Prepare Click Chemistry Reaction Mix: To the alkyne-labeled protein sample, add the following components in order, with gentle vortexing after each addition:
-
Biotin-azide (final concentration of 100-200 µM).
-
TCEP or Sodium Ascorbate (final concentration of 1 mM).
-
TBTA (final concentration of 100 µM).
-
CuSO₄ (final concentration of 1 mM).
-
-
Incubation: Incubate the reaction for 1 hour at room temperature.
-
Enrichment:
-
Add streptavidin-agarose beads to the reaction mixture.
-
Incubate for 1-2 hours at 4°C with rotation to allow binding of the biotinylated proteins.
-
Wash the beads extensively with appropriate buffers (e.g., PBS with 0.1% SDS, followed by PBS) to remove non-specifically bound proteins.
-
On-Bead Digestion and Sample Preparation for Mass Spectrometry
This protocol details the preparation of the enriched proteins for LC-MS/MS analysis.
Materials:
-
Streptavidin beads with bound proteins.
-
Reduction Buffer: 6 M Urea, 10 mM Dithiothreitol (DTT) in 100 mM Tris-HCl, pH 8.0.
-
Alkylation Buffer: 55 mM Iodoacetamide (IAA) in 100 mM Tris-HCl, pH 8.0.
-
Trypsin (mass spectrometry grade).
-
Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0.
-
Formic Acid (FA).
-
Acetonitrile (B52724) (ACN).
-
C18 desalting spin columns.
Procedure:
-
Reduction and Alkylation:
-
Resuspend the beads in Reduction Buffer and incubate for 30 minutes at 37°C.
-
Cool to room temperature and add Alkylation Buffer. Incubate for 30 minutes in the dark.
-
Wash the beads with Digestion Buffer.
-
-
Proteolytic Digestion:
-
Resuspend the beads in Digestion Buffer containing trypsin (1:50 to 1:100 enzyme-to-protein ratio).
-
Incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Desalting:
-
Centrifuge to pellet the beads and collect the supernatant containing the digested peptides.
-
Wash the beads with a high-salt buffer and then with 80% ACN to elute any remaining peptides. Combine the supernatants.
-
Acidify the pooled peptides with formic acid to a final concentration of 0.1-1%.
-
Desalt the peptides using a C18 spin column according to the manufacturer's instructions.
-
Dry the eluted peptides in a vacuum centrifuge.
-
LC-MS/MS Analysis
Procedure:
-
Peptide Resuspension: Reconstitute the dried peptides in a solution of 0.1% formic acid in water.
-
Liquid Chromatography: Separate the peptides using a nano-flow liquid chromatography system with a reversed-phase column and a gradient of increasing organic solvent (typically acetonitrile with 0.1% formic acid).
-
Mass Spectrometry: Analyze the eluted peptides using a high-resolution mass spectrometer.
-
Full MS Scan: Acquire full MS scans to detect the precursor ions of the peptides.
-
MS/MS Scans: Select the most intense precursor ions for fragmentation (e.g., using collision-induced dissociation - CID, or higher-energy collisional dissociation - HCD) to generate MS/MS spectra.
-
-
Data Analysis:
-
Use a database search engine (e.g., Mascot, Sequest, MaxQuant) to identify the peptides from the MS/MS spectra.
-
Specify the mass modification corresponding to the addition of the hept-6-ynoate label on lysine residues and N-termini (+195.10 Da, after reaction and loss of the NHS group).
-
Perform quantitative analysis based on spectral counting or precursor ion intensity.
-
Visualizing the Workflow and Logic
To better illustrate the experimental process, the following diagrams have been generated.
Caption: Experimental workflow for mass spectrometry analysis.
Caption: Logical relationships of the labeling chemistry.
A Researcher's Guide to Determining the Degree of Labeling (DOL) for Alkyne-Modified Antibodies
The precise characterization of bioconjugates is fundamental in drug development and research, ensuring their efficacy, safety, and reproducibility. For alkyne-modified antibodies, a critical quality attribute is the Degree of Labeling (DOL), which defines the average number of alkyne molecules conjugated to each antibody.[1] An optimal DOL is crucial; a low ratio may diminish potency, while an excessively high ratio can negatively impact the antibody's structure, stability, antigen-binding capacity, and pharmacokinetic properties.[1][2]
This guide provides an objective comparison of the primary analytical techniques used to determine the DOL of alkyne-modified antibodies: UV-Vis Spectrophotometry, Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS). We present a summary of their principles, performance, and detailed experimental protocols to assist researchers in selecting the most appropriate method for their specific needs.
Comparative Analysis of DOL Determination Methods
The selection of a suitable method for DOL determination depends on various factors, including the required level of detail, sample availability, and access to specialized instrumentation. The following table summarizes and compares the key aspects of the four most common techniques.
| Parameter | UV-Vis Spectrophotometry | Hydrophobic Interaction Chromatography (HIC) | Reversed-Phase HPLC (RP-HPLC) | Liquid Chromatography-Mass Spectrometry (LC-MS) |
| Principle | Measures absorbance of protein (280 nm) and the label (λmax) to calculate the molar ratio based on the Beer-Lambert law.[3][4] | Separates antibody species based on increased surface hydrophobicity with each added alkyne-payload group.[5][6] | Separates reduced antibody light and heavy chains based on polarity differences caused by the attached labels.[1] | Measures the precise mass difference between unlabeled and labeled antibody species to determine the number of attached labels.[7][8] |
| Information Provided | Average DOL across the entire antibody population.[9] | Average DOL and distribution of different labeled species (e.g., 0, 2, 4 labels).[6][9] | Average DOL and distribution of labels on light and heavy chains.[1][9] | Exact mass of each labeled species, providing a precise average DOL and distribution profile.[7][10] |
| Accuracy | Lower; provides an estimate and is sensitive to impurities.[9] | High | High | Very High; considered a gold standard.[7][11] |
| Throughput | High | Medium | Medium | Low to Medium |
| Cost & Complexity | Low cost, simple instrumentation and analysis.[3] | Moderate cost and complexity. | Moderate cost and complexity. | High cost, requires specialized equipment and expert data analysis.[7] |
| Key Advantage | Rapid, simple, and inexpensive.[1][9] | Provides drug-load distribution data under non-denaturing conditions.[6] | Provides detailed distribution data at the subunit level.[1] | Unparalleled accuracy and detailed characterization of heterogeneity.[8][9] |
| Key Limitation | Does not provide information on label distribution; requires a chromophoric label.[1][9] | Incompatible with direct MS analysis due to high salt mobile phases.[5] | Denaturing method; may not be suitable for all antibodies. | Complex data deconvolution; lower throughput.[7][12] |
Experimental Workflows and Protocols
A generalized workflow for determining the DOL of an alkyne-modified antibody involves several key stages, from sample preparation to data analysis.
Caption: A logical workflow for determining the Degree of Labeling (DOL).
Detailed Experimental Protocols
Below are foundational protocols for each of the discussed analytical methods. Researchers should optimize these protocols based on their specific antibody, alkyne label, and available instrumentation.
This method is suitable for alkyne-containing labels that possess a unique chromophore with a known molar extinction coefficient.
-
Objective: To determine the average DOL by measuring the absorbance of the protein and the conjugated label.
-
Materials:
-
Purified alkyne-modified antibody conjugate in a suitable buffer (e.g., PBS).
-
UV-Vis spectrophotometer.
-
Quartz cuvettes.
-
Molar extinction coefficients (ε) for the antibody at 280 nm (e.g., IgG is ~210,000 M⁻¹cm⁻¹) and the alkyne label at its λmax.[2]
-
Correction factor (CF) for the label's absorbance at 280 nm (CF = A₂₈₀ of label / Aₘₐₓ of label).[2][13]
-
-
Procedure:
-
Ensure the antibody conjugate is thoroughly purified to remove all unbound alkyne label using methods like dialysis or size-exclusion chromatography.[2][13]
-
Measure the absorbance of the conjugate solution at 280 nm (A₂₈₀) and at the λmax of the alkyne label (Aₘₐₓ). Dilute the sample if absorbance readings exceed 2.0 and record the dilution factor.[2][13]
-
Calculate the concentration of the antibody:
-
Antibody Conc. (M) = [A₂₈₀ - (Aₘₐₓ × CF)] / ε_antibody [13]
-
-
Calculate the concentration of the alkyne label:
-
Label Conc. (M) = Aₘₐₓ / ε_label
-
-
Calculate the DOL:
-
DOL = Label Conc. (M) / Antibody Conc. (M) [14]
-
-
-
Objective: To separate and quantify antibody species with different numbers of conjugated alkyne-payloads to determine DOL and distribution.
-
Materials:
-
HPLC system with a UV detector (e.g., Agilent 1290 Infinity II Bio LC).[6]
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 50 mM sodium phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Purified alkyne-modified antibody.
-
-
Procedure:
-
Equilibrate the HIC column with a mixture of Mobile Phase A and B (e.g., 80% A, 20% B).
-
Inject 10-50 µg of the antibody conjugate onto the column.
-
Elute the bound proteins using a linear gradient to 100% Mobile Phase B over 30-40 minutes.[6]
-
Monitor the elution profile at 280 nm. Peaks will correspond to the antibody with zero, two, four, etc., labels, eluting in order of increasing hydrophobicity (and thus, higher DOL).[6]
-
Integrate the peak area (Areaᵢ) for each species.
-
Calculate the weighted average DOL:
-
DOL = Σ(Areaᵢ × DOLᵢ) / Σ(Areaᵢ) , where DOLᵢ is the number of labels for peak i.[1]
-
-
-
Objective: To determine the DOL on the light and heavy chains of the antibody after reduction.
-
Materials:
-
HPLC system with a UV detector.
-
RP-HPLC column (e.g., C4 or C8, 300 Å pore size).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B: Acetonitrile with 0.1% TFA.
-
Reducing agent: Dithiothreitol (DTT).
-
-
Procedure:
-
To reduce the antibody, incubate ~100 µg of the conjugate with 20 mM DTT at 37°C for 30 minutes.[12]
-
Acidify the sample with formic acid to stop the reaction.[12]
-
Inject the reduced sample onto the RP-HPLC column.
-
Separate the light and heavy chains using a gradient of Mobile Phase B (e.g., 20% to 60% over 30 minutes).
-
Monitor absorbance at 214 nm or 280 nm.[15]
-
Calculate the weighted average DOL based on the peak areas of the differently labeled light and heavy chains.[1]
-
-
Objective: To determine the exact mass of each antibody-alkyne species for precise DOL calculation.
-
Materials:
-
Procedure:
-
The sample can be analyzed intact or after reduction into subunits (middle-down approach).[8]
-
Separate the species using an appropriate LC method.
-
Introduce the eluent into the mass spectrometer.
-
Acquire the mass spectra across the elution profile of the antibody species.
-
Process the raw data by deconvoluting the multiple-charge state spectra to obtain the zero-charge mass for each species.[7][12]
-
Identify the mass of the unlabeled antibody and each successively labeled species. The mass shift will correspond to the mass of the added alkyne label.
-
Calculate the average DOL from the relative abundance of each identified species.[7]
-
References
- 1. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 2. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 3. UV-VIS Spectrometry for Protein Concentration Analysis - Mabion [mabion.eu]
- 4. UV-Vis Spectrophotometry Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 5. agilent.com [agilent.com]
- 6. agilent.com [agilent.com]
- 7. hpst.cz [hpst.cz]
- 8. Top-Down and Middle-Down Mass Spectrometry of Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. blog.crownbio.com [blog.crownbio.com]
- 10. pharmafocusamerica.com [pharmafocusamerica.com]
- 11. waters.com [waters.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. info.gbiosciences.com [info.gbiosciences.com]
- 14. Degree of labeling (DOL) step by step [abberior.rocks]
- 15. spectroscopyonline.com [spectroscopyonline.com]
A Comparative Guide to Alternatives for 2,5-dioxopyrrolidin-1-yl hept-6-ynoate in Bioconjugation
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of innovation. The selection of an appropriate crosslinker is a critical determinant of the efficiency, stability, and functionality of the resulting bioconjugate. 2,5-dioxopyrrolidin-1-yl hept-6-ynoate, commonly known as NHS-alkyne, is a widely used reagent for introducing a terminal alkyne onto proteins and other biomolecules through reaction with primary amines. This alkyne handle then serves as a versatile anchor for downstream "click chemistry" modifications. However, the landscape of bioconjugation has evolved, offering a diverse toolkit of alternatives, each with unique advantages in terms of reactivity, specificity, and biocompatibility.
This guide provides an objective comparison of key alternatives to NHS-alkyne, supported by experimental data, to empower researchers in selecting the optimal tool for their specific bioconjugation needs. We will explore reagents that target amines with different activating groups, as well as those that offer orthogonal reactivity by targeting other functional groups like thiols.
Key Alternatives to NHS-Alkyne
The primary alternatives to the NHS-ester functionality for introducing an alkyne group can be categorized by the reactive group on the crosslinker and the subsequent click chemistry strategy.
-
Amine-Reactive Alternatives: These reagents, like NHS-alkyne, target primary amines (e.g., lysine (B10760008) residues and the N-terminus of proteins). The key difference often lies in the activating group or the nature of the alkyne.
-
NHS-Azide: Instead of an alkyne, this reagent introduces an azide (B81097) moiety, which then reacts with an alkyne-functionalized molecule in a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
-
NHS-Strained Alkyne (e.g., DBCO, BCN): These reagents introduce a cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), enabling copper-free strain-promoted azide-alkyne cycloaddition (SPAAC). This is particularly advantageous for in vivo and cellular applications where the cytotoxicity of copper is a concern.[1]
-
STP (Sulfotetrafluorophenyl) Esters: These are alternative activated esters to NHS esters for amine modification.[2] They are reported to have different reactivity and stability profiles.
-
-
Thiol-Reactive Alternatives: These reagents target the sulfhydryl group of cysteine residues, offering a more site-specific conjugation strategy as cysteine is generally less abundant than lysine.
-
Maleimide-Alkyne: This heterobifunctional linker contains a maleimide (B117702) group that reacts specifically with thiols to form a stable thioether bond, and a terminal alkyne for subsequent click chemistry.[2][3]
-
Quantitative Performance Comparison
The choice of a bioconjugation strategy often hinges on a trade-off between reaction kinetics, efficiency, stability of the resulting conjugate, and the biocompatibility of the reaction conditions.
Table 1: Comparison of Amine-Reactive Crosslinkers
| Feature | NHS-Alkyne (for CuAAC) | NHS-Strained Alkyne (e.g., DBCO for SPAAC) | STP-Ester-Alkyne (for CuAAC) |
| Target Group | Primary Amines (-NH₂) | Primary Amines (-NH₂) | Primary Amines (-NH₂) |
| Reaction pH | 7.2 - 8.5[4] | 7.2 - 8.5 | >7.5[5] |
| NHS-Ester Hydrolysis Half-life | pH 7.0 (0°C): 4-5 hours; pH 8.6 (4°C): 10 minutes[4] | pH 7.0 (0°C): 4-5 hours; pH 8.6 (4°C): 10 minutes[4] | Generally less susceptible to hydrolysis than NHS esters.[6] |
| Subsequent Click Chemistry | Copper-Catalyzed (CuAAC) | Strain-Promoted (SPAAC) | Copper-Catalyzed (CuAAC) |
| Biocompatibility of Click Reaction | Lower (requires cytotoxic copper catalyst) | Higher (copper-free)[1] | Lower (requires cytotoxic copper catalyst) |
| Potential Side Reactions | NHS-ester hydrolysis, O-acylation of serine, threonine, or tyrosine at high pH.[7] | NHS-ester hydrolysis, O-acylation of serine, threonine, or tyrosine at high pH.[7] | STP-ester hydrolysis. |
Table 2: Comparison of Thiol-Reactive vs. Amine-Reactive Approaches
| Feature | Maleimide-Alkyne (for CuAAC) | NHS-Alkyne (for CuAAC) |
| Target Group | Thiols (-SH) | Primary Amines (-NH₂) |
| Reaction pH | 6.5 - 7.5[5] | 7.2 - 8.5[4] |
| Specificity | High (targets less abundant cysteine residues) | Lower (targets abundant lysine residues and N-terminus) |
| Bond Stability | Thioether bond is susceptible to retro-Michael addition and exchange with other thiols.[8] | Amide bond is highly stable. |
| Reaction Speed | Fast (typically 1-2 hours)[9] | Moderate (typically 30 minutes - 4 hours)[9] |
| Potential Side Reactions | Reaction with amines at pH > 7.5, hydrolysis of the maleimide ring.[5][8] | Hydrolysis of the NHS ester, reaction with other nucleophiles at high pH.[7] |
Table 3: Comparison of Downstream Click Chemistry Reactions
| Feature | CuAAC (Copper-Catalyzed) | SPAAC (Strain-Promoted) |
| Reactants | Terminal Alkyne + Azide | Strained Alkyne (e.g., DBCO, BCN) + Azide |
| Catalyst | Copper (I) | None |
| Reaction Speed | Fast | Slower than CuAAC |
| Biocompatibility | Lower (cytotoxic copper) | High (metal-free) |
| Efficiency/Yield | High to quantitative.[9] | High, but can be lower than CuAAC in some cases. |
| Linkage | Stable 1,2,3-triazole | Stable 1,2,3-triazole |
Signaling Pathways and Experimental Workflows
Caption: Comparative workflows for amine- and thiol-reactive bioconjugation strategies.
Experimental Protocols
Protocol 1: General Procedure for Protein Labeling with NHS-Alkyne
Materials:
-
Protein solution (1-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)
-
NHS-alkyne (e.g., this compound)
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting column
Procedure:
-
Prepare the protein solution in an amine-free buffer.
-
Immediately before use, dissolve the NHS-alkyne in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the NHS-alkyne stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% (v/v).
-
Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM and incubate for an additional 15 minutes.
-
Remove excess, unreacted NHS-alkyne by size-exclusion chromatography using a desalting column.
Protocol 2: General Procedure for Protein Labeling with Maleimide-Alkyne
Materials:
-
Thiol-containing protein solution (1-10 mg/mL in degassed, thiol-free buffer, e.g., PBS, pH 6.5-7.5)
-
Maleimide-alkyne
-
Anhydrous DMSO or DMF
-
(Optional) Reducing agent (e.g., TCEP)
-
Quenching reagent (e.g., free cysteine)
-
Desalting column
Procedure:
-
Prepare the protein solution in a degassed, thiol-free buffer.
-
(Optional) If reducing disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature.
-
Immediately before use, dissolve the maleimide-alkyne in DMSO or DMF to a stock concentration of 10 mM.
-
Add a 10-20 fold molar excess of the maleimide-alkyne stock solution to the protein solution.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.
-
Quench the reaction by adding a 2-fold molar excess of free cysteine relative to the maleimide-alkyne and incubate for 15 minutes.
-
Remove excess, unreacted maleimide-alkyne by size-exclusion chromatography using a desalting column.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
Materials:
-
Alkyne-modified protein (from Protocol 1 or 2)
-
Azide-containing molecule (e.g., fluorescent probe)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Reducing agent (e.g., sodium ascorbate)
-
Copper-chelating ligand (e.g., THPTA)
-
Degassed buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a stock solution of the azide-containing molecule in a suitable solvent (e.g., DMSO).
-
In a reaction tube, combine the alkyne-modified protein, the azide-containing molecule (1.5-5 fold molar excess), and the copper ligand.
-
In a separate tube, prepare a fresh solution of CuSO₄ and sodium ascorbate (B8700270).
-
Add the CuSO₄/sodium ascorbate mixture to the protein solution to initiate the reaction. Final concentrations are typically 50-100 µM protein, 1-5 mM azide, 100-500 µM CuSO₄, and 1-5 mM sodium ascorbate.
-
Incubate the reaction for 1-4 hours at room temperature.
-
Purify the conjugate using a desalting column to remove the catalyst and excess reagents.
Caption: Decision-making flowchart for selecting a bioconjugation strategy.
Conclusion
The choice of a crosslinker for bioconjugation extends beyond a simple consideration of reactive groups. Factors such as the desired specificity, the stability of the final conjugate, and the biocompatibility of the reaction conditions are paramount. While this compound remains a valuable tool for introducing alkynes via amine modification, a host of alternatives provide researchers with greater flexibility and control over their bioconjugation strategies. For applications in living systems, copper-free click chemistry enabled by strained alkynes like DBCO is often the superior choice. When site-specificity is critical, targeting less abundant cysteine residues with maleimide-alkyne linkers offers a powerful alternative to the more random labeling of lysines. Ultimately, a thorough understanding of the quantitative performance and experimental nuances of each approach, as outlined in this guide, will enable the rational design and successful execution of robust and effective bioconjugation protocols.
References
A Comparative Guide: Copper-Catalyzed vs. Strain-Promoted Click Chemistry in Research and Drug Development
For researchers, scientists, and drug development professionals, the ability to efficiently and specifically link molecules is paramount. "Click chemistry," a term describing reactions that are rapid, high-yielding, and bioorthogonal, has revolutionized this field. Among the most prominent click reactions are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two powerful methodologies hinges on a trade-off between reaction kinetics and biocompatibility. This guide provides an objective comparison of their performance, supported by experimental data, to aid in selecting the most appropriate technique for your research needs.
At a Glance: CuAAC vs. SPAAC
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide (B81097).[1][2] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne (B158145) and an azide.[1][2] |
| Reaction Rate | Generally very fast (second-order rate constants typically 1-100 M⁻¹s⁻¹).[1] The rate is less affected by the steric bulk of the azide.[1] | Slower than CuAAC, highly dependent on the cyclooctyne and azide structure (second-order rate constants typically 10⁻³ - 1 M⁻¹s⁻¹).[1][3] Significantly slower with sterically demanding cyclooctynes and tertiary azides.[1] |
| Biocompatibility | Limited in vivo due to the cytotoxicity of the copper catalyst.[1][2] Requires ligands to mitigate toxicity.[1][4] | Excellent biocompatibility as it is a catalyst-free reaction, ideal for in vivo and live-cell applications.[1][5] |
| Functional Group Tolerance | Generally good, but some functional groups can be sensitive to the copper catalyst or the reducing agents used.[1] | Excellent, as the reaction is bioorthogonal and proceeds under mild conditions without a catalyst.[1][] |
| Side Reactions | Potential for oxidative homocoupling of alkynes (Glaser coupling) and other copper-mediated side reactions.[1] The use of copper and a reducing agent can generate reactive oxygen species (ROS).[7] | Can have side reactions with thiols.[1] Sterically demanding cyclooctynes can be prone to instability.[1] |
| Cost & Accessibility | Terminal alkynes and copper catalysts are generally inexpensive and readily available.[1] | Strained cyclooctynes (e.g., DBCO, BCN) are typically more expensive and complex to synthesize.[1] |
| Regioselectivity | Highly regioselective, exclusively forming the 1,4-disubstituted triazole isomer.[1][8] | Not regioselective, yielding a mixture of 1,4- and 1,5-disubstituted triazole regioisomers.[3][9] |
Delving Deeper: Key Advantages of CuAAC
The primary advantage of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) lies in its rapid reaction kinetics .[10][11] This method is often orders of magnitude faster than SPAAC, allowing for high yields in a shorter amount of time.[1][2] The reaction is also generally less sensitive to the steric and electronic properties of the azide and alkyne partners, making it a versatile tool for a wide range of substrates.[2] For applications where high reaction rates and yields are paramount and the potential for copper-induced toxicity is not a concern, such as in materials science or ex vivo applications, CuAAC is often the superior choice.[1]
The Power of Being Copper-Free: The SPAAC Advantage
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) offers a significant advantage in its excellent biocompatibility .[5][] By eliminating the need for a cytotoxic copper catalyst, SPAAC is ideally suited for applications in living systems, including live-cell imaging and in vivo studies.[5][9][12] The reaction proceeds under mild, physiological conditions and does not interfere with biological processes, making it a truly bioorthogonal ligation method.[5][] While generally slower than CuAAC, the reaction rates of SPAAC can be tuned by selecting different strained cyclooctynes.[2] For most in vivo studies, particularly those involving sensitive cell types or requiring long-term observation, the superior biocompatibility of SPAAC makes it the more prudent choice.[12]
Visualizing the Chemistry
To better understand the fundamental differences between these two powerful click chemistry reactions, the following diagrams illustrate their respective mechanisms and a general experimental workflow.
Experimental Protocols
Detailed methodologies are crucial for reproducible experiments. Below are representative protocols for bioconjugation using CuAAC and SPAAC.
Protocol 1: General CuAAC Protocol for Protein Bioconjugation
This protocol outlines the conjugation of an azide-modified small molecule to a protein containing a terminal alkyne.
Materials:
-
Alkyne-modified protein in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0-8.0; avoid TRIS buffer as it can chelate copper).[3]
-
Azide-containing small molecule stock solution in DMSO.
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water).
-
Copper-stabilizing ligand stock solution (e.g., THPTA, 50 mM in water).[13]
-
Sodium ascorbate (B8700270) stock solution (e.g., 100 mM in water, freshly prepared).[13]
-
Aminoguanidine (B1677879) stock solution (optional, to intercept deleterious ascorbate by-products).[13][14]
Procedure:
-
In a microcentrifuge tube, dilute the alkyne-modified protein to the desired final concentration (e.g., 25-50 µM) in the reaction buffer.[3]
-
Add the azide-containing small molecule from its stock solution to the desired final concentration (typically a 5-10 fold molar excess over the protein).[3]
-
In a separate tube, prepare the catalyst premix by combining the CuSO₄ and ligand solutions. For a 5:1 ligand-to-copper ratio, mix appropriate volumes of the stock solutions.[3][13] Let it stand for a few minutes.
-
Add the catalyst premix to the protein-azide mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. If using, add aminoguanidine prior to the ascorbate.
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 30 minutes to a few hours.[3]
-
Monitor the reaction progress if possible (e.g., by LC-MS or SDS-PAGE).
-
Once the reaction is complete, purify the bioconjugate using an appropriate method like size-exclusion chromatography (SEC) or dialysis to remove unreacted small molecules and the copper catalyst.[15]
Protocol 2: General SPAAC Protocol for Protein Bioconjugation
This protocol describes the reaction of an azide-modified protein with a strained alkyne-functionalized molecule (e.g., a DBCO-fluorophore).
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4).[16]
-
Strained alkyne molecule (e.g., DBCO-fluorophore) dissolved in a compatible solvent like DMSO.[16]
Procedure:
-
In a microcentrifuge tube, dissolve the azide-modified protein in the buffer to the desired final concentration (e.g., 1 mg/mL).[3]
-
Add the strained alkyne from its stock solution to the desired final concentration. A slight excess (e.g., 1.5-2 equivalents) of the less critical or more soluble component can be used to drive the reaction.[16] The final concentration of each reactant is typically in the range of 50-500 µM.[16]
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is kept as low as possible (ideally below 10% v/v) to maintain protein stability.[3]
-
Gently mix the solution and incubate at room temperature or 37°C. Reaction times can vary from 1 to 12 hours, depending on the reactivity of the specific cyclooctyne and the reactant concentrations.[3]
-
Protect the reaction from light if either of the molecules is light-sensitive.[16]
-
Monitor the reaction progress if possible.
-
Once the reaction is complete, purify the bioconjugate using an appropriate method like SEC or dialysis to remove unreacted small molecules.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. vectorlabs.com [vectorlabs.com]
- 7. researchgate.net [researchgate.net]
- 8. Click Chemistry [organic-chemistry.org]
- 9. Copper-free click chemistry - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. bioclone.net [bioclone.net]
- 12. benchchem.com [benchchem.com]
- 13. jenabioscience.com [jenabioscience.com]
- 14. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
- 15. lumiprobe.com [lumiprobe.com]
- 16. benchchem.com [benchchem.com]
A Comprehensive Guide to the Stability of Amide Bonds Formed by NHS Ester Reactions
For researchers, scientists, and drug development professionals, the covalent modification of biomolecules is a cornerstone of therapeutic and diagnostic development. N-hydroxysuccinimide (NHS) esters have long been the reagent of choice for labeling proteins and other biomolecules with primary amines due to their high reactivity and ability to form stable amide bonds.[1] However, the inherent reactivity of NHS esters also presents a significant challenge: their susceptibility to hydrolysis in aqueous environments.[1] This guide provides an objective comparison of the stability of amide bonds formed via NHS ester reactions with those created by alternative methods, supported by experimental data and detailed protocols.
The Chemistry of Amide Bond Formation via NHS Esters
NHS esters react with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of proteins, through nucleophilic acyl substitution.[] This reaction results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct.[3][4] The reaction is typically carried out in aqueous buffers at a slightly basic pH (7.2-8.5) to ensure the primary amine is deprotonated and thus nucleophilic.[][3]
While the resulting amide bond is thermodynamically stable and considered effectively irreversible under physiological conditions[], the efficiency of the conjugation reaction is significantly impacted by the competing hydrolysis of the NHS ester. The rate of this hydrolysis is pH-dependent, increasing at more alkaline pHs.[3] For instance, the half-life of an NHS ester can be several hours at pH 7 but may decrease to mere minutes at pH 8.6.[3] This necessitates careful control of reaction conditions to maximize the yield of the desired bioconjugate.
dot
References
A Comparative Guide to Site-Specific Protein Modification: NHS-Alkyne Linkers and Their Alternatives
For Researchers, Scientists, and Drug Development Professionals
The covalent modification of proteins is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), advanced imaging agents, and novel diagnostics. The choice of conjugation chemistry is critical, directly impacting the specificity, stability, and functionality of the final product. This guide provides an objective comparison of N-hydroxysuccinimide (NHS)-alkyne linkers with other prevalent protein modification strategies, supported by experimental data and detailed protocols.
Introduction to NHS-Alkyne Linkers
NHS esters are widely used for their ability to react with primary amines, such as those on lysine (B10760008) residues and the N-terminus of proteins, to form stable amide bonds.[1][2] NHS-alkyne linkers introduce a terminal alkyne group onto the protein, which can then be used for subsequent "click chemistry" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[3] This two-step approach allows for the attachment of a wide variety of molecules, including fluorophores, drugs, and biotin.[4]
Alternative Site-Specific Modification Strategies
While NHS-alkyne linkers are versatile, several alternative methods offer distinct advantages in terms of specificity and reaction conditions. The primary alternatives include maleimide-thiol chemistry, direct CuAAC via NHS-azide linkers, and copper-free SPAAC using strained cyclooctynes.[5]
-
Maleimide-Thiol Chemistry: This method targets the sulfhydryl (thiol) groups of cysteine residues. The reaction is highly specific at a pH range of 6.5-7.5 and forms a stable thioether bond.[6] Heterobifunctional linkers like SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) contain both an NHS ester and a maleimide (B117702) group, allowing for the conjugation of an amine-containing molecule to a thiol-containing molecule.[5]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This "click chemistry" reaction involves the copper(I)-catalyzed reaction between an azide (B81097) and a terminal alkyne to form a stable triazole linkage.[7][8] For protein modification, an azide can be introduced using an NHS-azide linker. CuAAC is known for its high efficiency and rapid reaction kinetics.[7][9]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To circumvent the potential cytotoxicity of the copper catalyst used in CuAAC, SPAAC utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO), which react with azides without the need for a catalyst.[3] This makes SPAAC ideal for applications in living cells and in vivo.[3]
Quantitative Performance Comparison
The choice of a bioconjugation strategy depends on several factors, including the desired specificity, reaction efficiency, and the stability of the final conjugate. The following tables summarize key quantitative data for comparing these alternatives.
| Feature | NHS-Alkyne Linkers | Maleimide-Thiol Chemistry | NHS-Azide Linkers (for CuAAC) | NHS-DBCO Linkers (for SPAAC) |
| Target Residue(s) | Lysine, N-terminus | Cysteine | Lysine, N-terminus | Lysine, N-terminus |
| Bond Formed | Amide (initial), Triazole (final) | Thioether | Amide (initial), Triazole (final) | Amide (initial), Triazole (final) |
| Optimal pH | 7.2 - 8.5 (NHS reaction)[10] | 6.5 - 7.5[6] | 7.2 - 8.5 (NHS reaction)[10] | 7.2 - 8.5 (NHS reaction)[10] |
| Reaction Time | 30 min - 2 hours (NHS reaction)[1] | 30 min - 2 hours[6] | 30 min - 2 hours (NHS reaction)[1] | 30 min - 2 hours (NHS reaction)[1] |
| Typical Molar Excess | 10- to 50-fold (NHS ester)[1] | 10- to 20-fold (Maleimide)[11] | 10- to 50-fold (NHS ester)[1] | 10- to 50-fold (NHS ester)[1] |
| Reported Efficiency/Yield | Variable, dependent on subsequent click chemistry | High, often >80%[12][13] | High, often >95% (CuAAC)[9] | High, dependent on DBCO reagent[14][15] |
| Specificity | Moderate (targets all accessible primary amines)[16] | High (specific for thiols at neutral pH)[6] | Moderate (targets all accessible primary amines)[16] | Moderate (targets all accessible primary amines)[16] |
| Key Side Reactions | NHS ester hydrolysis, reaction with Ser, Thr, Tyr[17][18][19] | Maleimide hydrolysis above pH 7.5, reaction with amines at higher pH[6] | NHS ester hydrolysis, reaction with Ser, Thr, Tyr[17][18][19] | NHS ester hydrolysis, reaction with Ser, Thr, Tyr[17][18][19] |
| "Click Chemistry" Comparison | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst Required | Yes (Copper I)[7] | No[3] |
| Biocompatibility | Lower, due to copper cytotoxicity[7] | High, suitable for in vivo applications[3] |
| Reaction Kinetics | Very fast (10 to 100 times faster than SPAAC in aqueous solution)[7] | Fast, but generally slower than CuAAC[15] |
| Reactant Stability | Terminal alkynes are generally stable | Strained cyclooctynes can be less stable[15] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. Note that optimization is often necessary for specific proteins and applications.
Protocol 1: Protein Modification with NHS-Alkyne Linker
-
Protein Preparation: Dissolve the protein in an amine-free buffer (e.g., PBS, pH 7.2-8.0) at a concentration of 1-10 mg/mL.[4]
-
NHS-Alkyne Stock Solution: Immediately before use, dissolve the NHS-alkyne linker in an anhydrous organic solvent such as DMSO or DMF to a concentration of 10-50 mM.[4]
-
Labeling Reaction: Add a 10- to 50-fold molar excess of the NHS-alkyne stock solution to the protein solution.[1] The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or for 2-4 hours at 4°C.[20]
-
Purification: Remove excess NHS-alkyne linker and byproducts using a desalting column or dialysis. The alkyne-modified protein is now ready for the subsequent click chemistry reaction.
Protocol 2: Maleimide-Thiol Conjugation using SMCC
This protocol describes a two-step process where a primary amine-containing protein is first activated with SMCC, then conjugated to a sulfhydryl-containing molecule.
Step A: Maleimide-Activation of Protein
-
Protein Preparation: Dissolve the amine-containing protein in an amine-free, sulfhydryl-free buffer (e.g., PBS, pH 7.2-7.5) at a concentration of 1-10 mg/mL.
-
SMCC Stock Solution: Immediately before use, prepare a 10 mg/mL solution of SMCC in DMSO or DMF.
-
Activation Reaction: Add a 10- to 50-fold molar excess of the SMCC solution to the protein solution.[5]
-
Incubation: Incubate for 30-60 minutes at room temperature or 2 hours at 4°C.
-
Purification: Remove excess SMCC using a desalting column equilibrated with a buffer at pH 6.5-7.5.
Step B: Conjugation to Sulfhydryl-Containing Molecule
-
Molecule Preparation: Ensure the sulfhydryl-containing molecule is in a reduced state. If necessary, treat with a reducing agent like TCEP and subsequently remove the reducing agent.
-
Conjugation Reaction: Add the sulfhydryl-containing molecule to the maleimide-activated protein solution.
-
Incubation: Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
Quenching (Optional): The reaction can be stopped by adding a free thiol-containing compound like cysteine.
-
Purification: Purify the conjugate using an appropriate method (e.g., size exclusion chromatography).
Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the reaction between an azide-modified protein and a DBCO-containing molecule.
-
Reactant Preparation: Prepare a solution of the azide-modified protein in a compatible buffer (e.g., PBS, pH 7.4). Prepare a stock solution of the DBCO-containing molecule in DMSO or DMF.
-
SPAAC Reaction: Add the DBCO-containing molecule to the azide-modified protein solution. A 1.5 to 5-fold molar excess of the DBCO reagent is often recommended.[21]
-
Incubation: Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. The reaction progress can be monitored by following the disappearance of the DBCO absorbance at around 309 nm.[21]
-
Purification: Purify the final conjugate to remove any unreacted reagents.
Visualizing the Workflows
To better understand the experimental processes and the relationships between the different methods, the following diagrams have been generated.
Caption: Experimental workflow for protein modification using NHS-alkyne linkers.
Caption: Logical relationships between different protein modification chemistries.
Conclusion
The validation of site-specific protein modification is crucial for the successful development of bioconjugates. NHS-alkyne linkers provide a versatile platform for introducing alkynes for subsequent click chemistry. However, alternative methods such as maleimide-thiol chemistry and direct SPAAC or CuAAC offer advantages in terms of specificity and biocompatibility. The choice between these methods should be guided by the specific requirements of the application, including the available functional groups on the protein, the need for bioorthogonality, and the desired stability of the final conjugate. By carefully considering the quantitative data and protocols presented in this guide, researchers can select the optimal crosslinking strategy to achieve their desired bioconjugation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. NHS ester protocol for labeling proteins [abberior.rocks]
- 3. vectorlabs.com [vectorlabs.com]
- 4. lumiprobe.com [lumiprobe.com]
- 5. academic.oup.com [academic.oup.com]
- 6. benchchem.com [benchchem.com]
- 7. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Conjugation Protocol for Maleimide Dyes | Tocris Bioscience [tocris.com]
- 12. dspace.library.uu.nl [dspace.library.uu.nl]
- 13. researchgate.net [researchgate.net]
- 14. pubs.rsc.org [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. Site-specific Protein Labeling with NHS-Esters and the Analysis of Ubiquitin Ligase Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biotium.com [biotium.com]
- 21. benchchem.com [benchchem.com]
A Researcher's Guide to Characterizing Alkyne-Functionalized Biomolecules: A Comparative Analysis of Key Analytical Techniques
For researchers, scientists, and drug development professionals, the precise characterization of alkyne-functionalized biomolecules is paramount for advancing our understanding of biological processes and accelerating therapeutic innovation. The alkyne functional group, with its small size and unique reactivity, serves as a powerful bioorthogonal handle for the tracking, identification, and functional analysis of proteins, lipids, nucleic acids, and glycans. This guide provides an objective comparison of the leading analytical techniques used to characterize these modified biomolecules, supported by experimental data and detailed protocols to aid in the selection of the most appropriate method for your research needs.
This guide delves into the principles, advantages, and limitations of four primary analytical techniques: Stimulated Raman Scattering (SRS) Microscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will explore their performance in terms of sensitivity, specificity, resolution, and applicability to different biological contexts.
Performance Comparison of Analytical Techniques
The selection of an analytical technique is critically dependent on the specific research question, the nature of the biomolecule of interest, and the desired level of detail. The following table summarizes the key performance metrics of the four major techniques for the characterization of alkyne-functionalized biomolecules.
| Technique | Principle | Sensitivity | Spatial Resolution | Specificity | Key Applications |
| Stimulated Raman Scattering (SRS) Microscopy | Vibrational imaging based on the inelastic scattering of photons from the alkyne bond. | High (detection limit ~200 µM in cells)[1][2] | High (diffraction-limited, ~300 nm) | Very High (alkyne vibration is in a silent region of the cellular Raman spectrum)[3] | Live-cell imaging of biomolecule synthesis and localization, tracking drug delivery.[1][4] |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ionized biomolecules. | Very High (sub-femtomole range for peptides) | Not an imaging technique (can be coupled with imaging) | High (provides precise mass and fragmentation data for identification)[5] | Proteomics, lipidomics, identification of post-translational modifications, protein-protein interaction studies.[6][7] |
| Infrared (IR) Spectroscopy | Measures the absorption of infrared radiation by the alkyne bond. | Low (requires high concentrations, often in the mM range)[8][9] | Low (typically limited to bulk sample analysis) | Moderate (potential for overlapping signals from other functional groups) | Primarily for confirming the presence of the alkyne group in purified samples.[10] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Low (typically requires µM to mM concentrations) | Not an imaging technique (can be used for structural studies of purified samples) | High (provides detailed structural information) | Structural elucidation of purified alkyne-functionalized biomolecules.[10] |
In-Depth Analysis of Techniques
Stimulated Raman Scattering (SRS) Microscopy: Visualizing the Dynamics of Life
SRS microscopy has emerged as a revolutionary technique for imaging alkyne-functionalized biomolecules in living systems.[3] Its key advantage lies in its ability to provide high-resolution images with exceptional chemical specificity without the need for fluorescent labels, which can be bulky and perturb biological function. The alkyne's carbon-carbon triple bond has a unique vibrational frequency that falls within a "silent" region of the cellular Raman spectrum, enabling background-free imaging.[1]
Strengths:
-
Live-Cell Imaging: Non-invasive nature allows for real-time monitoring of biological processes.
-
High Sensitivity and Specificity: Capable of detecting alkyne tags at concentrations as low as 200 µM in cells.[1][2]
-
Multiplexing Capability: The use of isotopically edited alkynes allows for the simultaneous imaging of multiple biomolecular species.
Limitations:
-
Requires specialized and costly laser and detection systems.
-
Sensitivity may not be sufficient for detecting very low abundance biomolecules.
Mass Spectrometry: Unraveling the Molecular Composition
Mass spectrometry is an indispensable tool for the identification and quantification of alkyne-functionalized biomolecules, particularly in complex mixtures.[7] When combined with metabolic labeling and click chemistry-based enrichment, MS enables the comprehensive analysis of the "alkynome" within a cell or organism. This approach is particularly powerful for proteomics and lipidomics studies.[6][11]
Strengths:
-
Unparalleled Sensitivity and Specificity: Can identify and quantify thousands of biomolecules in a single experiment with high mass accuracy.
-
Deep Proteome Coverage: Enables the identification of low-abundance proteins and post-translational modifications.[5]
-
Versatility: Applicable to a wide range of biomolecules, from small metabolites to large protein complexes.
Limitations:
-
Typically requires cell lysis, precluding live-cell analysis.
-
The workflow can be complex and requires expertise in sample preparation and data analysis.
-
Does not provide spatial information on its own.
Infrared (IR) and Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorses
IR and NMR spectroscopy are powerful techniques for the structural characterization of purified alkyne-functionalized biomolecules. IR spectroscopy can confirm the presence of the alkyne functional group through its characteristic absorption band, though its low sensitivity often limits its use to bulk samples.[8][9][10] NMR spectroscopy, on the other hand, can provide detailed atomic-level information about the structure and conformation of alkyne-modified biomolecules.[10]
Strengths (NMR):
-
Provides detailed 3D structural information.
-
Non-destructive.
Limitations (IR & NMR):
-
Low Sensitivity: Require relatively high sample concentrations, making them unsuitable for many biological applications.[8][9]
-
Not suitable for analyzing complex mixtures without prior purification.
-
Not applicable for in-cell studies.
Experimental Protocols
Protocol 1: Metabolic Labeling and SRS Imaging of Newly Synthesized Proteins
This protocol describes the metabolic incorporation of an alkyne-containing amino acid analog into newly synthesized proteins in cultured cells, followed by visualization using SRS microscopy.
Materials:
-
Cell culture medium (appropriate for the cell line)
-
L-azidohomoalanine (AHA) or L-homopropargylglycine (HPG)
-
Phosphate-buffered saline (PBS)
-
Paraformaldehyde (for fixation, optional)
-
SRS microscope
Procedure:
-
Culture cells to the desired confluency.
-
Replace the culture medium with methionine-free medium and incubate for 1 hour to deplete intracellular methionine pools.
-
Add AHA or HPG to the methionine-free medium at a final concentration of 50-100 µM.
-
Incubate the cells for 4-24 hours to allow for metabolic incorporation of the alkyne-amino acid.
-
Wash the cells three times with PBS to remove unincorporated amino acid analogs.
-
(Optional) Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Image the cells using an SRS microscope tuned to the alkyne vibrational frequency (typically around 2125 cm⁻¹ for HPG).
Protocol 2: Enrichment of Alkyne-Tagged Proteins for Mass Spectrometry Analysis
This protocol outlines the enrichment of alkyne-labeled proteins from cell lysates using click chemistry and affinity purification for subsequent identification by mass spectrometry.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Azide-biotin tag
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(2-carboxyethyl)phosphine (TCEP)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Streptavidin-agarose beads
-
Wash buffers (e.g., PBS with varying concentrations of SDS and urea)
-
Elution buffer (e.g., buffer containing biotin)
-
Trypsin
-
Mass spectrometer
Procedure:
-
Lyse cells containing alkyne-labeled proteins using lysis buffer.
-
Clarify the lysate by centrifugation.
-
To the lysate, add the azide-biotin tag, CuSO₄, TCEP, and TBTA to initiate the click reaction.
-
Incubate the reaction for 1-2 hours at room temperature.
-
Add pre-washed streptavidin-agarose beads to the lysate and incubate for 1 hour to capture the biotinylated proteins.
-
Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
Elute the captured proteins from the beads using an elution buffer.
-
Perform in-solution or on-bead tryptic digestion of the enriched proteins.
-
Analyze the resulting peptides by LC-MS/MS for protein identification and quantification.
Visualizing Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate key experimental workflows for the characterization of alkyne-functionalized biomolecules.
Conclusion
The characterization of alkyne-functionalized biomolecules is a dynamic and rapidly evolving field. The choice of analytical technique is a critical decision that will profoundly impact the nature and quality of the data obtained. For dynamic, spatial information in living systems, SRS microscopy is an unparalleled tool. For deep, sensitive, and comprehensive identification and quantification of modified biomolecules from complex mixtures, mass spectrometry is the gold standard. IR and NMR spectroscopy, while less sensitive, remain valuable for the structural characterization of purified alkyne-labeled molecules. By understanding the strengths and limitations of each technique and employing the appropriate experimental workflows, researchers can unlock new insights into the intricate roles of biomolecules in health and disease.
References
- 1. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 2. columbia.edu [columbia.edu]
- 3. Live-cell stimulated Raman scattering imaging of alkyne-tagged biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 8. Frequency Changes in Terminal Alkynes Provide Strong, Sensitive, and Solvatochromic Raman Probes of Biochemical Environments - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Metabolic labeling with an alkyne probe reveals similarities and differences in the prenylomes of several brain-derived cell lines and primary cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
Essential Safety and Handling Guide for 2,5-Dioxopyrrolidin-1-yl hept-6-ynoate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety, handling, and disposal information for this compound (CAS No. 917222-23-2). The following procedures are designed to ensure the safe utilization of this compound in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 917222-23-2 | [1] |
| Molecular Formula | C11H13NO4 | [1] |
| Molecular Weight | 223.23 g/mol | [1] |
| Physical Form | White to yellow solid | |
| Storage Temperature | Inert atmosphere, store in freezer, under -20°C | [2] |
Hazard Identification and Precautionary Statements
This compound is classified with the following hazards:
-
H302: Harmful if swallowed.[1]
-
H312: Harmful in contact with skin.[1]
-
H315: Causes skin irritation.[3]
-
H319: Causes serious eye irritation.[3]
-
H332: Harmful if inhaled.[1]
-
H335: May cause respiratory irritation.[3]
It is imperative to adhere to the following precautionary measures:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]
-
P264: Wash skin thoroughly after handling.[1]
-
P270: Do not eat, drink or smoke when using this product.[1]
-
P271: Use only outdoors or in a well-ventilated area.[1]
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]
-
P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]
-
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[1]
-
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
P330: Rinse mouth.[1]
-
P363: Wash contaminated clothing before reuse.[1]
-
P501: Dispose of contents/container to an approved waste disposal plant.[1]
Operational Plan: Safe Handling and Use
Due to its N-hydroxysuccinimide (NHS) ester and terminal alkyne functionalities, this compound requires careful handling to maintain its integrity and ensure user safety.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
| PPE Component | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Inspect gloves before use and change them frequently. |
| Body Protection | Laboratory coat | Prevents contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood | Minimizes inhalation of dust or aerosols. |
Experimental Protocols
Storage:
-
Store the solid compound in a tightly sealed container in a freezer at -20°C.[2]
-
To prevent hydrolysis of the NHS ester, store under an inert atmosphere (e.g., argon or nitrogen) and with a desiccant.[4]
-
Before use, allow the container to equilibrate to room temperature before opening to avoid condensation of moisture.[4]
Dissolution:
-
Dissolve the required amount of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) immediately before use.[5][6]
-
Avoid preparing stock solutions for long-term storage as the NHS ester is prone to hydrolysis.[4]
-
When used in reactions with biomolecules, avoid buffers containing primary amines (e.g., Tris or glycine) as they will react with the NHS ester.[4][5] Phosphate-buffered saline (PBS) at a pH of 7.2-8.5 is a suitable alternative.[5][6]
Incompatibilities:
-
Moisture: The NHS ester is highly susceptible to hydrolysis.
-
Strong acids and bases: Can catalyze the hydrolysis of the ester.
-
Primary amines: Will react with the NHS ester.
-
Heavy metals: The terminal alkyne can form explosive acetylides with certain heavy metal salts (e.g., copper(I), silver, mercury). Avoid contact with these metals and their salts.
Disposal Plan
Proper disposal of this compound and associated waste is crucial to maintain a safe laboratory environment and comply with regulations.
Waste Segregation and Collection:
-
All waste materials contaminated with this compound should be considered chemical waste and segregated from regular trash.
-
Use designated, clearly labeled, and sealed waste containers.
Disposal Procedures:
| Waste Stream | Disposal Method |
| Unused or Expired Solid | Collect in a labeled hazardous waste container for chemical waste disposal. Do not dispose of in regular trash. |
| Concentrated Solutions | Collect in a sealed, labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, gloves) | Collect in a designated solid hazardous waste container. |
Always consult and follow your institution's Environmental Health and Safety (EHS) guidelines for chemical waste disposal.
Visual Workflow for Safe Handling
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. This compound | Pyrrolidines | Ambeed.com [ambeed.com]
- 2. 104943-22-8|2,5-Dioxopyrrolidin-1-yl heptanoate|BLD Pharm [bldpharm.com]
- 3. chemical-label.com [chemical-label.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. lumiprobe.com [lumiprobe.com]
- 6. interchim.fr [interchim.fr]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
